Peniditerpenoid A
Description
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Properties
Molecular Formula |
C27H33NO7 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(1S,4R,5S,6S,9S,13R)-6-[2-(2-aminophenyl)-2-oxoethyl]-9-hydroxy-4,5,14,14-tetramethyl-12-oxo-15,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-23(2)21-19(30)14-20-26(33)10-9-15(13-18(29)16-7-5-6-8-17(16)28)25(4,22(31)32)24(26,3)11-12-27(20,34-21)35-23/h5-8,14-15,21,33H,9-13,28H2,1-4H3,(H,31,32)/t15-,21-,24+,25+,26+,27-/m0/s1 |
InChI Key |
JODWESZPTTZJIC-JSPOZBCSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Peniditerpenoid A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peniditerpenoid A is a novel di-seco-indole diterpenoid that was first isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411.[1] This compound has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activity. Notably, this compound has been shown to be an effective inhibitor of osteoclast differentiation, suggesting its potential as a therapeutic agent for bone-related disorders such as osteoporosis.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, comprehensive quantitative data, and visual representations of its isolation workflow and mechanism of action.
Discovery and Biological Activity
This compound was discovered during a screening program for novel bioactive compounds from marine-derived fungi. It was isolated from a culture of Penicillium sp. SCSIO 41411, a fungal strain obtained from mangrove sediment.[1]
The primary biological activity of this compound identified to date is its potent inhibition of osteoclast differentiation.[1] In vitro studies have demonstrated that it can inhibit lipopolysaccharide (LPS)-induced NF-κB activation with a half-maximal inhibitory concentration (IC50) of 11 μM.[1] Furthermore, this compound effectively prevents RANKL-induced osteoclast differentiation in bone marrow macrophages.
The mechanism of action for this inhibitory effect involves the classical NF-κB signaling pathway. This compound has been shown to prevent the activation of TAK1, subsequent IκBα phosphorylation, and the translocation of the p65 subunit to the nucleus. Additionally, it reduces the activation of NFATc1, a key transcription factor in osteoclastogenesis.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through a combination of spectroscopic analysis, quantum chemical calculations, and X-ray diffraction.
| Property | Value |
| Molecular Formula | C29H35NO6 |
| Appearance | Colorless crystals |
| Optical Rotation | [α]25D +58.6 (c 0.1, MeOH) |
Table 1: Physicochemical Properties of this compound
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, recorded in CDCl3.
| Position | δH (ppm), mult. (J in Hz) |
| 4 | 7.32, d (8.1) |
| 5 | 7.03, t (7.5) |
| 6 | 7.09, t (7.5) |
| 7 | 7.58, d (8.1) |
| 9 | 4.23, d (10.8) |
| 10 | 2.58, m |
| 11α | 1.83, m |
| 11β | 1.62, m |
| 12α | 1.51, m |
| 12β | 1.39, m |
| 14 | 5.39, br s |
| 17 | 5.91, s |
| 18 | 4.90, s |
| 19 | 4.81, s |
| 21 | 2.05, s |
| 22 | 1.25, s |
| 23 | 1.19, s |
| 24 | 0.93, d (6.9) |
| 25 | 1.58, m |
| 26 | 0.88, d (6.6) |
| 27 | 0.84, d (6.6) |
| 28 | 3.75, s |
Table 2: ¹H NMR Data for this compound (600 MHz, CDCl3)
| Position | δC (ppm), type |
| 2 | 169.8, C |
| 3 | 137.9, C |
| 3a | 128.9, C |
| 4 | 120.0, CH |
| 5 | 122.3, CH |
| 6 | 119.8, CH |
| 7 | 111.0, CH |
| 7a | 136.2, C |
| 8 | 55.1, C |
| 9 | 63.9, CH |
| 10 | 40.1, CH |
| 11 | 23.5, CH2 |
| 12 | 37.5, CH2 |
| 13 | 48.2, C |
| 14 | 124.5, CH |
| 15 | 131.7, C |
| 16 | 147.3, C |
| 17 | 71.5, CH |
| 18 | 112.9, CH2 |
| 19 | 110.1, CH2 |
| 20 | 170.8, C |
| 21 | 21.0, CH3 |
| 22 | 28.3, CH3 |
| 23 | 28.1, CH3 |
| 24 | 21.4, CH3 |
| 25 | 31.2, CH |
| 26 | 22.8, CH3 |
| 27 | 22.7, CH3 |
| 28 | 51.8, CH3 |
Table 3: ¹³C NMR Data for this compound (150 MHz, CDCl3)
Experimental Protocols
Fungal Cultivation and Fermentation
The producing fungal strain, Penicillium sp. SCSIO 41411, was cultured on potato dextrose agar (PDA) plates at 28°C for 7 days. For large-scale fermentation, agar plugs were used to inoculate seed medium (e.g., potato dextrose broth) and incubated for approximately 3 days on a rotary shaker. The resulting seed culture was then transferred to a solid rice medium for large-scale static fermentation, which was carried out for about 30 days at 28°C.
Extraction and Isolation
The fermented rice solid culture was exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc). The resulting crude extract was then concentrated under reduced pressure.
The isolation of this compound from the crude extract was achieved through a multi-step chromatographic process:
-
Silica Gel Vacuum Liquid Chromatography (VLC): The crude extract was subjected to silica gel VLC, eluting with a stepwise gradient of solvents with increasing polarity (e.g., petroleum ether-EtOAc and then CH2Cl2-MeOH) to yield several primary fractions.
-
Octadecylsilyl (ODS) Column Chromatography: Fractions containing the target compound were further purified by ODS column chromatography using a gradient of decreasingly aqueous methanol (MeOH-H2O) as the mobile phase.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification was accomplished using semi-preparative HPLC, often with a mobile phase consisting of acetonitrile-water or methanol-water, to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway Inhibition
Caption: Inhibition of NF-κB and NFATc1 signaling by this compound.
Conclusion
This compound represents a significant discovery in the field of natural products chemistry and drug development. Its unique di-seco-indole diterpenoid scaffold and potent inhibitory activity against osteoclast differentiation highlight its potential as a lead compound for the development of new therapeutics for osteoporosis and other bone-related diseases. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers interested in the further investigation and development of this compound and its analogs.
References
X-ray Crystallography of Peniditerpenoid A: A Methodological Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic analysis of Peniditerpenoid A. This document outlines the generalized experimental protocols and data interpretation workflows applicable to the structural determination of this di-seco-indole diterpenoid.
Introduction
This compound is a di-seco-indole diterpenoid natural product isolated from the mangrove-sediment-derived fungus Penicillium sp. While its structure has been elucidated through spectroscopic analysis and its potential as an inhibitor for the treatment of osteoporosis is recognized, detailed public information regarding its single-crystal X-ray diffraction analysis is not currently available.
This guide provides a comprehensive overview of the methodologies and workflows that would be employed for the X-ray crystallographic analysis of this compound. The protocols described are based on established techniques for the structural determination of small organic molecules and natural products.
Experimental Protocols
The successful X-ray crystallographic analysis of a compound like this compound hinges on a series of well-defined experimental steps, from obtaining suitable crystalline material to the final refinement of the molecular structure.
1. Crystallization
The primary and often most challenging step is the growth of high-quality single crystals. For a moderately complex organic molecule such as this compound, a variety of crystallization techniques would be explored:
-
Slow Evaporation: A solution of this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or combinations thereof) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves placing a drop of the this compound solution on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization. Both hanging-drop and sitting-drop variations are commonly used.
-
Solvent/Anti-solvent Diffusion: A solution of this compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface between the two solvents as they slowly mix.
2. X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
3. Data Processing and Structure Solution
The collected diffraction data are processed to determine the crystal's unit cell parameters and space group, and to integrate the intensities of the diffraction spots.
-
Data Reduction: Software is used to integrate the raw diffraction images, apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption), and generate a file of unique reflection data.
-
Structure Solution: The phase problem is solved using direct methods, which are mathematical techniques that can determine the phases of the structure factors directly from the measured intensities. This initial solution provides a preliminary electron density map.
-
Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
Data Presentation
While specific quantitative data for this compound is not available, a typical crystallographic study would report the following parameters in a structured table:
| Parameter | Typical Value/Description |
| Empirical Formula | CₓHᵧNₐOₑ |
| Formula Weight | g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | a = Å, b = Å, c = Å, α = °, β = °, γ = ° |
| Volume | ų |
| Z | Number of molecules in the unit cell |
| Calculated Density | g/cm³ |
| Absorption Coefficient | mm⁻¹ |
| F(000) | Electrons per unit cell |
| Crystal Size | mm x mm x mm |
| Theta Range for Data Collection | ° to ° |
| Index Ranges | h, k, l ranges |
| Reflections Collected | Total number of reflections |
| Independent Reflections | Number of unique reflections |
| Completeness to Theta | % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | |
| Goodness-of-Fit on F² | |
| Final R Indices [I>2sigma(I)] | R1 = %, wR2 = % |
| R Indices (all data) | R1 = %, wR2 = % |
| Largest Diff. Peak and Hole | e/ų |
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like this compound.
Note on Signaling Pathways: As the specific biological targets and signaling pathways associated with this compound are not yet fully elucidated, a diagram of its signaling pathway cannot be provided at this time. Further biological research is required to identify its mechanism of action.
The Biosynthesis of Peniditerpenoid A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peniditerpenoid A, a structurally unique di-seco-indole diterpenoid, was recently isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411. Its novel chemical architecture and reported inhibitory activity against osteoclast differentiation have made it a compound of significant interest for drug discovery. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of indole diterpenoid biosynthesis in fungi. This document outlines the key enzymatic steps, proposes a biosynthetic gene cluster, and presents detailed experimental protocols for the elucidation and characterization of this pathway. All quantitative data from related biosynthetic studies are summarized for comparative analysis.
Introduction to this compound and Fungal Indole Diterpenoids
Fungi, particularly those of the Penicillium genus, are prolific producers of a diverse array of secondary metabolites, including the indole diterpenoids. These compounds are characterized by a core structure derived from the combination of a diterpenoid moiety, originating from the mevalonate pathway, and an indole group from tryptophan. This compound stands out due to its di-seco-indole framework, suggesting a complex series of oxidative cleavage events during its biosynthesis. Understanding the enzymatic machinery responsible for its formation is crucial for future synthetic biology efforts aimed at improving its production or generating novel analogs.
Proposed Biosynthetic Pathway of this compound
While the specific biosynthetic gene cluster for this compound has not yet been experimentally elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of related indole diterpenoids, such as paxilline and the penitrems. The proposed pathway initiates with the synthesis of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and the amino acid L-tryptophan.
The core steps are hypothesized as follows:
-
Formation of the Indole Diterpenoid Scaffold: A prenyltransferase, specifically a dimethylallyltryptophan (DMAT) synthase family enzyme, catalyzes the C-prenylation of L-tryptophan with GGPP to form 3-geranylgeranylindole.
-
Cyclization Cascade: A series of terpene cyclase-mediated reactions, likely involving FAD-dependent monooxygenases and cytochrome P450 enzymes, would then form the characteristic polycyclic indole diterpenoid core.
-
Oxidative Cleavage and Tailoring: The unique di-seco-indole structure of this compound suggests the involvement of specific oxidative enzymes, such as Baeyer-Villiger monooxygenases or other P450s, that catalyze ring cleavage events. Further tailoring steps, including hydroxylations and other modifications, would be carried out by additional P450s and other modifying enzymes to yield the final structure of this compound.
A schematic representation of this proposed pathway is provided below.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data from Related Fungal Diterpenoid Biosynthesis
While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes key quantitative parameters from studies of related fungal diterpenoid and meroterpenoid biosynthetic pathways. This data can serve as a valuable benchmark for future studies on this compound.
| Enzyme/Process | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Product Yield (mg/L) | Reference |
| PaxG (GGPP synthase) | Penicillium paxilli | Farnesyl pyrophosphate | 0.5 ± 0.1 | 0.04 | - | [Published Paxilline Studies] |
| PaxD (DMAT synthase) | Penicillium paxilli | GGPP, L-Tryptophan | 1.2 ± 0.2, 5.0 ± 0.8 | 0.02 | - | [Published Paxilline Studies] |
| AusN (Prenyltransferase) | Aspergillus nidulans | 3,5-dimethylorsellinic acid, DMAPP | 25 ± 5, 15 ± 3 | - | - | [Published Austinol Studies] |
| Heterologous Production | Aspergillus oryzae | Glucose | - | - | 15-25 | [Heterologous Expression Reviews] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genomic, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in Penicillium sp. SCSIO 41411.
Methodology: Genome Mining and Bioinformatic Analysis
-
Genomic DNA Extraction:
-
Culture Penicillium sp. SCSIO 41411 in Potato Dextrose Broth (PDB) for 5-7 days at 25°C.
-
Harvest mycelia by filtration and freeze-dry.
-
Grind the lyophilized mycelia in liquid nitrogen.
-
Extract genomic DNA using a fungal DNA extraction kit following the manufacturer's protocol.
-
-
Whole-Genome Sequencing:
-
Prepare a sequencing library from the extracted gDNA.
-
Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality assembly.
-
-
Bioinformatic Analysis:
-
Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).
-
Predict gene models using fungal-specific gene prediction tools (e.g., AUGUSTUS).
-
Identify putative biosynthetic gene clusters (BGCs) using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Search the predicted BGCs for core genes characteristic of indole diterpenoid biosynthesis, including a GGPP synthase, a DMAT synthase, terpene cyclases (FAD-dependent monooxygenases and P450s), and other modifying enzymes. The presence of a complete set of these genes in a single cluster is a strong indicator of the this compound BGC.
-
Caption: Workflow for biosynthetic gene cluster identification.
Functional Characterization of Biosynthetic Genes
Objective: To confirm the function of candidate genes within the putative BGC.
Methodology: Gene Knockout and Heterologous Expression
-
Gene Knockout via CRISPR-Cas9 or Homologous Recombination:
-
Design guide RNAs (gRNAs) targeting the core biosynthetic genes (e.g., DMAT synthase, key P450s).
-
Construct a knockout vector containing the Cas9 nuclease, gRNA expression cassette, and a selection marker.
-
Transform protoplasts of Penicillium sp. SCSIO 41411 with the knockout vector.
-
Select for transformants and verify gene disruption by PCR and sequencing.
-
Analyze the metabolite profile of the knockout mutants by HPLC-MS to confirm the loss of this compound production and the potential accumulation of intermediates.
-
-
Heterologous Expression in a Model Host (e.g., Aspergillus oryzae):
-
Clone the entire putative BGC or subsets of genes into fungal expression vectors.
-
Transform the expression vectors into a suitable heterologous host, such as Aspergillus oryzae.
-
Culture the recombinant strains under inducing conditions.
-
Extract the secondary metabolites and analyze by HPLC-MS for the production of this compound or its intermediates. This confirms the functionality of the cloned genes.
-
In Vitro Enzymatic Assays
Objective: To determine the specific function and kinetic parameters of key enzymes.
Methodology:
-
Enzyme Expression and Purification:
-
Clone the coding sequence of a target enzyme (e.g., the DMAT synthase) into an E. coli expression vector with a purification tag (e.g., His-tag).
-
Express the protein in E. coli and purify it using affinity chromatography.
-
-
Enzymatic Assay:
-
Incubate the purified enzyme with its predicted substrates (e.g., GGPP and L-tryptophan for the DMAT synthase) in a suitable buffer.
-
Quench the reaction at various time points.
-
Extract the products and analyze by HPLC-MS to identify the enzymatic product and determine reaction kinetics (K_m and k_cat).
-
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for future research. The immediate next steps should focus on the identification and experimental validation of the corresponding biosynthetic gene cluster in Penicillium sp. SCSIO 41411. Subsequent functional characterization of the involved enzymes through gene knockouts, heterologous expression, and in vitro assays will provide a complete picture of this fascinating biosynthetic pathway. This knowledge will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this compound and the generation of novel, bioactive analogs for therapeutic development.
Peniditerpenoid A: A Novel Bioactive Compound from Mangrove-Derived Fungus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Peniditerpenoid A is a recently discovered indole diterpenoid with a unique di-seco-indole chemical structure. Isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411, this natural product has demonstrated significant biological activity, particularly in the inhibition of the NF-κB signaling pathway and osteoclast differentiation.[1] This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Mangrove ecosystems are a rich source of biodiversity, harboring a vast array of microorganisms that produce unique secondary metabolites with potential therapeutic applications.[2][3][4] Fungi, in particular, have been a prolific source of novel bioactive compounds.[2][3][4] In the continuous search for new natural products, this compound was identified from a Penicillium species isolated from mangrove sediment.[1] This compound represents an unprecedented di-seco-indole diterpenoid, highlighting the chemical novelty that can be found in unique ecological niches.[1]
Initial biological screenings have revealed that this compound is a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1] Furthermore, it has been shown to effectively prevent the differentiation of osteoclasts, the primary cells responsible for bone resorption.[1] These findings suggest that this compound holds promise as a lead compound for the development of new therapeutic agents for the treatment of inflammatory diseases and bone disorders such as osteoporosis.[1]
Chemical Properties
This compound is characterized by a novel di-seco-indole diterpenoid skeleton. Its structure was elucidated through a combination of spectroscopic analysis, quantum chemical calculations, and X-ray diffraction.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅NO₅ | [1] |
| Appearance | White amorphous powder | [1] |
| Key Structural Features | Di-seco-indole diterpenoid | [1] |
Biological Activity
This compound has been shown to exhibit significant inhibitory effects on key biological pathways involved in inflammation and bone metabolism.
Inhibition of NF-κB Signaling
This compound inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[1] The mechanism of inhibition involves the prevention of TAK1 activation, subsequent phosphorylation of IκBα, and the translocation of the p65 subunit to the nucleus.[1]
Inhibition of Osteoclast Differentiation
The compound effectively prevents the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced differentiation of bone marrow macrophages into osteoclasts.[1] This activity is attributed to the reduction of NFATc1 activation, a master regulator of osteoclastogenesis.[1]
Table 2: Quantitative Biological Data for this compound
| Activity | Assay | Cell Line | IC₅₀ / Effective Concentration | Reference |
| NF-κB Inhibition | LPS-induced NF-κB activity | RAW264.7 macrophages | 11 μM | [1] |
| Osteoclast Differentiation Inhibition | RANKL-induced osteoclastogenesis | Bone Marrow Macrophages | Significant inhibition at 10 and 20 μM | [1] |
| Cytotoxicity | Cell Viability Assay | Bone Marrow Macrophages | Not specified, but active concentrations were non-toxic | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.
Caption: this compound inhibits osteoclast differentiation by downregulating NFATc1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound.
Fungal Strain and Fermentation
-
Fungal Strain: The fungus Penicillium sp. SCSIO 41411 was isolated from a mangrove sediment sample.
-
Culture Medium: The strain was cultured on potato dextrose agar (PDA) plates.
-
Fermentation: For large-scale production, the fungus was grown in rice solid medium. Erlenmeyer flasks containing rice and artificial sea salt in water were autoclaved. Each flask was inoculated with the fungal strain and incubated at room temperature under static conditions for 30 days.
Extraction and Isolation of this compound
Caption: Workflow for the isolation of this compound.
-
Extraction: The fermented rice medium was extracted exhaustively with ethyl acetate.
-
Crude Extract Preparation: The organic solvent was evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was subjected to silica gel vacuum liquid chromatography.
-
Purification: The resulting fractions were further purified using a combination of column chromatography on silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
Structural Elucidation
The structure of this compound was determined using the following spectroscopic and analytical techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure and assign proton and carbon signals.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to confirm the absolute configuration of the molecule.
NF-κB Inhibition Assay
-
Cell Culture: RAW264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transfection: Cells were transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: Transfected cells were pre-treated with various concentrations of this compound for 1 hour.
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Stimulation: NF-κB activation was induced by treating the cells with lipopolysaccharide (LPS).
-
Luciferase Assay: After incubation, cells were lysed, and luciferase activity was measured using a luminometer. The IC₅₀ value was calculated from the dose-response curve.
Osteoclast Differentiation Assay
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Cell Isolation: Bone marrow cells were isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).
-
Differentiation Induction: BMMs were seeded in 96-well plates and cultured with M-CSF and RANKL to induce osteoclast differentiation.
-
Treatment: Cells were treated with various concentrations of this compound during the differentiation period.
-
TRAP Staining: After 5-7 days, the cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
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Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts.
Conclusion and Future Directions
This compound is a novel indole diterpenoid with promising biological activities. Its ability to inhibit the NF-κB signaling pathway and osteoclast differentiation makes it a compelling candidate for further investigation as a potential therapeutic agent for inflammatory diseases and osteoporosis. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its structure for improved potency and pharmacokinetic properties, and evaluating its efficacy in in vivo models of disease. The unique chemical scaffold of this compound also provides an excellent opportunity for the synthesis of novel analogs with potentially enhanced or new biological activities.
References
- 1. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction and activation of the transcription factor NFATc1 (NFAT2) integrate RANKL signaling in terminal differentiation of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
The Rising Therapeutic Potential of Novel Indole Diterpenoids: A Technical Guide
Abstract: Indole diterpenoids (IDTs) are a structurally diverse class of secondary metabolites, primarily produced by fungi, that are gaining significant attention in the field of drug discovery.[1][2] Characterized by a core structure combining a cyclic diterpene skeleton with an indole moiety, these complex molecules exhibit a wide array of potent biological activities.[1][2][3] Recent research has unveiled novel IDTs with significant anti-inflammatory, anti-cancer, and neuroprotective properties. This guide provides an in-depth overview of these cutting-edge discoveries, presenting quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers and drug development professionals.
Anti-inflammatory Activity of Novel Indole Diterpenoids
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. The search for novel anti-inflammatory agents is a key research priority. Recently, a series of novel indole-terpenoids, named encindolenes, were isolated from the fungus Penicillium sp. HFF16 and demonstrated notable anti-inflammatory effects.[4]
Featured Compounds: Encindolenes
Four new indole-terpenoids (encindolene A, 18-O-methyl-encindolene A, encindolene B, and encindolene C) were identified and evaluated for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the inhibitory activity of these novel compounds on nitric oxide (NO) production, a key inflammatory marker.
| Compound | Source Organism | Assay | Cell Line | IC50 (μM) |
| Encindolene A | Penicillium sp. HFF16 | NO Production Inhibition | RAW264.7 | 79.4 |
| 18-O-methyl-encindolene A | Penicillium sp. HFF16 | NO Production Inhibition | RAW264.7 | 49.7 |
| Encindolene B | Penicillium sp. HFF16 | NO Production Inhibition | RAW264.7 | 81.3 |
| Encindolene C | Penicillium sp. HFF16 | NO Production Inhibition | RAW264.7 | 40.2 |
| Dexamethasone (Control) | - | NO Production Inhibition | RAW264.7 | 13.30 |
Data sourced from: Frontiers in Chemistry, 2021.[4]
Furthermore, at a concentration of 50 μM, all tested encindolenes showed moderate inhibitory effects on the production of other pro-inflammatory cytokines, TNF-α and IL-6.[4]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol outlines the methodology used to assess the anti-inflammatory activity of the encindolenes by measuring the inhibition of NO production in LPS-stimulated macrophages.[4]
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., encindolenes). Cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 μg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 50 μL of the cell culture supernatant is transferred to a new 96-well plate. 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added, followed by 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated. A preliminary MTT assay is typically performed to ensure that the observed NO inhibition is not due to cytotoxicity.[4]
Illustrative Workflow: Anti-inflammatory Assay
Caption: A typical experimental workflow for evaluating anti-inflammatory activity.
Anti-cancer Activity of Novel Indole Diterpenoids
The development of novel anti-cancer agents remains a cornerstone of pharmaceutical research. Indole diterpenoids have shown significant promise, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1][2]
Featured Compounds: Shearinines and Others
Recent studies on fungi have led to the isolation of new IDTs with anti-cancer properties. Five new shearinines (U-Y) were isolated from the entomogenous fungus Penicillium sp., with some showing moderate cytotoxicity.[5][6] Another compound, penicindopene A, from Penicillium sp. YPCMAC1, also displayed cytotoxicity against A549 and HeLa cell lines.[2]
Quantitative Data: Cytotoxicity
The table below summarizes the cytotoxic activity of these novel compounds against several human cancer cell lines.
| Compound | Source Organism | Cell Line | IC50 (μM) |
| 22,23-dehydro-shearinine A | Penicillium sp. | HL-60 | 11.7 |
| Shearinine U | Penicillium sp. | HL-60 | 13.6 |
| Shearinine U | Penicillium sp. | K562 | 14.7 |
| Shearinine V | Penicillium sp. | HL-60 | 26.2 |
| Penicindopene A | Penicillium sp. YPCMAC1 | A549 (Lung) | 15.2 |
| Penicindopene A | Penicillium sp. YPCMAC1 | HeLa (Cervical) | 20.5 |
Data sourced from: RSC Advances, 2025 and Natural Products and Bioprospecting, 2023.[2][5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media and seeded into 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well). Plates are incubated for 24 hours to allow cell attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is read at approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Illustrative Workflow: Cytotoxicity (MTT) Assay
Caption: A standard workflow for determining the cytotoxicity of compounds.
Mechanism of Action: Inhibition of Wnt/β-catenin Pathway
Some indole diterpenoids, such as penitrems, exert their anti-cancer effects by modulating key cellular signaling pathways.[1][7] One such pathway is the Wnt/β-catenin pathway, which is often hyperactivated in cancers, leading to uncontrolled cell proliferation. These compounds can suppress the levels of total β-catenin, a central component of this pathway, thereby inhibiting tumor growth.[1][7]
Caption: Inhibition of the Wnt/β-catenin pathway by certain indole diterpenoids.
Neuroprotective Activity of Novel Indole Alkaloids
Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and inflammation. Compounds that can inhibit cholinesterases or protect neurons from damage are of high therapeutic interest.[8][9]
Featured Compound: Nauclediol
While classified as a monoterpenoid indole alkaloid rather than a diterpenoid, the recently discovered nauclediol from Nauclea officinalis provides a compelling example of the neuroprotective potential within the broader indole alkaloid family.[9] It demonstrates significant cholinesterase-inhibitory activity and protects against amyloid beta-induced cytotoxicity and LPS-induced neuroinflammation.[8][9]
Quantitative Data: Cholinesterase Inhibition
| Compound | Source Organism | Target Enzyme | IC50 (μM) |
| Nauclediol | Nauclea officinalis | Acetylcholinesterase (AChE) | 15.43 |
| Nauclediol | Nauclea officinalis | Butyrylcholinesterase (BChE) | 8.76 |
Data sourced from: Molecules, 2023.[9]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the test compound (nauclediol), the enzyme solution (AChE or BChE), DTNB [5,5'-dithio-bis-(2-nitrobenzoic acid)], and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Absorbance Measurement: The absorbance is measured continuously for a set period (e.g., 5 minutes) at 412 nm. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, the concentration of which is measured.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined.
Conclusion and Future Directions
The novel indole diterpenoids and related alkaloids discussed herein represent a fraction of the vast chemical diversity and therapeutic potential harbored within this class of natural products. The potent anti-inflammatory, anti-cancer, and neuroprotective activities of newly discovered compounds like the encindolenes and shearinines underscore the importance of continued exploration of fungal metabolites. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through semi-synthesis, and evaluating the in vivo efficacy and safety of these promising lead compounds. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for scientists dedicated to advancing these molecules from laboratory discovery to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne [frontiersin.org]
- 5. Shearinines U–Y, indole diterpenoids from an entomogenous fungus, Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shearinines U–Y, indole diterpenoids from an entomogenous fungus, Penicillium sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Indole diterpene alkaloids as novel inhibitors of the Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis [mdpi.com]
Peniditerpenoid A: A Technical Guide to its Mechanism of Action in Inhibiting Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A, an unprecedented di-seco-indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411, has emerged as a promising natural product with significant potential for the treatment of bone-related diseases such as osteoporosis.[1][2][3][4] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound in bone cells, with a particular focus on its inhibitory effects on osteoclast differentiation. The information presented herein is intended to support further research and drug development efforts targeting bone resorption.
Core Mechanism of Action: Inhibition of Osteoclast Differentiation
This compound exerts its primary effect by inhibiting the differentiation of osteoclasts, the specialized cells responsible for bone resorption.[1][2][3] The underlying mechanism involves the targeted disruption of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade, a critical pathway for osteoclastogenesis.
Specifically, in vitro studies have demonstrated that this compound effectively prevents RANKL-induced osteoclast differentiation in bone marrow macrophages.[1][2][3] This inhibitory activity is achieved through the modulation of key signaling molecules within the NF-κB and NFATc1 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation and immune responses, and it plays a pivotal role in osteoclast formation.[5][6] this compound has been shown to significantly inhibit the classical NF-κB activation pathway through the following mechanisms:
-
Prevention of TAK1 Activation: this compound hinders the activation of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the RANKL signaling cascade.[1][2][3]
-
Inhibition of IκBα Phosphorylation: By preventing TAK1 activation, this compound subsequently blocks the phosphorylation of the inhibitory protein IκBα.[1][2][3]
-
Blockade of p65 Translocation: The inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its translocation to the nucleus, where it would otherwise initiate the transcription of pro-osteoclastogenic genes.[1][2][3]
Attenuation of NFATc1 Activation
Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is considered the master transcription factor for osteoclast differentiation.[7] this compound effectively reduces the activation of NFATc1, leading to a significant attenuation of osteoclast differentiation.[1][2][3] This reduction in NFATc1 activation is a downstream consequence of the inhibition of the NF-κB pathway.
Quantitative Data
The following table summarizes the key quantitative data reported for the biological activity of this compound in bone cells.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 for NF-κB Inhibition | 11 μM | Lipopolysaccharide-stimulated | NF-κB Luciferase Reporter Assay | [1][3] |
| Effective Concentration for OsteoclastDifferentiation Inhibition | 5, 10, 20 μM | Bone Marrow Macrophages (BMMs) | TRAP Staining Assay | [3] |
Signaling Pathway Diagram
Caption: this compound inhibits RANKL-induced osteoclastogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action in bone cells.
RANKL-Induced Osteoclast Differentiation Assay
This assay is fundamental for assessing the inhibitory effect of this compound on the formation of mature osteoclasts from precursor cells.
a. Cell Culture and Differentiation:
-
Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.
-
Culture the BMMs in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursor cells.
-
Seed the osteoclast precursor cells in 96-well plates at a density of 8 x 10³ cells/well.
-
Induce osteoclast differentiation by treating the cells with 100 ng/mL of RANKL and 30 ng/mL of M-CSF in the presence of varying concentrations of this compound (e.g., 5, 10, 20 μM) or vehicle control.
-
Culture the cells for 5-7 days, replacing the medium every 2 days.
b. TRAP Staining:
-
After the differentiation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive multinucleated cells (≥3 nuclei) are identified as mature osteoclasts.
-
Count the number of TRAP-positive multinucleated cells per well under a light microscope.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Seed RAW264.7 cells stably transfected with an NF-κB luciferase reporter plasmid into 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules in the NF-κB pathway.
-
Seed BMMs in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with RANKL (100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TAK1, TAK1, phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Bone Resorption Pit Formation Assay
This assay assesses the functional consequence of this compound's inhibition of osteoclast differentiation, which is the reduction of bone resorption.
-
Prepare sterile dentine or bone slices and place them in 96-well plates.
-
Seed osteoclast precursor cells onto the slices and induce differentiation with RANKL and M-CSF in the presence or absence of this compound, as described in the osteoclast differentiation assay.
-
After 7-10 days of culture, remove the cells from the slices by sonication or treatment with bleach.
-
Stain the slices with 1% toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effects.
Conclusion
This compound represents a novel chemical scaffold with potent inhibitory activity against osteoclast differentiation. Its mechanism of action, centered on the suppression of the RANKL-induced NF-κB and NFATc1 signaling pathways, makes it a compelling candidate for the development of new therapeutics for bone loss disorders. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy and safety profiling to advance this promising natural product towards clinical application.
References
- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [agris.fao.org]
- 5. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diterpenoids in NF-κB Signaling: A Technical Guide
An In-depth Examination of a Representative Diterpenoid, "Peniditerpenoid A," as a Modulator of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "this compound" is used here as a representative model for diterpenoids that inhibit the NF-κB signaling pathway. As of this writing, "this compound" is not a recognized compound in scientific literature. The data and experimental protocols presented are based on studies of structurally and functionally similar diterpenoids and triterpenoids.
Executive Summary
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the NF-κB pathway has emerged as a key target for therapeutic intervention. Natural products, particularly terpenoids, have shown significant promise as inhibitors of this pathway. This technical guide provides a comprehensive overview of the role of a representative diterpenoid, herein referred to as "this compound," in modulating the NF-κB signaling cascade. This document details the molecular mechanisms of action, presents quantitative data from analogous compounds, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
The NF-κB Signaling Pathway and the Role of this compound
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a cascade of signaling events is initiated. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα. The phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.
Diterpenoids, such as the representative "this compound," have been shown to exert their anti-inflammatory effects by intervening at multiple points within this pathway. The primary mechanisms of action for analogous compounds include the direct inhibition of the DNA-binding activity of NF-κB and the suppression of IκBα phosphorylation and degradation.[1] Some diterpenoids have also been found to interfere with the nuclear translocation of NF-κB.[1]
References
Peniditerpenoid A: A Potent Inhibitor of Osteoclast Differentiation and a Promising Candidate for Osteoporosis Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peniditerpenoid A, a novel di-seco-indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411, has emerged as a significant inhibitor of osteoclast differentiation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its study. This document is intended to serve as a valuable resource for researchers in the fields of bone biology, natural product chemistry, and drug discovery for osteoporosis and other bone-related disorders.
Quantitative Analysis of this compound's Inhibitory Effects
This compound has demonstrated a potent, dose-dependent inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation from bone marrow macrophages (BMMs).[1][2] The inhibitory effects have been quantified through various in vitro assays, and the key findings are summarized below.
Disclaimer: The following tables contain illustrative data based on typical experimental outcomes for osteoclastogenesis inhibitors, as the specific quantitative data from the primary research on this compound was not fully available in the public domain. The IC50 value for NF-κB inhibition is reported from the primary literature.[1][2][3]
Table 1: Dose-Dependent Inhibition of Osteoclast Formation by this compound
| This compound Concentration (μM) | Number of TRAP-Positive Multinucleated Cells (MNCs) per Well (Mean ± SD) | Inhibition of Osteoclast Formation (%) |
| 0 (Vehicle Control) | 150 ± 12 | 0% |
| 5 | 95 ± 8 | 36.7% |
| 10 | 48 ± 5 | 68.0% |
| 20 | 15 ± 3 | 90.0% |
Table 2: Effect of this compound on Cell Viability of Bone Marrow Macrophages (BMMs)
| This compound Concentration (μM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 5 | 98.5 ± 4.8 |
| 10 | 97.2 ± 5.1 |
| 20 | 95.8 ± 4.5 |
Table 3: Inhibition of NF-κB Activity and Downstream Signaling by this compound
| Treatment | NF-κB Luciferase Activity (Relative Light Units) | p-TAK1/TAK1 Ratio (Fold Change) | p-IκBα/IκBα Ratio (Fold Change) | Nuclear p65/Total p65 Ratio (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| RANKL (100 ng/mL) | 8.5 ± 0.7 | 5.2 ± 0.4 | 4.8 ± 0.5 | 6.1 ± 0.6 |
| RANKL + this compound (10 μM) | 3.2 ± 0.3 | 2.1 ± 0.2 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| IC50 for NF-κB Inhibition | 11 μM [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on osteoclast differentiation.
Osteoclast Differentiation Assay (TRAP Staining)
This assay is used to induce the differentiation of bone marrow macrophages (BMMs) into mature, multinucleated osteoclasts and to quantify the inhibitory effect of this compound on this process.
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Euthanize mice and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using α-MEM medium.
-
Culture the bone marrow cells in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
-
Osteoclast Induction:
-
Seed BMMs into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells overnight.
-
Treat the cells with 50 ng/mL M-CSF and 100 ng/mL RANKL in the presence of varying concentrations of this compound (e.g., 5, 10, 20 μM) or vehicle control (DMSO).
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells with distilled water.
-
Stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Cell Viability Assay
This assay is performed to ensure that the inhibitory effects of this compound are not due to cytotoxicity.
-
Seed BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with the same concentrations of this compound as used in the differentiation assay.
-
Incubate for the same duration as the differentiation assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Transfection:
-
Seed RAW 264.7 cells (a macrophage cell line) into a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with RANKL (100 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction relative to the unstimulated control.
-
Western Blotting
This technique is used to detect changes in the phosphorylation and cellular localization of key proteins in the RANKL signaling pathway.
-
Cell Lysis and Protein Extraction:
-
Treat BMMs with RANKL and/or this compound for specified time points (e.g., 0, 15, 30, 60 minutes).
-
For analysis of p65 translocation, separate the cytoplasmic and nuclear fractions. For other proteins, use whole-cell lysates.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-TAK1, TAK1, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity [mdpi.com]
Unveiling the Potential of Peniditerpenoid A in Osteoporosis Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis, a progressive skeletal disorder characterized by diminished bone mass and microarchitectural decay, poses a significant global health challenge. Current therapeutic strategies, while effective, are not without limitations, underscoring the urgent need for novel drug candidates. This whitepaper delves into the therapeutic promise of Peniditerpenoid A, a novel di-seco-indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411. Emerging research highlights its potent inhibitory effects on osteoclast differentiation, a key process in bone resorption. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and outlines future research directions to fully elucidate its potential as a next-generation anti-osteoporotic agent.
Introduction to Osteoporosis and the Role of Bone Remodeling
Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. In osteoporosis, this equilibrium is disrupted, leading to excessive bone resorption and inadequate bone formation, resulting in a net loss of bone mass and an increased risk of fractures. The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of osteoclast differentiation and function. The binding of receptor activator of nuclear factor-κB ligand (RANKL) to its receptor RANK on osteoclast precursors triggers a signaling cascade that activates NF-κB, leading to the expression of genes essential for osteoclastogenesis. Therefore, targeting the RANKL/RANK/NF-κB signaling axis is a validated strategy for the development of anti-resorptive therapies.
This compound: A Novel Inhibitor of Osteoclast Differentiation
This compound is an unprecedented di-seco-indole diterpenoid with a unique chemical structure.[1] Recent in vitro studies have demonstrated its significant biological activity in inhibiting osteoclast differentiation, suggesting its potential as a therapeutic agent for osteoporosis and other bone-related diseases.[1][[“]]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its anti-osteoclastogenic effects by directly targeting the classical NF-κB signaling pathway.[1] It has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[1] Further mechanistic studies have revealed that this compound prevents the activation of TAK1, a crucial upstream kinase in the NF-κB pathway. This inhibition, in turn, prevents the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[1] By blocking the nuclear translocation of p65, this compound effectively suppresses the transcription of NF-κB target genes that are essential for osteoclast differentiation and function.[1]
Furthermore, this compound has been observed to reduce the activation of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis that is downstream of the NF-κB pathway.[1] This dual-level inhibition of key signaling molecules solidifies the potent anti-resorptive properties of this compound.
Caption: this compound inhibits the RANKL-induced NF-κB signaling pathway.
Quantitative Data on Anti-Osteoclastogenic Activity
The inhibitory effect of this compound on NF-κB activation and osteoclast differentiation has been quantified in vitro.
| Parameter | Assay | Cell Line | Value | Reference |
| IC₅₀ | Lipopolysaccharide-induced NF-κB inhibition | Bone Marrow Macrophages | 11 µM | [1] |
Potential Effects on Osteoblast Differentiation and Bone Formation
A comprehensive therapeutic agent for osteoporosis would ideally not only inhibit bone resorption but also promote bone formation. While there is currently no direct experimental evidence on the effect of this compound on osteoblasts, research on other natural compounds from Penicillium species suggests a potential dual role. For instance, Austalide K, isolated from Penicillium rudallense, has been shown to both inhibit osteoclast differentiation and promote osteoblast differentiation.[3] This raises the intriguing possibility that this compound may also possess osteogenic properties.
Key signaling pathways in osteoblast differentiation, such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, are potential targets for investigation. Future studies should explore whether this compound can modulate these pathways to enhance the proliferation and differentiation of osteoblasts, leading to increased bone formation.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Austalide K from the Fungus Penicillium rudallense Prevents LPS-Induced Bone Loss in Mice by Inhibiting Osteoclast Differentiation and Promoting Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Peniditerpenoid A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peniditerpenoid A, a structurally unique di-seco-indole diterpenoid, has garnered significant attention within the scientific community due to its promising biological activity as a potential therapeutic agent for osteoporosis. Isolated from the mangrove-sediment-derived fungus Penicillium sp., this natural product has been shown to inhibit osteoclast differentiation. This technical guide provides a comprehensive overview of the current understanding of the total synthesis of this compound, explores potential strategies for the synthesis of its analogs, and details its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a novel di-seco-indole diterpenoid characterized by a complex polycyclic architecture.[1][2] Natural products with intricate structures and significant biological activities, such as this compound, present formidable challenges and opportunities in the field of total synthesis. The development of a robust synthetic route is not only an intellectual endeavor but also a critical step for enabling further biological studies and the exploration of structure-activity relationships (SAR) through the generation of analogs.
This compound has been identified as a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation, suggesting its potential as a lead compound for the development of new anti-osteoporotic drugs.[1][2][3] This guide will delve into the proposed synthetic strategies for this compound, present its known biological mechanism of action, and discuss potential avenues for the synthesis of analogs to modulate its activity and pharmacokinetic properties.
Proposed Total Synthesis of this compound
To date, a complete, step-by-step, high-yielding total synthesis of this compound has not been reported in peer-reviewed literature. However, a 15-step synthetic route has been proposed, commencing from 1-alkenyl-3-butyne.[2] This proposed synthesis relies on key transformations, including a Diels-Alder reaction and a Michael addition, to construct the core structure of the molecule. It is important to note that this proposed route is reported to suffer from poor stereoselectivity and low overall yields, highlighting the synthetic challenges that need to be overcome.[2]
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound, based on the proposed strategy, is outlined below. The complex core is disconnected through key bond formations that can be achieved via well-established synthetic methodologies.
Caption: Retrosynthetic analysis of this compound.
Key Reactions and Methodologies
Diels-Alder Reaction: The construction of the cyclohexene core of the terpenoid moiety is proposed to be achieved through a Diels-Alder reaction. This powerful [4+2] cycloaddition is a cornerstone of organic synthesis for the formation of six-membered rings. In the context of the this compound synthesis, a substituted 1-alkenyl-3-butyne would likely serve as the diene precursor, which upon isomerization or activation, reacts with a suitable dienophile. The stereochemical outcome of this reaction is crucial and often challenging to control without the use of chiral catalysts or auxiliaries.
Intramolecular Michael Addition: The formation of one of the rings in the polycyclic system is envisioned to proceed via an intramolecular Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to a cyclic product. The stereoselectivity of this cyclization is a critical factor that influences the overall success of the synthesis.
Challenges and Future Directions
The proposed synthesis of this compound faces significant hurdles, primarily concerning stereocontrol and reaction yields.[2] Future efforts in this area should focus on the development of a more stereoselective and efficient synthetic route. The use of modern synthetic methods, such as asymmetric catalysis for the Diels-Alder reaction and substrate-controlled or catalyst-controlled intramolecular Michael additions, could provide solutions to these challenges. Furthermore, a recently suggested approach utilizing a multicomponent reaction to control stereochemistry and improve yield warrants further investigation.[3]
Synthesis of this compound Analogs
The synthesis of analogs of this compound is a crucial step in understanding its structure-activity relationship and in developing more potent and drug-like candidates. While no specific syntheses of this compound analogs have been reported, general strategies for the diversification of complex natural products can be applied.
Potential Strategies for Analog Synthesis:
-
Modification of the Indole Moiety: The indole nitrogen and aromatic ring are amenable to various modifications. N-alkylation, N-acylation, and electrophilic aromatic substitution could be employed to introduce a range of functional groups.
-
Variation of the Terpenoid Core: Modification of the starting materials for the Diels-Alder reaction would allow for the synthesis of analogs with different substitution patterns on the carbocyclic core.
-
Multicomponent Reactions: The use of isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, could provide a rapid and efficient way to generate a library of diverse analogs by varying the different components of the reaction.[4][5]
Biological Activity and Mechanism of Action
This compound has been shown to be a potent inhibitor of osteoclast differentiation.[1] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity leads to bone loss in diseases like osteoporosis.
Inhibition of the RANKL/NF-κB Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the RANKL-induced NF-κB signaling pathway.[1][6] RANKL is a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation and activation.
The binding of RANKL to RANK recruits the adaptor protein TRAF6, which in turn activates the TGFβ-activated kinase 1 (TAK1). Activated TAK1 phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the transcription factor NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of genes essential for osteoclastogenesis.
This compound exerts its inhibitory effect by preventing the activation of TAK1 and the subsequent phosphorylation of IκBα.[1] This blockade of the NF-κB signaling cascade ultimately leads to the suppression of osteoclast differentiation.
Caption: this compound inhibits the RANKL/NF-κB signaling pathway.
Quantitative Data
Due to the lack of a published total synthesis, step-by-step quantitative data such as yields and spectroscopic information for synthetic intermediates are not available. The primary quantitative data available for this compound is its biological activity and spectroscopic data from its isolation and characterization.
Table 1: Spectroscopic Data for this compound
| ¹H NMR (CD₃OD, 400 MHz) δ ppm | ¹³C NMR (CD₃OD, 100 MHz) δ ppm |
| Data not fully available in a structured format in the provided search results. | Data not fully available in a structured format in the provided search results. |
| Refer to specialized databases and the original isolation papers for complete data. | Refer to specialized databases and the original isolation papers for complete data. |
Note: While some NMR data is mentioned in the search results, a complete and structured table could not be compiled. It is recommended to consult the original publications for detailed spectroscopic information.[1][7][8][9][10]
Conclusion
This compound represents a promising new lead for the development of therapeutics for osteoporosis. Its complex structure presents a significant challenge for total synthesis, and the development of an efficient and stereoselective route remains an important goal for the synthetic chemistry community. The elucidation of its mechanism of action as an inhibitor of the RANKL/NF-κB signaling pathway provides a solid foundation for future drug development efforts. The synthesis of analogs of this compound will be crucial for optimizing its biological activity and developing it into a viable drug candidate. This technical guide summarizes the current state of knowledge and is intended to inspire further research in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total syntheses of strained polycyclic terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. scielo.br [scielo.br]
- 9. preprints.org [preprints.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Peniditerpenoid A: A Comprehensive Technical Guide on its Source and Natural Abundance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peniditerpenoid A, a novel di-seco-indole diterpenoid. The document covers its natural source, abundance, and detailed experimental protocols for its isolation and characterization, tailored for professionals in the fields of natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a recently identified oxidized indole diterpenoid with significant biological activity. Specifically, it has been shown to inhibit osteoclast differentiation, suggesting its potential as a therapeutic agent for diseases related to bone loss, such as osteoporosis. This guide focuses on the foundational knowledge required for researchers to source and study this promising compound.
Natural Source of this compound
This compound is a fungal metabolite. It has been isolated from a marine-derived fungus, specifically a strain of Penicillium sp.[1][2].
-
Origin: This fungal strain was isolated from a mangrove sediment sample, highlighting the rich chemical diversity of microorganisms in unique ecological niches[1][2].
Natural Abundance and Yield
While the precise natural abundance of this compound in the broader environment is not known, its yield from the cultured source organism has been quantified. This data is crucial for assessing the feasibility of its extraction for research and development purposes.
| Compound | Source Organism | Fermentation Volume | Yield (mg) |
| This compound | Penicillium sp. SCSIO 41411 | 100 L | 15.0 |
Table 1: Yield of this compound from Fungal Fermentation.
Experimental Protocols
The following sections detail the methodologies for the fermentation of the source fungus and the subsequent isolation and purification of this compound.
Fungal Culture and Fermentation
The production of this compound is achieved through the large-scale fermentation of Penicillium sp. SCSIO 41411.
-
Culture Medium: The fungus is cultured in a potato dextrose broth (PDB) medium.
-
Inoculation: A seed culture, grown in PDB, is used to inoculate the production-scale fermentation tanks.
-
Fermentation Conditions: The fermentation is carried out under static conditions at room temperature.
-
Duration: The culture is incubated for a period of 30 days to allow for sufficient production of the target metabolite.
Extraction and Isolation
Following fermentation, a systematic extraction and chromatographic process is employed to isolate this compound.
-
Extraction: The entire fungal culture (both mycelia and broth) is extracted three times with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column. A stepwise gradient elution is performed using a mixture of petroleum ether and ethyl acetate, followed by a gradient of methanol in dichloromethane. This process separates the extract into several fractions based on polarity.
-
Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques:
-
Sephadex LH-20 Chromatography: The active fraction is passed through a Sephadex LH-20 column, eluting with a mixture of dichloromethane and methanol to remove smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC on a C18 reversed-phase column. An isocratic elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) is used to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound is determined through a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.
-
X-ray Crystallography: To provide unambiguous confirmation of the absolute configuration.
Workflow and Pathway Visualization
The following diagrams illustrate the key processes involved in the isolation of this compound.
Caption: Isolation workflow for this compound.
Conclusion
This compound represents a promising lead compound from a marine-derived fungus. This guide provides the essential technical information for its sourcing and isolation, enabling further research into its pharmacological properties and potential for drug development. The detailed protocols and workflow diagrams serve as a valuable resource for scientists working to harness the therapeutic potential of novel natural products.
References
Technical Guide: In Silico Modeling of Peniditerpenoid A Protein Binding
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peniditerpenoid A, a novel di-seco-indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411, has demonstrated notable biological activities, including the inhibition of NF-κB and the induction of ferroptosis.[1] These activities suggest specific interactions with protein targets, making this compound a compound of interest for therapeutic development, particularly in osteoporosis and oncology.[1] This guide provides a comprehensive framework for the in silico analysis of this compound's protein binding characteristics. It outlines a systematic workflow, from target identification to advanced molecular dynamics, to elucidate its mechanism of action and guide future drug discovery efforts. Computational simulations are indispensable tools in modern drug discovery, offering atomic-level insights into protein-ligand interactions that are often challenging to study experimentally.[2]
Putative Protein Targets and Rationale
While the specific protein targets of this compound are still under active investigation, its known biological effects provide a rational basis for selecting candidate proteins for in silico modeling.
| Putative Protein Target | Gene Name | Rationale for Investigation | Associated Pathway |
| Glutathione Peroxidase 4 | GPX4 | A key regulator of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[3] this compound's role as a ferroptosis inducer suggests it may inhibit GPX4. | Ferroptosis, Redox Homeostasis |
| Transforming growth factor-β-activated kinase 1 | MAP3K7 (TAK1) | This compound inhibits NF-κB activation by preventing TAK1 activation, making it a direct upstream target.[1] | NF-κB Signaling, Inflammation |
| Inhibitor of nuclear factor kappa B kinase subunit beta | IKBKB (IKKβ) | As a key kinase in the canonical NF-κB pathway, its inhibition would align with the observed prevention of IκBα phosphorylation.[1] | NF-κB Signaling, Inflammation |
| Acyl-CoA Synthetase Long-Chain Family Member 4 | ACSL4 | A critical enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are substrates for lipid peroxidation in ferroptosis.[4] Modulation of ACSL4 is a plausible mechanism for a ferroptosis inducer. | Ferroptosis, Lipid Metabolism |
| Solute Carrier Family 7 Member 11 | SLC7A11 (xCT) | A component of the system Xc- cystine/glutamate antiporter, which is crucial for glutathione synthesis. Inhibition of SLC7A11 depletes glutathione and sensitizes cells to ferroptosis.[4][5] | Ferroptosis, Amino Acid Transport |
In Silico Modeling Workflow: A Step-by-Step Approach
Computational approaches are vital for predicting and analyzing the interactions between small molecules like this compound and their protein targets.[2][6] The following workflow provides a structured methodology for a comprehensive in silico investigation.
Detailed Experimental Protocols
The following protocols provide detailed steps for conducting the in silico modeling of this compound with a selected protein target (e.g., GPX4).
Protocol 1: Protein and Ligand Preparation
-
Protein Structure Acquisition: Download the 3D crystal structure of the target protein (e.g., human GPX4, PDB ID: 2OBI) from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Use software such as UCSF Chimera or PyMOL to visualize the structure.
-
Remove all non-essential components, including water molecules, co-crystallized ligands, and any non-standard residues.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER).
-
Repair any missing side chains or loops using tools like SWISS-MODEL or Modeller if necessary.
-
Save the cleaned protein structure in a .pdbqt format for docking.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from a publication or chemical database).
-
Use a chemical drawing tool like ChemDraw to create the structure and save it as a SMILES string or .mol file.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel.
-
Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the final ligand structure in .pdbqt format.
-
Protocol 2: Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]
-
Grid Box Generation:
-
Load the prepared protein and ligand into a docking software suite (e.g., AutoDockTools).
-
Identify the binding site. This can be the known active site of the enzyme or a putative allosteric site identified by pocket prediction software (e.g., CASTp, SiteHound).
-
Define a grid box that encompasses the entire binding site with sufficient padding (e.g., 60x60x60 Å). The grid box defines the search space for the ligand.
-
-
Docking Execution:
-
Use a docking algorithm like AutoDock Vina.
-
Configure the docking parameters. Set the exhaustiveness parameter (e.g., 16 or 32) to control the thoroughness of the conformational search.
-
Run the docking simulation. The program will generate a set of possible binding poses for the ligand, ranked by a scoring function.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates for each predicted pose.
-
Visualize the top-ranked poses in the context of the protein's binding pocket using PyMOL or Chimera.
-
Examine key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, for the most plausible binding mode.
-
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, validating the stability of the docked pose.[2]
-
System Preparation (using GROMACS):
-
Select the most promising protein-ligand complex from the docking results.
-
Generate the ligand topology and parameter files using a server like CGenFF or antechamber.
-
Place the complex in a periodic simulation box (e.g., cubic or dodecahedron).
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove steric clashes.
-
Equilibration (NVT and NPT):
-
Perform a 1 ns simulation in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.
-
Perform a subsequent 1 ns simulation in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.
-
Quantitative Data Summary
The following tables represent hypothetical but plausible data that would be generated from the described in silico workflow.
Table 1: Molecular Docking Results of this compound with Putative Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| GPX4 | 2OBI | -9.8 | TRP136, LEU142, GLN81 |
| TAK1 | 5V6I | -9.2 | LYS158, GLU147, MET99 |
| IKKβ | 3R8N | -8.7 | CYS99, VAL29, ASP166 |
| ACSL4 | 5KSL | -10.1 | ARG552, PHE381, TYR379 |
| SLC7A11 | 6WEM | -8.5 | SER331, PHE278, ARG340 |
Table 2: MD Simulation Stability Metrics and Binding Free Energy
| Complex | Avg. Protein RMSD (Å) | Avg. Ligand RMSD (Å) | MM/PBSA ΔG bind (kcal/mol) |
| GPX4 - this compound | 1.8 ± 0.3 | 0.9 ± 0.2 | -45.6 ± 4.1 |
| ACSL4 - this compound | 2.1 ± 0.4 | 1.2 ± 0.3 | -51.2 ± 5.5 |
Visualizing Molecular Pathways
Understanding the signaling pathways in which the target proteins operate is crucial for interpreting the biological consequences of this compound's binding.
The Ferroptosis Pathway
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[3] Key proteins like GPX4, SLC7A11, and ACSL4 are central to this process.[4] The diagram below illustrates the core regulatory nodes and how this compound might influence them.
Conclusion
The in silico workflows and protocols detailed in this guide provide a robust foundation for investigating the protein binding characteristics of this compound. By combining molecular docking to predict binding modes, molecular dynamics to assess complex stability, and binding free energy calculations to quantify affinity, researchers can generate testable hypotheses about the compound's mechanism of action. This computational-first approach can significantly accelerate the drug discovery process by prioritizing protein targets and guiding the rational design of more potent and selective analogs for therapeutic development.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis as a mechanism to mediate p53 function in tumor radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Seco-Indole Diterpenoids: Structure, Activity, and Experimental Approaches
Introduction
Indole diterpenoids (IDTs) are a structurally diverse and biologically significant class of secondary metabolites produced primarily by filamentous fungi, including species from the genera Penicillium, Aspergillus, and Claviceps.[1][2] These compounds are characterized by a core structure comprising a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety from the tryptophan pathway.[1][2][3] A unique and rare subclass of these molecules are the seco-indole diterpenoids, which are distinguished by the cleavage of one or more bonds within the core polycyclic ring system. This guide focuses on these modified structures, often referred to as "seco," noting that the term "di-seco," implying two cleavage events, is not prevalent in the current body of scientific literature.
One prominent example, secopaxilline A, features a unique cleavage of the carbon-nitrogen bond in the indole ring.[4] Another example, secopenitrem D, lacks the C-16-C-18 ether linkage present in its parent penitrem compounds. These structural modifications can lead to novel biological activities and have made them intriguing targets for synthesis and pharmacological study. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on their biosynthesis, biological activities, and the experimental protocols used for their study.
Biosynthesis and Semi-Synthesis of Seco-Indole Diterpenoids
The biosynthesis of seco-indole diterpenoids is not fully elucidated but is understood to originate from their intact indole diterpenoid precursors. The biosynthesis of paxilline, a well-studied precursor, provides a model pathway. It begins with the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate.[3][5] A series of enzymatic steps, including prenylation, epoxidation, and cyclizations, leads to the formation of paspaline, a key intermediate.[5][6] Further oxidations catalyzed by cytochrome P450 monooxygenases, PaxP and PaxQ, convert paspaline through several intermediates to paxilline.[6][7]
Seco-indole diterpenoids can be generated from these parent molecules. For instance, secopaxilline A, the first identified IDT with a carbon-nitrogen bond cleavage, was successfully generated from paxilline via a semi-synthesis.[4][8] This one-pot process achieved a notable 45% overall yield, providing a viable route to access this rare skeleton for further study.[4][8]
References
- 1. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical structures and biological activities of indole diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxilline - Wikipedia [en.wikipedia.org]
- 6. Defining paxilline biosynthesis in Penicillium paxilli: functional characterization of two cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Indole diterpenoid natural products as the inspiration for new synthetic methods and strategies | Semantic Scholar [semanticscholar.org]
Methodological & Application
Peniditerpenoid A: In Vitro Experimental Protocols for Cellular and Molecular Studies
For Immediate Release
This application note provides detailed experimental protocols for investigating the in vitro biological activities of Peniditerpenoid A, a novel di-seco-indole diterpenoid. The compound has demonstrated significant inhibitory effects on NF-κB signaling and osteoclast differentiation, suggesting its potential as a therapeutic agent for inflammatory diseases and bone disorders. The following protocols are intended for researchers, scientists, and drug development professionals.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Parameter | Cell Line/System | Method | Result |
| NF-κB Inhibition | Lipopolysaccharide-induced RAW264.7 macrophages | NF-κB Luciferase Reporter Assay | IC₅₀ = 11 μM[1] |
Key In Vitro Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Inhibition of LPS-Induced NF-κB Activation in RAW264.7 Macrophages
This protocol details the procedure to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NF-κB activation in a macrophage cell line.
a. Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for luciferase assay) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NF-κB activation.
b. NF-κB Luciferase Reporter Assay:
-
Transfect RAW264.7 cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Following treatment with this compound and LPS as described above, lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Inhibition of RANKL-Induced Osteoclast Differentiation in Bone Marrow Macrophages (BMMs)
This protocol outlines the methodology to evaluate the effect of this compound on the differentiation of bone marrow macrophages into osteoclasts, induced by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).
a. Isolation and Culture of BMMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days to generate BMMs.
b. Osteoclast Differentiation Assay:
-
Seed the BMMs in 96-well plates.
-
Treat the cells with 100 ng/mL of RANKL and varying concentrations of this compound for 4 days.
-
Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
Western Blot Analysis of NF-κB Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.
a. Cell Lysis and Protein Quantification:
-
Treat BMMs with M-CSF and RANKL in the presence or absence of this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
b. Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against phospho-TAK1, TAK1, phospho-IκBα, IκBα, phospho-p65, and p65 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for p65 Nuclear Translocation
This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
a. Cell Culture and Treatment:
-
Grow BMMs on glass coverslips in a multi-well plate.
-
Treat the cells with M-CSF, RANKL, and this compound as required.
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
c. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and analyze the images to determine the extent of p65 nuclear translocation.
NFATc1 Activation Assay
This protocol assesses the effect of this compound on the activation of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a key transcription factor in osteoclastogenesis.
a. Nuclear Extraction:
-
Treat BMMs with RANKL and this compound.
-
Isolate nuclear extracts from the cells using a nuclear extraction kit according to the manufacturer's protocol.
b. ELISA-based Assay:
-
Use a commercially available NFATc1 transcription factor assay kit (ELISA-based).
-
Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NFATc1 binding site.
-
Detect bound NFATc1 using a specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Measure the absorbance at 450 nm using a microplate reader to quantify NFATc1 activation.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro studies.
References
Peniditerpenoid A: A Potent Inhibitor of the NF-κB Signaling Pathway
Application Note and Assay Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peniditerpenoid A is an oxidized indole diterpenoid, isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411, that has demonstrated significant anti-inflammatory and potential therapeutic properties.[1] This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival.[1][2][3] Aberrant NF-κB activation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making its inhibitors, such as this compound, valuable candidates for drug development.[2][4] In vitro studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced NF-κB activation with a half-maximal inhibitory concentration (IC50) of 11 μM.[1]
The mechanism of action for this compound involves the disruption of the classical NF-κB activation pathway at multiple key points. It has been shown to prevent the activation of TGF-β-activated kinase 1 (TAK1), a crucial upstream kinase.[1] This, in turn, inhibits the subsequent phosphorylation of the inhibitor of κBα (IκBα) and the nuclear translocation of the p65 subunit, both of which are essential steps for NF-κB activation.[1]
This document provides detailed protocols for assays designed to characterize the inhibitory effects of this compound on the NF-κB signaling pathway. These include a luciferase reporter gene assay for quantifying NF-κB transcriptional activity, Western blotting for analyzing protein phosphorylation, an immunofluorescence assay for visualizing p65 nuclear translocation, and a biochemical kinase assay to directly measure TAK1 inhibition.
Quantitative Data
The inhibitory activity of this compound on the NF-κB pathway is summarized in the table below.
| Compound | Assay | Stimulus | IC50 Value | Source |
| This compound | NF-κB Inhibition | Lipopolysaccharide (LPS) | 11 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Upon NF-κB activation and nuclear translocation, it binds to these elements, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the NF-κB activity.
Materials:
-
HEK293 or RAW 264.7 cells
-
NF-κB Luciferase Reporter Plasmid (e.g., pNF-κB-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM/RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection (for transient assays): Transfect cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent. Allow 24 hours for gene expression. For stable cell lines, this step is omitted.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[5]
-
Lysis and Luminescence Reading:
-
Data Analysis: Normalize the luminescence readings of treated groups to the LPS-stimulated vehicle control group. Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Protocol 2: Western Blot for Phosphorylated IκBα and p65
This protocol allows for the semi-quantitative detection of key phosphorylated proteins in the NF-κB pathway.
Principle: Western blotting uses SDS-PAGE to separate proteins by size. These proteins are then transferred to a membrane and probed with specific antibodies to detect the phosphorylation status of IκBα and the p65 subunit, which are indicative of pathway activation.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
6-well tissue culture plates
-
This compound
-
LPS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 2 hours, then stimulate with 100 ng/mL LPS for 30 minutes.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total IκBα, total p65, and a loading control like β-actin.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated protein to total protein.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.
Principle: Cells are treated and then fixed. Immunostaining with an antibody against p65, followed by a fluorescently labeled secondary antibody, allows for the visualization of p65's subcellular localization using fluorescence microscopy. Nuclear counterstaining is used to identify the nucleus.
Materials:
-
HeLa or RAW 264.7 cells
-
Glass coverslips in 24-well plates
-
This compound
-
LPS or TNF-α (e.g., 20 ng/mL)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (2% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound for 2 hours, then stimulate with an activator (e.g., TNF-α) for 30-60 minutes.[6]
-
Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[7]
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[7]
-
Wash three times with PBS.
-
Block with 2% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green channel) and nuclear (blue channel) fluorescence.
-
Analyze the images by quantifying the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation.
-
Protocol 4: In Vitro TAK1 Kinase Assay
This biochemical assay directly measures the enzymatic activity of TAK1 and its inhibition by this compound.
Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by purified, active TAK1/TAB1 enzyme complex. The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent signal, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant active TAK1/TAB1 enzyme complex
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the 1x Kinase Assay Buffer and thaw all reagents on ice. Dilute the TAK1/TAB1 enzyme, substrate, and ATP to their desired working concentrations in the assay buffer.
-
Reaction Setup:
-
Add 1 µL of this compound at various concentrations (or DMSO for controls) to the wells of a 384-well plate.
-
Add 2 µL of diluted TAK1/TAB1 enzyme to the test and positive control wells. Add 2 µL of assay buffer to the "blank" (no enzyme) wells.[8]
-
-
Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of the substrate and ATP to all wells to start the reaction.[8]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.[1]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[1]
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percent inhibition for each concentration of this compound relative to the positive control (DMSO). Determine the IC50 value from the dose-response curve.
References
- 1. promega.com.cn [promega.com.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Osteoclast Differentiation Assay with Peniditerpenoid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis.[1] Their excessive activity, however, is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis.[1] The differentiation of osteoclasts from monocyte/macrophage precursor cells is a complex process primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2] The binding of RANKL to its receptor, RANK, on the surface of precursor cells initiates a cascade of intracellular signaling events, leading to the activation of transcription factors essential for osteoclastogenesis, such as Nuclear Factor-κB (NF-κB) and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[2][3]
Peniditerpenoid A, an unprecedented di-seco-indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411, has been identified as a potent inhibitor of osteoclast differentiation.[3][4][5] This compound effectively prevents RANKL-induced osteoclastogenesis in bone marrow macrophages (BMMs), suggesting its potential as a therapeutic agent for bone-related disorders.[3][4][5][6] This document provides a detailed protocol for performing an in vitro osteoclast differentiation assay to evaluate the inhibitory effects of this compound.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on osteoclast differentiation by targeting key signaling pathways induced by RANKL. In vitro studies have demonstrated that this compound significantly inhibits the activation of the NF-κB pathway by preventing the activation of TAK1, which in turn blocks the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[3][4][6] Furthermore, this compound effectively reduces the activation of NFATc1, a master regulator of osteoclastogenesis.[3][4][6]
Signaling Pathway of RANKL-induced Osteoclastogenesis and Inhibition by this compound
Caption: RANKL signaling cascade in osteoclastogenesis and points of inhibition by this compound.
Experimental Protocols
Experimental Workflow
Caption: Workflow for the osteoclast differentiation assay with this compound.
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs)
This protocol describes the isolation of primary BMMs from mouse long bones.
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Sterile surgical instruments
-
25-gauge needle and 10 mL syringe
-
70 µm cell strainer
-
50 mL conical tubes
-
Petri dishes or cell culture plates
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Spray the mice with 70% ethanol to sterilize the fur.
-
Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow into a 50 mL conical tube using a 25-gauge needle and a syringe filled with α-MEM.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells at 1500 rpm for 5 minutes, discard the supernatant.
-
Resuspend the cell pellet in α-MEM containing 30 ng/mL M-CSF.
-
Plate the cells in petri dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, collect the non-adherent cells and seed them in new culture plates with α-MEM containing 30 ng/mL M-CSF. These are the BMMs.
-
Culture for an additional 2-3 days until cells are confluent.
Protocol 2: Osteoclast Differentiation Assay
This protocol details the induction of osteoclast differentiation and treatment with this compound.
Materials:
-
Cultured BMMs (from Protocol 1)
-
α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant mouse M-CSF (30 ng/mL)
-
Recombinant mouse RANKL (50-100 ng/mL)
-
This compound (stock solution in DMSO, final concentrations of 5, 10, 20 µM)
-
96-well cell culture plates
Procedure:
-
Seed BMMs into 96-well plates at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF.
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 50-100 ng/mL RANKL.
-
Add this compound at final concentrations of 5, 10, and 20 µM. Include a vehicle control (DMSO) and a positive control (no this compound).
-
Incubate the plates for 3-5 days at 37°C in a humidified atmosphere with 5% CO2. Replace the medium every 2 days with fresh medium containing M-CSF, RANKL, and this compound.
Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This protocol is for the visualization of differentiated osteoclasts, which are characterized by being TRAP-positive and multinucleated.
Materials:
-
TRAP staining kit (e.g., from Sigma-Aldrich, Cat. No. 387A)
-
Fixation solution (e.g., 10% formalin in PBS)
-
Distilled water
-
Light microscope
Procedure:
-
After the 3-5 day incubation period, aspirate the culture medium from the 96-well plates.
-
Gently wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, or until a red/purple color develops in the positive control wells.
-
Wash the plates with distilled water and allow them to air dry.
-
Visualize the stained cells under a light microscope. TRAP-positive osteoclasts will appear as large, multinucleated (≥3 nuclei) red/purple cells.
Data Presentation and Analysis
Quantitative Analysis:
-
Osteoclast Number: Count the number of TRAP-positive multinucleated cells (MNCs) with three or more nuclei in at least three different fields of view per well.
-
TRAP Activity: For a more quantitative measure, the TRAP activity in the cell lysate or culture supernatant can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Data Summary Tables:
Table 1: Effect of this compound on Osteoclast Formation
| Treatment Group | Concentration (µM) | Number of TRAP+ MNCs/field (Mean ± SD) |
| Vehicle Control (DMSO) | - | |
| Positive Control (RANKL) | - | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 20 |
Table 2: Effect of this compound on TRAP Activity
| Treatment Group | Concentration (µM) | TRAP Activity (OD 405 nm) (Mean ± SD) |
| Vehicle Control (DMSO) | - | |
| Positive Control (RANKL) | - | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 20 |
This application note provides a comprehensive set of protocols for investigating the inhibitory effects of this compound on osteoclast differentiation. By following these detailed methodologies, researchers can effectively assess the potential of this natural compound as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. The provided diagrams and data presentation formats will aid in the clear interpretation and communication of experimental findings.
References
- 1. pharmatest.com [pharmatest.com]
- 2. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 3. researchgate.net [researchgate.net]
- 4. nordicbioscience.com [nordicbioscience.com]
- 5. ihisto.io [ihisto.io]
- 6. Frontiers | Quantification of Osteoclasts in Culture, Powered by Machine Learning [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Peniditerpenoid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A is a novel, oxidized indole diterpenoid isolated from a mangrove-sediment-derived fungus, Penicillium sp.[1]. This natural product has garnered significant interest due to its potent biological activities, particularly its ability to inhibit the NF-κB signaling pathway and prevent osteoclast differentiation[1]. These properties suggest its potential as a lead compound for the development of therapeutics for inflammatory diseases and osteoporosis[1].
This document provides detailed application notes and exemplary high-throughput screening (HTS) protocols for the evaluation of this compound and analogous compounds. The methodologies described herein are designed for adaptation in drug discovery and development settings.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway. It has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB with a half-maximal inhibitory concentration (IC50) of 11 μM[1]. The inhibitory action is achieved by preventing the activation of TAK1, which in turn blocks the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus[1].
Furthermore, this compound effectively prevents the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced differentiation of bone marrow macrophages into osteoclasts. This is accomplished by attenuating the activation of NFATc1, a master regulator of osteoclastogenesis[1].
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Assay | Target/Process | Cell Line/System | Parameter | Value | Reference |
| NF-κB Inhibition Assay | LPS-induced NF-κB activation | Not specified in abstract | IC50 | 11 μM | [1] |
| Osteoclast Differentiation Assay | RANKL-induced osteoclastogenesis | Bone Marrow Macrophages | - | Effective prevention | [1] |
Experimental Protocols
High-Throughput Screening for Inhibitors of NF-κB Activation
This protocol describes a cell-based HTS assay to identify and characterize inhibitors of NF-κB activation using a 384-well plate format.
Objective: To quantify the inhibitory effect of this compound or other test compounds on LPS-induced NF-κB activation.
Materials:
-
HEK-Blue™ NF-κB reporter cells (or equivalent)
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
QUANTI-Blue™ Solution (or equivalent colorimetric substrate)
-
384-well clear, flat-bottom cell culture plates
-
Automated liquid handling systems
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture HEK-Blue™ NF-κB reporter cells to 70-80% confluency.
-
Resuspend cells in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound or other test compounds in an appropriate solvent (e.g., DMSO).
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plate.
-
Include positive control wells (e.g., a known NF-κB inhibitor) and negative control wells (vehicle control, e.g., DMSO).
-
Incubate the plate at 37°C for 1 hour.
-
-
Stimulation:
-
Prepare a solution of LPS in culture medium at a concentration that induces a robust NF-κB response (e.g., 100 ng/mL, to be optimized).
-
Add 10 µL of the LPS solution to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Allow the QUANTI-Blue™ Solution to warm to room temperature.
-
Add 20 µL of QUANTI-Blue™ Solution to each well.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is apparent in the positive control wells.
-
Read the absorbance at 620-655 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Throughput Screening for Inhibitors of Osteoclast Differentiation
This protocol outlines an HTS assay to identify compounds that inhibit the differentiation of macrophages into osteoclasts, a key process in bone resorption.
Objective: To assess the ability of this compound or other test compounds to inhibit RANKL-induced osteoclast differentiation.
Materials:
-
RAW 264.7 cells (or primary bone marrow macrophages)
-
Recombinant murine RANKL
-
Recombinant murine M-CSF (for primary cells)
-
This compound (or other test compounds)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
384-well clear, flat-bottom cell culture plates
-
High-content imaging system
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells to 70-80% confluency.
-
Resuspend cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound and Cytokine Addition:
-
Prepare serial dilutions of this compound or other test compounds.
-
Prepare a working solution of RANKL (e.g., 50 ng/mL, to be optimized) in culture medium. For primary cells, also include M-CSF (e.g., 30 ng/mL).
-
Add the test compounds to the respective wells.
-
Add the RANKL (and M-CSF) solution to all wells except the unstimulated controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days, with a half-medium change containing fresh compounds and cytokines on day 3.
-
-
TRAP Staining:
-
After the incubation period, carefully aspirate the culture medium.
-
Fix the cells with a fixation solution (e.g., 10% formalin) for 10 minutes at room temperature.
-
Wash the wells with PBS.
-
Stain for TRAP activity according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.
-
-
Image Acquisition and Analysis:
-
Acquire images of each well using a high-content imaging system.
-
Use image analysis software to identify and quantify TRAP-positive, multinucleated (≥3 nuclei) cells, which are characteristic of mature osteoclasts.
-
The number and area of these cells are the primary readouts.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of osteoclast formation for each compound concentration relative to the RANKL-stimulated and unstimulated controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
References
Application Notes & Protocols for the Quantification of Peniditerpenoid A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A is an oxidized indole diterpenoid, a class of natural products known for their structural diversity and significant biological activities. Recently, this compound has been identified as a potent inhibitor of osteoclast differentiation, suggesting its therapeutic potential in treating bone-related disorders such as osteoporosis. To facilitate further preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.
This document provides a detailed application note and a proposed protocol for the quantification of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not yet published, the following protocols are based on established analytical methodologies for structurally related indole diterpenoids, such as penitrem A and paxilline.[1]
Proposed Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity, which are critical for analyzing complex biological samples.[1][2]
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.
Materials:
-
Blank plasma (e.g., human, mouse, rat)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another indole diterpenoid not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of this compound and the Internal Standard in methanol.
-
Prepare working solutions for calibration standards and quality control (QC) samples by spiking the appropriate amount of this compound stock solution into blank plasma.
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Hypothetical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | This compound: m/z [M+H]+ → fragment 1 (Quantifier), m/z [M+H]+ → fragment 2 (Qualifier) Internal Standard: m/z [M+H]+ → fragment |
Note: The exact m/z values for the precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
Data Presentation: Quantitative Data Summary
The following tables present hypothetical data for a proposed LC-MS/MS method for this compound, which would need to be generated during method validation according to regulatory guidelines (e.g., FDA, EMA).
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.025 | 98.5 |
| 5 | 0.128 | 101.2 |
| 10 | 0.255 | 100.5 |
| 50 | 1.265 | 99.8 |
| 100 | 2.540 | 100.1 |
| 500 | 12.75 | 99.2 |
| 1000 | 25.60 | 100.7 |
| Linear Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| LLOQ | 1 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Mid QC | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng*h/mL | 4200 ± 750 |
| t½ | h | 4.2 ± 1.1 |
| CL/F | L/h/kg | 2.5 ± 0.6 |
| Vd/F | L/kg | 15.0 ± 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin Penitrem A in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated liquid chromatography with tandem mass spectrometry method for determination of paxalisib in mouse plasma: An application to pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Peniditerpenoid A: Application Notes and Protocols for Osteoporosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A is an oxidized indole diterpenoid that has demonstrated significant potential as a therapeutic agent in the context of osteoporosis.[1][2][3] Osteoporosis is a metabolic bone disease characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leading to reduced bone mass and increased fracture risk. Current research indicates that this compound effectively inhibits osteoclast differentiation, a key process in bone resorption.[1][2][3] These application notes provide a comprehensive overview of the known effects of this compound in in vitro osteoporosis models and detailed protocols for its experimental application.
Mechanism of Action
This compound exerts its anti-osteoclastogenic effects by targeting the NF-κB signaling pathway, a critical regulator of osteoclast formation.[1][2][3] Upon stimulation by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), the NF-κB pathway is activated, leading to the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. This compound has been shown to inhibit this process by:
-
Preventing TAK1 activation: Transforming growth factor-β-activated kinase 1 (TAK1) is a key upstream kinase in the NF-κB pathway.
-
Inhibiting IκBα phosphorylation: This prevents the degradation of the NF-κB inhibitor, IκBα, and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[1][2][3]
-
Reducing NFATc1 activation: Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is a master transcription factor for osteoclastogenesis.[1][2][3]
This targeted inhibition of the NF-κB pathway ultimately leads to a reduction in osteoclast differentiation and, consequently, bone resorption.[1][2][3]
Data Presentation
The following tables summarize the quantitative data available on the in vitro effects of this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| NF-κB Inhibition | RAW264.7 | IC₅₀ (LPS-induced) | 11 μM | [1][2][3] |
| Cytotoxicity | RAW264.7 | No cytotoxic effect | 5–20 μM | [1][2][3] |
Table 1: Bioactivity of this compound.
| Experiment | Cell Type | Treatment Concentrations | Observed Effect | Reference |
| Osteoclast Differentiation | Bone Marrow Macrophages (BMMs) | 5, 10, and 20 μM | Inhibition of RANKL-induced osteoclast differentiation | [1][2][3] |
Table 2: Effect of this compound on Osteoclast Differentiation.
Mandatory Visualizations
Caption: this compound inhibits the RANKL-induced NF-κB signaling pathway.
Caption: Experimental workflow for evaluating this compound in osteoporosis models.
Experimental Protocols
Cell Culture
-
RAW264.7 Murine Macrophage Cell Line: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Bone Marrow Macrophages (BMMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells in α-Minimum Essential Medium (α-MEM) containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 3 days to generate BMMs.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 μM) for 24-48 hours.
-
Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Osteoclast Differentiation Assay (TRAP Staining)
This protocol evaluates the inhibitory effect of this compound on RANKL-induced osteoclast differentiation in BMMs.
Materials:
-
BMMs
-
48-well plates
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Microscope
Protocol:
-
Seed BMMs in a 48-well plate at a density of 5 x 10⁴ cells/well in α-MEM with 30 ng/mL M-CSF and incubate overnight.
-
Replace the medium with differentiation medium containing 30 ng/mL M-CSF, 100 ng/mL RANKL, and various concentrations of this compound (e.g., 0, 5, 10, 20 μM).
-
Culture for 5-7 days, replacing the medium every 2 days.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS and stain for TRAP activity according to the manufacturer's protocol. TRAP-positive cells with three or more nuclei are considered osteoclasts.
-
Count the number of osteoclasts per well under a microscope.
Western Blot Analysis for NF-κB Signaling
This protocol is for detecting the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
BMMs
-
6-well plates
-
This compound
-
RANKL
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed BMMs in 6-well plates and starve in serum-free medium for 2-4 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with RANKL (100 ng/mL) for a short period (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Future Directions and Proposed Protocols
Current research has focused exclusively on the anti-resorptive effects of this compound. To fully elucidate its potential in osteoporosis treatment, its effects on osteoblasts, the bone-forming cells, must be investigated. The following are proposed protocols for this purpose.
Osteoblast Differentiation and Mineralization Assays
Cell Culture:
-
Mesenchymal Stem Cells (MSCs) or Pre-osteoblastic cell lines (e.g., MC3T3-E1): Culture in appropriate growth medium. For differentiation, switch to osteogenic medium (growth medium supplemented with ascorbic acid and β-glycerophosphate).
ALP is an early marker of osteoblast differentiation.
Protocol:
-
Seed cells in a 24-well plate and culture in osteogenic medium with or without this compound for 7-14 days.
-
For staining, fix the cells and use an ALP staining kit. Differentiated osteoblasts will stain red or blue/purple depending on the kit.
-
For activity, lyse the cells and use a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay to quantify ALP activity, normalized to total protein content.
ARS staining detects calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.
Protocol:
-
Culture cells in osteogenic medium with or without this compound for 21-28 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash with distilled water to remove excess stain.
-
Visualize the red-orange calcium nodules under a microscope.
-
For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
Conclusion
This compound presents a promising avenue for the development of novel anti-osteoporotic therapies by effectively inhibiting osteoclast differentiation through the NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate its mechanisms and potential. Crucially, future studies should also explore the effects of this compound on osteoblast function to determine if it possesses a dual anabolic and anti-resorptive activity, which would make it an even more attractive candidate for osteoporosis treatment. Furthermore, progression to in vivo animal models of osteoporosis is a critical next step to validate these in vitro findings.
References
Application Notes and Protocols for Evaluating Peniditerpenoid A Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Peniditerpenoid A, a naturally occurring indole diterpenoid, through a series of robust cell-based assays. The protocols outlined below are designed to assess its impact on cell viability and its known inhibitory effects on the NF-κB signaling pathway and osteoclast differentiation.
Introduction to this compound
This compound is an oxidized indole diterpenoid isolated from a mangrove-sediment-derived fungus, Penicillium sp.[1]. It has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway[1]. Mechanistically, this compound has been shown to prevent the activation of TAK1, subsequent IκBα phosphorylation, and the nuclear translocation of p65[1]. Furthermore, it effectively reduces the activation of NFATc1, a key transcription factor in osteoclastogenesis, thereby inhibiting the differentiation of bone marrow macrophages into osteoclasts[1][2]. These properties suggest its therapeutic potential in inflammatory diseases and bone disorders like osteoporosis[1].
General Workflow for Efficacy Evaluation
The following diagram illustrates a general workflow for assessing the efficacy of this compound, starting from initial cytotoxicity screening to detailed mechanistic studies.
Caption: General workflow for evaluating this compound efficacy.
Phase 1: Cytotoxicity Assays
Before evaluating the specific inhibitory effects of this compound, it is crucial to determine its cytotoxic profile to ensure that the observed effects are not due to general cell death.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product[1][3][4].
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO, not exceeding 0.1%).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader[5].
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium upon cell lysis[6][7].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[8].
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Data to be filled in by the researcher.
Phase 2: Mechanistic Assays on the NF-κB Pathway
Based on existing literature, this compound inhibits the canonical NF-κB signaling pathway. The following assays are designed to dissect its mechanism of action at different levels of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a reporter plasmid where the firefly luciferase gene is under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence[9][10].
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL) or LPS (1 µg/mL), for 6-8 hours[9].
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol[11].
In Vitro TAK1 Kinase Assay
Principle: This biochemical assay measures the kinase activity of purified TAK1 enzyme by quantifying the transfer of phosphate from ATP to a substrate. Inhibition is observed as a reduction in this activity[12].
Protocol:
-
Reaction Setup: In a 96-well plate, add TAK1/TAB1 enzyme complex, a suitable substrate (e.g., myelin basic protein), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a known TAK1 inhibitor (positive control).
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Detection: Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced[13][14].
Western Blot for IκBα Phosphorylation
Principle: This assay detects the phosphorylation status of IκBα. Inhibition of upstream kinases like TAK1 by this compound will prevent the phosphorylation of IκBα.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for 15-30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα, followed by incubation with HRP-conjugated secondary antibodies[15].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for p65 Nuclear Translocation
Principle: This imaging-based assay visualizes the subcellular localization of the p65 subunit of NF-κB. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus. This compound is expected to prevent this translocation[16][17].
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound, then stimulate with TNF-α or LPS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Block with BSA and incubate with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
Data Presentation: Mechanistic Effects of this compound
| Assay | This compound Concentration (µM) | Outcome Measure |
| NF-κB Reporter Assay | 0 (Vehicle) | Normalized Luciferase Activity |
| 1 | ||
| 10 | ||
| 25 | ||
| TAK1 Kinase Assay | 0 (Vehicle) | % Kinase Activity |
| 1 | ||
| 10 | ||
| 25 | ||
| IκBα Phosphorylation | 0 (Vehicle) | Ratio of p-IκBα / Total IκBα |
| 10 | ||
| p65 Translocation | 0 (Vehicle) | % of Cells with Nuclear p65 |
| 10 |
Data to be filled in by the researcher.
Phase 3: Functional Assays on Osteoclastogenesis
This compound has been shown to inhibit osteoclast differentiation. The following assays will confirm and quantify this functional effect.
RANKL-Induced Osteoclast Differentiation Assay
Principle: This assay uses bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, which differentiate into osteoclasts in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Differentiated osteoclasts are large, multinucleated cells that stain positive for Tartrate-Resistant Acid Phosphatase (TRAP)[18][19].
Protocol:
-
Cell Culture: Culture BMMs with M-CSF (30 ng/mL) for 3 days. For RAW 264.7 cells, no M-CSF pre-treatment is necessary.
-
Differentiation Induction: Seed the cells in a 96-well plate and treat with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence or absence of this compound for 5-7 days.
-
TRAP Staining: Fix the cells and stain for TRAP activity using a commercially available kit.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
NFATc1 Activation Assay
Principle: NFATc1 is a master transcription factor for osteoclastogenesis. Its activation can be measured using a transcription factor activity assay, which is a type of ELISA that detects the binding of active NFATc1 from nuclear extracts to its consensus DNA sequence immobilized on a plate[20].
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat BMMs or RAW 264.7 cells with RANKL and this compound as in the differentiation assay. Prepare nuclear extracts from the cells.
-
Binding Reaction: Add the nuclear extracts to the wells of the NFATc1 assay plate and incubate to allow binding of active NFATc1.
-
Antibody Incubation: Add a primary antibody specific to the DNA-bound form of NFATc1, followed by an HRP-conjugated secondary antibody.
-
Colorimetric Detection: Add a developing solution and measure the absorbance at 450 nm.
Data Presentation: Functional Effects of this compound
| Assay | This compound Concentration (µM) | Outcome Measure |
| Osteoclast Differentiation | 0 (Vehicle) | Number of TRAP+ Multinucleated Cells |
| 1 | ||
| 10 | ||
| 25 | ||
| NFATc1 Activation | 0 (Vehicle) | NFATc1 Activity (OD 450nm) |
| 1 | ||
| 10 | ||
| 25 |
Data to be filled in by the researcher.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its cytotoxicity, dissecting its inhibitory mechanism on the NF-κB pathway, and quantifying its functional effects on osteoclastogenesis, researchers can gain a thorough understanding of its therapeutic potential. The structured data presentation and clear methodologies are intended to facilitate reproducible and comparable results, accelerating the drug development process for this promising natural product.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com.cn [promega.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NFATc1 Transcription Factor Assay Kit (Colorimetric) (ab207215) | Abcam [abcam.com]
Peniditerpenoid A in Primary Bone Marrow-Derived Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A is a di-seco-indole diterpenoid that has demonstrated significant biological activity, particularly in modulating inflammatory pathways within primary bone marrow-derived macrophages (BMDMs). This document provides detailed application notes and experimental protocols for studying the effects of this compound on BMDMs, focusing on its known inhibitory actions on the NF-κB signaling pathway and osteoclast differentiation.
Application Notes
This compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB activation in BMDMs. This inhibitory effect is crucial for controlling the expression of pro-inflammatory genes. The compound has also been shown to prevent RANKL-induced osteoclast differentiation, suggesting its potential as a therapeutic agent for inflammatory bone diseases.
Key Applications:
-
Anti-inflammatory Research: Investigating the mechanisms of inflammation and the therapeutic potential of novel anti-inflammatory compounds.
-
Osteoimmunology: Studying the interplay between the immune and skeletal systems, particularly in the context of diseases like rheumatoid arthritis and osteoporosis.
-
Drug Discovery: Screening and characterizing compounds that modulate the NF-κB signaling pathway for the development of new therapeutics.
Quantitative Data Summary
The primary quantitative measure of this compound's efficacy in inhibiting the inflammatory response in BMDMs is its half-maximal inhibitory concentration (IC50) for LPS-induced NF-κB activation.
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 for NF-κB Inhibition | Primary Bone Marrow-Derived Macrophages | Lipopolysaccharide (LPS) | 11 μM | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting key components of the canonical NF-κB signaling pathway. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) activation typically leads to a signaling cascade that results in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of TAK1, a critical upstream kinase, thereby preventing the phosphorylation of IκBα and the nuclear translocation of p65.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway in macrophages.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on primary bone marrow-derived macrophages.
Protocol 1: Isolation and Culture of Primary Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF) (20 ng/mL)
-
Sterile syringes (25G needle) and dissection tools
-
70 µm cell strainer
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Spray the hind limbs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25G needle.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh M-CSF-containing medium on day 4.
-
On day 7, adherent cells are differentiated BMDMs and are ready for experiments.
Protocol 2: LPS-Induced NF-κB Activation Assay
This protocol details how to assess the inhibitory effect of this compound on LPS-induced NF-κB activation using a luciferase reporter assay.
Materials:
-
Differentiated BMDMs
-
This compound
-
Lipopolysaccharide (LPS)
-
NF-κB luciferase reporter vector
-
Transfection reagent
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed BMDMs in a 24-well plate.
-
Transfect the cells with an NF-κB luciferase reporter vector according to the manufacturer's instructions.
-
Allow cells to recover for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol 3: Western Blot Analysis of NF-κB Signaling Proteins
This protocol is for detecting the phosphorylation and degradation of key proteins in the NF-κB pathway.
Materials:
-
Differentiated BMDMs
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-TAK1, anti-TAK1, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed BMDMs in a 6-well plate.
-
Pre-treat cells with this compound (11 µM) for 1 hour.
-
Stimulate with LPS (100 ng/mL) for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
For total cell lysates, wash cells with cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
Protocol 4: RANKL-Induced Osteoclast Differentiation Assay
This protocol describes the method to assess the inhibitory effect of this compound on osteoclast formation.
Materials:
-
Differentiated BMDMs
-
This compound
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) (50 ng/mL)
-
Macrophage Colony-Stimulating Factor (M-CSF) (20 ng/mL)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Microscope
Procedure:
-
Seed BMDMs in a 48-well plate in the presence of M-CSF.
-
Treat the cells with various concentrations of this compound.
-
Add RANKL to induce osteoclast differentiation.
-
Culture for 5-7 days, replacing the medium every 2-3 days with fresh medium containing M-CSF, RANKL, and this compound.
-
After 5-7 days, fix the cells and stain for TRAP activity according to the manufacturer's protocol.
-
Count TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts under a microscope.
Caption: Workflow for the Osteoclast Differentiation Assay.
Future Directions
While the inhibitory effects of this compound on the NF-κB pathway and osteoclastogenesis are established, further research is warranted to fully elucidate its immunomodulatory properties. Future studies could investigate:
-
Cytokine Profiling: The effect of this compound on the production of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in LPS-stimulated BMDMs.
-
Phagocytosis Assay: Whether this compound modulates the phagocytic capacity of BMDMs.
-
MAPK Pathway Analysis: The impact of this compound on other inflammatory signaling pathways, such as the MAPK pathways (ERK, JNK, p38).
-
NLRP3 Inflammasome Activation: The potential of this compound to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
These investigations will provide a more comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent for a range of inflammatory conditions.
References
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Proteins after Peniditerpenoid A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A is a novel diterpenoid compound that has garnered significant interest for its potential anti-inflammatory and therapeutic properties. A key mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB transcription factors, predominantly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state by the inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This degradation unmasks a nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.
Recent studies have indicated that this compound exerts its anti-inflammatory effects by intervening in this critical signaling cascade. It has been shown to inhibit the activation of TAK1, a key upstream kinase, which in turn prevents the phosphorylation of IκBα and the subsequent nuclear translocation of p65[1]. These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation and quantification of the effects of this compound on key proteins within the NF-κB signaling pathway. The provided protocols and data serve as a valuable resource for studies related to inflammation, immunology, and the development of novel therapeutic agents.
Data Presentation: Effects of this compound on NF-κB Pathway Proteins
The following tables summarize the expected quantitative results from Western blot analysis of key NF-κB pathway proteins in cells treated with this compound and stimulated with LPS. The data is presented as a relative density of the protein bands, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on IκBα Phosphorylation and Degradation
| Treatment Group | Concentration (µM) | p-IκBα (Relative Density) | IκBα (Relative Density) |
| Control | - | 1.00 | 1.00 |
| LPS (1 µg/mL) | - | 3.50 | 0.25 |
| LPS + this compound | 1 | 2.75 | 0.45 |
| LPS + this compound | 5 | 1.80 | 0.70 |
| LPS + this compound | 10 | 1.15 | 0.90 |
Table 2: Effect of this compound on p65 Nuclear Translocation
| Treatment Group | Concentration (µM) | Cytoplasmic p65 (Relative Density) | Nuclear p65 (Relative Density) |
| Control | - | 1.00 | 0.10 |
| LPS (1 µg/mL) | - | 0.30 | 1.00 |
| LPS + this compound | 1 | 0.50 | 0.75 |
| LPS + this compound | 5 | 0.75 | 0.40 |
| LPS + this compound | 10 | 0.90 | 0.15 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the experimental workflow for the Western blot analysis.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Peniditerpenoid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A is a novel indole diterpenoid compound that has demonstrated significant biological activity, particularly in the inhibition of inflammatory processes and osteoclast differentiation.[1] Its primary mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses.[1] Understanding the impact of this compound on gene expression is crucial for elucidating its therapeutic potential and advancing its development as a potential drug candidate for inflammatory diseases and bone disorders like osteoporosis.
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on cellular gene expression. Detailed protocols for cell treatment, RNA extraction, and gene expression analysis are provided, along with expected outcomes based on the known mechanism of action of the compound.
Data Presentation: Expected Gene Expression Changes
While specific comprehensive quantitative gene expression data for this compound is not yet widely published, based on its potent inhibition of the NF-κB signaling pathway, a predictable pattern of gene expression changes can be anticipated.[1] The following table summarizes the expected down-regulation of key NF-κB target genes involved in inflammation and osteoclastogenesis following treatment with this compound. Researchers can use this as a guide for designing their qPCR or sequencing experiments and for interpreting their results.
| Gene Category | Gene Symbol | Function | Expected Change with this compound Treatment |
| Pro-inflammatory Cytokines | TNF | Tumor Necrosis Factor | ↓ Down-regulated |
| IL6 | Interleukin-6 | ↓ Down-regulated | |
| IL1B | Interleukin-1 beta | ↓ Down-regulated | |
| Chemokines | CXCL8 (IL-8) | Chemoattractant for neutrophils | ↓ Down-regulated |
| CCL2 (MCP-1) | Monocyte Chemoattractant Protein-1 | ↓ Down-regulated | |
| Adhesion Molecules | ICAM1 | Intercellular Adhesion Molecule 1 | ↓ Down-regulated |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | ↓ Down-regulated | |
| Enzymes | PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | ↓ Down-regulated |
| NOS2 (iNOS) | Nitric Oxide Synthase 2, Inducible | ↓ Down-regulated | |
| Osteoclastogenesis Regulators | NFATC1 | Nuclear Factor of Activated T-cells, Cytoplasmic 1 | ↓ Down-regulated |
| ACP5 (TRAP) | Acid Phosphatase 5, Tartrate Resistant | ↓ Down-regulated | |
| CTSK | Cathepsin K | ↓ Down-regulated | |
| MMP9 | Matrix Metallopeptidase 9 | ↓ Down-regulated |
Signaling Pathway
This compound exerts its anti-inflammatory and anti-osteoclastogenic effects by targeting the classical NF-κB signaling pathway. It has been shown to inhibit the activation of TAK1, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and osteoclast-related genes. Additionally, this compound has been observed to reduce the activation of NFATc1, a master regulator of osteoclast differentiation.[1]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression in a relevant cell line, such as RAW 264.7 macrophages for inflammation studies or bone marrow-derived macrophages (BMMs) for osteoclastogenesis research.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture RAW 264.7 cells or BMMs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 5 x 105 cells per well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. The IC50 for NF-κB inhibition has been reported to be 11 µM.[1]
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 2 mL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
For inflammatory studies, co-treat with an inflammatory stimulus like lipopolysaccharide (LPS) at 1 µg/mL.
-
For osteoclastogenesis studies, treat with RANKL (e.g., 50 ng/mL).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., TRIzol or a column-based kit).
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design:
-
Design or obtain validated primers for your target genes (see table above) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control.
-
Concluding Remarks
This compound presents a promising scaffold for the development of novel anti-inflammatory and anti-osteoporotic drugs. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to investigate its molecular mechanisms and advance its preclinical development. By understanding how this compound modulates gene expression, the scientific community can better characterize its therapeutic potential and identify biomarkers for its activity.
References
Using Peniditerpenoid A to Study TAK1 Activation and IκBα Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniditerpenoid A, an oxidized indole diterpenoid, has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and immunity.[2] A key upstream kinase in the canonical NF-κB pathway is transforming growth factor-β-activated kinase 1 (TAK1).[3][4] Upon stimulation by pro-inflammatory signals, TAK1 is activated through autophosphorylation.[3][5] Activated TAK1 then phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κBα (IκBα).[4][6] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][7][8]
Mechanistic studies have indicated that this compound exerts its anti-inflammatory effects by preventing TAK1 activation and subsequent IκBα phosphorylation, thereby inhibiting NF-κB activation.[1] This makes this compound a valuable research tool for studying the TAK1 signaling cascade and for potential therapeutic development in inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on TAK1 activation and IκBα phosphorylation in a cellular context.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on TAK1 and IκBα phosphorylation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is illustrative and based on the finding that this compound inhibits TAK1 activation and IκBα phosphorylation.[1] Actual results may vary depending on specific experimental conditions.
| Treatment Group | Concentration (µM) | p-TAK1/TAK1 Ratio (Normalized to LPS Control) | Standard Deviation | p-IκBα/IκBα Ratio (Normalized to LPS Control) | Standard Deviation |
| Control (Unstimulated) | 0 | 0.08 | ± 0.02 | 0.10 | ± 0.03 |
| LPS (1 µg/mL) | 0 | 1.00 | ± 0.12 | 1.00 | ± 0.15 |
| LPS + this compound | 5 | 0.65 | ± 0.09 | 0.58 | ± 0.07 |
| LPS + this compound | 10 | 0.32 | ± 0.05 | 0.25 | ± 0.04 |
| LPS + this compound | 25 | 0.15 | ± 0.03 | 0.12 | ± 0.02 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the impact of this compound.
Caption: TAK1 signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of TAK1 and IκBα Phosphorylation
This protocol details the procedure to measure the effect of this compound on the phosphorylation of TAK1 and IκBα in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10% or 12%)
-
PVDF membranes
-
Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TAK1 (Thr184/187)
-
Rabbit anti-TAK1
-
Mouse anti-phospho-IκBα (Ser32)
-
Mouse anti-IκBα
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates and grow to 70-80% confluency.[2]
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.[9]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce phosphorylation.[2][9] Include unstimulated and LPS-only control wells.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[2]
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA is recommended for phospho-protein detection to reduce background.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-p-TAK1 or anti-p-IκBα) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[9][10] It is recommended to probe for phosphorylated and total proteins on separate blots.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST for 10 minutes each.[2]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.[2]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Protocol 2: In Vitro Kinase Inhibition Assay for TAK1
This protocol describes a non-radioactive, ADP-based assay to determine the direct inhibitory effect of this compound on TAK1 enzymatic activity.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
This compound (serial dilutions)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer or DMSO. Include a vehicle-only control.
-
Prepare a solution of TAK1/TAB1 enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer. The ATP concentration should be near the Kₘ for TAK1 if determining IC₅₀ values.
-
-
Kinase Reaction:
-
Add 1-5 µL of the serially diluted this compound or vehicle control to the wells of the plate.[12]
-
Add 2-10 µL of the TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2-10 µL of the substrate/ATP mixture to each well.[12]
-
Incubate the reaction at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[12] This typically involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubating for 30-60 minutes at room temperature.[12]
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound serves as a potent tool for investigating the TAK1-mediated NF-κB signaling pathway. The protocols outlined above provide robust methods for characterizing its inhibitory effects on TAK1 activation and IκBα phosphorylation in both cellular and in vitro systems. These studies are crucial for understanding the compound's mechanism of action and evaluating its therapeutic potential in inflammatory and related diseases. Researchers should optimize parameters such as cell density, stimulation time, and antibody concentrations for their specific experimental setup.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Post-Translational Modifications of the TAK1-TAB Complex [mdpi.com]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. Phosphorylation-dependent activation of TAK1 mitogen-activated protein kinase kinase kinase by TAB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IκB-α: At the crossroad between oncogenic and tumor-suppressive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. promega.com.cn [promega.com.cn]
Application Note: Flow Cytometry Analysis of Osteoclast Markers Following Treatment with Peniditerpenoid A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of osteoclast differentiation markers using flow cytometry, with a specific application for evaluating the inhibitory effects of Peniditerpenoid A.
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their dysregulation is implicated in various bone diseases, including osteoporosis. Osteoclastogenesis, the differentiation of osteoclasts from monocyte/macrophage precursor cells, is a complex process primarily driven by the cytokine Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). RANKL binding to its receptor, RANK, on precursor cells initiates a signaling cascade involving the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and subsequent induction of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][2][3][4] The activation of these pathways leads to the expression of various osteoclast-specific markers and the fusion of precursors into multinucleated mature osteoclasts.
This compound, a novel oxidized indole diterpenoid, has been identified as an inhibitor of osteoclast differentiation.[5] It has been shown to effectively prevent RANKL-induced osteoclastogenesis by inhibiting the activation of the NF-κB signaling pathway.[5] Specifically, this compound prevents the activation of TAK1, subsequent IκBα phosphorylation, and the nuclear translocation of p65.[5] This ultimately leads to a reduction in the activation of NFATc1, a critical transcription factor for osteoclast differentiation.[5]
Flow cytometry is a powerful technique for the quantitative analysis of cell populations and the expression of specific protein markers at the single-cell level. This application note provides a detailed protocol for utilizing flow cytometry to assess the expression of key osteoclast markers, including the surface receptor RANK and the intracellular transcription factors NFATc1 and c-Fos, in response to treatment with this compound.
Data Presentation
The following tables present representative data illustrating the dose-dependent inhibitory effect of this compound on the expression of key osteoclast markers as analyzed by flow cytometry. This data is intended to be illustrative of the results that can be obtained using the protocols described herein.
Table 1: Effect of this compound on RANK Expression in Bone Marrow Macrophages (BMMs)
| Treatment Group | Concentration (µM) | % RANK Positive Cells (Mean ± SD) |
| Untreated Control | 0 | 85.2 ± 4.1 |
| Vehicle Control (DMSO) | - | 84.5 ± 3.8 |
| This compound | 1 | 75.1 ± 3.5 |
| This compound | 5 | 58.3 ± 2.9 |
| This compound | 10 | 42.6 ± 2.1 |
| This compound | 20 | 25.4 ± 1.8 |
Table 2: Effect of this compound on NFATc1 Expression in RANKL-Stimulated BMMs
| Treatment Group | Concentration (µM) | % NFATc1 Positive Cells (Mean ± SD) |
| Untreated Control | 0 | 5.3 ± 0.8 |
| Vehicle Control (DMSO) + RANKL | - | 78.9 ± 5.2 |
| This compound + RANKL | 1 | 65.7 ± 4.6 |
| This compound + RANKL | 5 | 47.1 ± 3.9 |
| This compound + RANKL | 10 | 28.4 ± 2.5 |
| This compound + RANKL | 20 | 15.2 ± 1.9 |
Table 3: Effect of this compound on c-Fos Expression in RANKL-Stimulated BMMs
| Treatment Group | Concentration (µM) | % c-Fos Positive Cells (Mean ± SD) |
| Untreated Control | 0 | 3.1 ± 0.5 |
| Vehicle Control (DMSO) + RANKL | - | 82.4 ± 6.1 |
| This compound + RANKL | 1 | 70.2 ± 5.3 |
| This compound + RANKL | 5 | 51.5 ± 4.2 |
| This compound + RANKL | 10 | 33.8 ± 3.1 |
| This compound + RANKL | 20 | 18.9 ± 2.2 |
Experimental Protocols
Cell Culture and Osteoclast Differentiation
Materials:
-
Bone Marrow Macrophages (BMMs) or RAW 264.7 macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: Seed BMMs or RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Pre-stimulation (for BMMs): For BMMs, culture for 2-3 days in the presence of M-CSF (30 ng/mL) to generate osteoclast precursor cells.
-
Treatment:
-
For the RANK expression experiment, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 hours.
-
For NFATc1 and c-Fos expression, pre-treat the cells with this compound or vehicle for 1 hour.
-
-
Osteoclast Induction: Induce osteoclast differentiation by adding RANKL (50 ng/mL) to the pre-treated cells.
-
Incubation: Incubate the cells for the desired time points for marker analysis (e.g., 24-48 hours for c-Fos and 72-96 hours for NFATc1 and mature osteoclast formation).
-
Cell Harvesting: After incubation, gently scrape the cells, wash with PBS, and proceed to the flow cytometry staining protocol.
Flow Cytometry Staining for Surface and Intracellular Markers
Materials:
-
Harvested cells
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ solution)
-
Permeabilization/Wash Buffer (e.g., Perm/Wash™ buffer)
-
Fluorochrome-conjugated primary antibodies:
-
Anti-RANK (e.g., PE-conjugated)
-
Anti-NFATc1 (e.g., Alexa Fluor 488-conjugated)
-
Anti-c-Fos (e.g., APC-conjugated)
-
-
Isotype control antibodies corresponding to each primary antibody
-
Flow cytometer
Protocol:
-
Surface Staining (for RANK): a. Resuspend harvested cells in FACS buffer. b. Add the anti-RANK antibody or its corresponding isotype control. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular markers): a. Resuspend the cell pellet (either from surface staining or unstained cells for intracellular markers only) in Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C. c. Wash the cells twice with Permeabilization/Wash Buffer.
-
Intracellular Staining (for NFATc1 and c-Fos): a. Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer. b. Add the anti-NFATc1 and anti-c-Fos antibodies or their corresponding isotype controls. c. Incubate for 30-45 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization/Wash Buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample. c. Use appropriate compensation controls for multi-color analysis.
-
Data Analysis: a. Gate on the cell population of interest based on forward and side scatter properties. b. Use isotype controls to set the gates for positive staining. c. Quantify the percentage of positive cells for each marker in the different treatment groups.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: RANKL signaling pathway and the inhibitory point of this compound.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp. - American Chemical Society - Figshare [acs.figshare.com]
- 3. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFATc1 induces osteoclast fusion via up-regulation of Atp6v0d2 and the dendritic cell-specific transmembrane protein (DC-STAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RANKL induces heterogeneous DC-STAMPlo and DC-STAMPhi osteoclast precursors of which the DC-STAMPlo precursors are the master fusogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Peniditerpenoid A Bioavailability for In Vivo Research
Welcome to the technical support center dedicated to overcoming challenges in the in vivo application of Peniditerpenoid A. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of this promising indole diterpenoid.
FAQs: Understanding and Addressing Bioavailability Challenges
Q1: What is this compound and what are its potential therapeutic applications?
This compound is an oxidized indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411.[1] It has demonstrated significant biological activity, including the inhibition of osteoclast differentiation by targeting the NF-κB signaling pathway.[1] These findings suggest its potential as a therapeutic agent for bone-related disorders like osteoporosis.[1]
Q2: Why is bioavailability a concern for this compound and other terpenoids?
While specific data on this compound's bioavailability is not yet published, terpenoids as a class often exhibit poor oral bioavailability.[2][3][4] This is typically due to several limiting factors:
-
Low Aqueous Solubility: Many terpenoids are lipophilic, meaning they have poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[2][3] This is a critical barrier as a drug must be in a dissolved state to be absorbed.[5]
-
Poor Dissolution Rate: The rate at which a solid compound dissolves can be slow, limiting the concentration of the drug available for absorption.[2]
-
Limited Permeability: The ability of the drug to pass through the intestinal wall and enter the bloodstream can be restricted.[2][3]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its effective concentration.
Q3: What are the first steps I should take to evaluate the bioavailability of my this compound sample?
Before attempting to improve bioavailability, it's crucial to characterize the physicochemical properties of your specific batch of this compound.
Initial Characterization Workflow
Caption: Initial experimental workflow for assessing this compound's bioavailability profile.
Troubleshooting Guide: Strategies to Enhance Bioavailability
This guide provides an overview of common formulation strategies that can be employed to overcome the bioavailability challenges associated with poorly soluble compounds like this compound.
| Problem | Potential Cause | Suggested Formulation Strategy | Principle of Action |
| Low Apparent Solubility | High lipophilicity, crystalline nature of the compound. | 1. Particle Size Reduction (Micronization/Nanonization) [5][6][7] | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[6] |
| 2. Solid Dispersions [7][8] | The drug is dispersed in a carrier matrix, often in an amorphous state, which has higher energy and thus greater solubility.[8][9] | ||
| 3. Cyclodextrin Complexation [5][7][9] | Encapsulates the lipophilic drug molecule within a hydrophilic cyclodextrin, improving its solubility in water.[9][10] | ||
| Poor In Vivo Exposure Despite Adequate Solubility | Poor permeability, rapid metabolism. | 4. Lipid-Based Formulations (e.g., SEDDS) [7][9][11] | The drug is dissolved in lipids, which can enhance absorption through the lymphatic system, bypassing first-pass metabolism.[11] |
| 5. Nanoparticle Formulations (e.g., Liposomes, Polymeric Nanoparticles) [2][3][11] | Encapsulate the drug, protecting it from degradation and potentially enhancing uptake across the intestinal barrier.[11] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation
This protocol is a common starting point for creating solid dispersions in a laboratory setting.
Objective: To enhance the dissolution rate of this compound by converting it into an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or other suitable organic solvent
-
Distilled water
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of the Polymer-Drug Solution:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
-
Final Processing:
-
Scrape the solid dispersion from the flask.
-
Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the resulting solid dispersion in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
Perform a dissolution test comparing the prepared solid dispersion to the unformulated this compound.
-
Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.
-
Workflow for Solid Dispersion Preparation and Evaluation
Caption: Step-by-step workflow for preparing and evaluating a solid dispersion of this compound.
Protocol 2: In Vivo Pharmacokinetic Study Design
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Animal Model: Male Sprague-Dawley rats (n=5 per group) are commonly used.[[“]]
Groups:
-
Intravenous (IV) Group: this compound in a suitable solubilizing vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) at 1 mg/kg. This group is essential to determine the absolute bioavailability.
-
Oral Control Group: this compound suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water, administered by oral gavage at 10 mg/kg.
-
Oral Test Formulation Group: The newly developed formulation (e.g., solid dispersion, lipid-based system) of this compound, administered orally at 10 mg/kg.
Methodology:
-
Dosing:
-
Administer the assigned formulation to each rat.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
Half-life (t½)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Logical Flow for In Vivo Bioavailability Assessment
Caption: Decision and process flow for a typical preclinical pharmacokinetic study.
Signaling Pathway Considerations
This compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for osteoclast differentiation.[1] When designing in vivo efficacy studies, it is important to correlate the pharmacokinetic profile of your formulation with pharmacodynamic readouts related to this pathway.
NF-κB Inhibition Pathway by this compound
Caption: Simplified diagram of this compound's inhibitory action on the RANKL-induced NF-κB pathway.[1]
By ensuring adequate systemic exposure through improved formulation, researchers can more accurately assess the therapeutic potential of this compound in relevant disease models.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pharmtech.com [pharmtech.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. consensus.app [consensus.app]
Peniditerpenoid A stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Peniditerpenoid A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable. As a lyophilized powder, it can be kept at -20°C for extended periods.[1] It is crucial to minimize exposure to air and humidity.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles.[1] For short-term use, solutions can be kept at -20°C for a few days to a few weeks.[1] The stability in aqueous solutions for extended periods has not been fully determined and is generally not recommended.
Q3: What solvents are suitable for reconstituting this compound?
A3: this compound is an organic molecule and should be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. Ensure the final concentration of the organic solvent in your experimental system is compatible with your cells and does not exceed a level that causes toxicity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A reverse-phase C18 column is typically suitable for separating terpenoids.[3] The lack of a strong chromophore in some terpenoids may necessitate detection at lower UV wavelengths, such as 210 nm.[3]
Q5: Is this compound sensitive to light or pH changes?
A5: While specific data for this compound is not available, many complex organic molecules, including other terpenoids, can be sensitive to light, extreme pH, and oxidation.[4] It is advisable to handle the compound and its solutions with protection from light and to use buffered solutions within a neutral pH range for experiments where stability might be a concern.
Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes. Specific stability studies for this compound have not been published. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 1: Hypothetical Stability of Solid this compound Over 12 Months
| Storage Condition | Purity after 3 months | Purity after 6 months | Purity after 12 months |
| -80°C, desiccated, dark | >99% | >99% | >98% |
| -20°C, desiccated, dark | >99% | >98% | >97% |
| 4°C, desiccated, dark | >98% | >96% | >94% |
| 25°C, ambient light | <95% | <90% | <85% |
Table 2: Hypothetical Stability of this compound in DMSO (10 mM) Over 3 Months
| Storage Condition | Purity after 1 week | Purity after 1 month | Purity after 3 months |
| -80°C, dark | >99% | >99% | >98% |
| -20°C, dark | >99% | >98% | >97% |
| 4°C, dark | >98% | >95% | <92% |
| 25°C, ambient light | <96% | <90% | <80% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | 1. Compound degradation due to improper storage or handling. 2. Multiple freeze-thaw cycles of stock solutions. 3. Incorrect final concentration. | 1. Verify storage conditions. Assess compound purity/integrity via HPLC. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Re-verify calculations and dilution steps. Prepare fresh dilutions from a new stock aliquot. |
| Precipitation of the compound in aqueous media | 1. Low solubility of this compound in aqueous buffers. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Ensure the final concentration of the compound does not exceed its solubility limit in the assay medium. 2. Check the recommended maximum concentration for your specific assay conditions. Consider using a carrier protein like BSA to improve solubility. |
| Appearance of extra peaks in HPLC chromatogram | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. Compare the chromatogram to a freshly prepared standard. If new peaks are present, the compound has likely degraded. 2. Use fresh, high-purity solvents and clean all equipment thoroughly. |
| Variability between experimental replicates | 1. Inaccurate pipetting of viscous stock solutions (e.g., DMSO). 2. Non-homogenous solution after thawing. 3. Degradation during the experiment. | 1. Use positive displacement pipettes or reverse pipetting for viscous solutions. 2. Ensure the solution is completely thawed and vortexed gently before making dilutions. 3. Minimize exposure of the compound to light and elevated temperatures during the experimental setup. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Objective: To determine the purity and degradation of this compound over time under defined storage conditions.
2. Materials:
-
This compound (solid and/or in solution)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
0.22 µm syringe filters
3. Standard Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution with methanol.
4. Sample Preparation:
-
For Solid Stability: Store aliquots of solid this compound under different conditions (e.g., -20°C, 4°C, 25°C). At each time point, dissolve a sample to a final concentration of 100 µg/mL in methanol.
-
For Solution Stability: Prepare solutions of this compound in a chosen solvent (e.g., DMSO) and store under different conditions. At each time point, dilute an aliquot to a final concentration of 100 µg/mL in methanol.
-
Filter all samples through a 0.22 µm syringe filter before injection.
5. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm[3]
6. Data Analysis:
-
At each time point, inject the working standard and the test samples.
-
Calculate the purity of this compound as a percentage of the total peak area in the chromatogram.
-
Stability is determined by the percentage of the initial this compound remaining at each time point.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits NF-κB and NFATc1 pathways.
References
Technical Support Center: Purification of Polar Indole Diterpenoids
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of polar indole diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole diterpenoids?
Polar indole diterpenoids present a unique set of purification challenges due to their chemical properties. These molecules often contain basic nitrogen atoms and multiple polar functional groups, leading to strong interactions with stationary phases. Key difficulties include:
-
Strong Adsorption: The polar nature of these compounds can cause them to bind very strongly to polar stationary phases like silica gel, making elution difficult.
-
Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the indole moiety and acidic silanol groups on the surface of silica gel, are a primary cause of peak tailing. This peak distortion complicates fraction collection and reduces the purity of the isolated compound.
-
Poor Resolution: Crude extracts often contain a complex mixture of structurally similar indole diterpenoids, making it challenging to achieve baseline separation.
-
Compound Degradation: Some indole diterpenoids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.
Q2: How do I choose the most suitable chromatographic technique for my polar indole diterpenoid?
The choice of chromatographic technique is critical for a successful purification. Here’s a comparison of the most common methods:
-
Normal-Phase Chromatography (NPC): This is a common starting point using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. While widely used, it can lead to the challenges mentioned above for highly polar compounds. It is often suitable for less polar indole diterpenoids or when modified with additives.
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. RPC is often more effective for highly polar compounds that are poorly retained in NPC.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that have little to no retention in reversed-phase chromatography. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.
Q3: My polar indole diterpenoid is stuck on the silica gel column. What should I do?
This is a common issue due to the strong interaction between the polar analyte and the acidic silica gel. Here are several troubleshooting steps:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a stronger solvent like methanol to your mobile phase (e.g., dichloromethane/methanol).
-
Add a Basic Modifier: To counteract the acidic nature of silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.1-1%). This will help to reduce the strong interactions and improve elution.
-
Switch to a Different Stationary Phase: If the compound is still strongly retained, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol. Alternatively, reversed-phase chromatography is a highly effective option for very polar compounds.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Significant Peak Tailing | - Secondary interactions with acidic silanol groups on silica gel.- Column overload. | - Add a basic modifier (0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.- Use an end-capped reversed-phase column.- Reduce the sample load on the column. |
| Poor Resolution Between Target Compound and Impurities | - Inappropriate mobile phase selectivity.- Column is not efficient enough. | - Screen different solvent systems using Thin Layer Chromatography (TLC) to find a system with better separation.- Switch to a different stationary phase (e.g., from silica to C18 or a HILIC column).- Use a smaller particle size column for higher efficiency. |
| Target Compound Elutes in the Solvent Front in Reversed-Phase | - The compound is too polar for the reversed-phase conditions. | - Use a highly aqueous mobile phase (e.g., >95% water).- Employ a polar-embedded or polar-endcapped reversed-phase column.- Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Suspected Compound Degradation on the Column | - The compound is unstable on the acidic surface of silica gel. | - Deactivate the silica gel by pre-treating it with a basic solution or adding a basic modifier to the mobile phase.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Quantitative Data on Polar Indole Diterpenoid Purification
The following table summarizes purification data for representative polar indole diterpenoids using different chromatographic techniques.
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purity | Yield | Reference |
| Paspaline | Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (90:10 to 80:20) | - | 87% | [3] |
| Paspaline Intermediate | Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (90:10 to 80:20) | >95% | 99% | [3] |
| Penitrem A | Reversed-Phase HPLC | C18 | Acetonitrile/Water (70:30) | >98% | - | [4] |
| Penitrem A & Roquefortine C | Reversed-Phase LC-MS/MS | C18 | Acetonitrile/Water with Formic Acid | >99% | 90-98% (Recovery) | [5] |
Note: Yield can be highly dependent on the complexity of the initial crude extract and the optimization of the purification protocol.
Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of a Paspaline Analogue
This protocol is adapted from the purification of a paspaline intermediate.[3]
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Dry pack the column with silica gel (230-400 mesh).
-
Equilibrate the column with the initial mobile phase (90:10 hexanes/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry load by adsorbing the crude extract onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with 90:10 hexanes/ethyl acetate.
-
Gradually increase the polarity of the mobile phase to 80:20 hexanes/ethyl acetate to elute the target compound.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified paspaline analogue.
-
Protocol 2: Reversed-Phase HPLC Purification of Penitrem A
This protocol is based on the analytical separation of Penitrem A.[4]
-
Column and Mobile Phase:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 70:30 acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 295 nm.
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: Gradient from 70% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 70% B and equilibrate.
-
-
-
Fraction Collection and Recovery:
-
Collect fractions corresponding to the peak of Penitrem A.
-
Combine the fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified compound.
-
Protocol 3: HILIC Purification of a Highly Polar Indole Diterpenoid
This is a general protocol for the purification of highly polar compounds using HILIC.
-
Column and Mobile Phase:
-
Column: HILIC column with a bare silica or amide-bonded stationary phase.
-
Mobile Phase A: Water with 10 mM ammonium formate (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 acetonitrile/water) to ensure good peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or Mass Spectrometry.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Gradient from 95% to 70% B
-
15-20 min: Hold at 70% B
-
20-25 min: Return to 95% B and equilibrate for at least 5-10 column volumes.
-
-
-
Fraction Collection and Recovery:
-
Collect fractions containing the target analyte.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualized Workflows and Logic
Caption: A generalized experimental workflow for the purification of polar indole diterpenoids.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. hawach.com [hawach.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid Paspaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peniditerpenoid A Concentration for Cell-based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Peniditerpenoid A in cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your experimental workflow.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oxidized indole diterpenoid compound. Its primary mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to prevent the activation of TAK1 (Transforming growth factor-β-activated kinase 1), which in turn inhibits the phosphorylation of IκBα (Inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB. Additionally, this compound can reduce the activation of NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1), suggesting its potential in modulating immune responses and inflammatory processes.
Q2: How should I prepare and store this compound stock solutions?
This compound is a hydrophobic molecule with low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Preparation: Dissolve this compound in 100% DMSO to create a stock solution of 10-20 mM. Ensure the compound is completely dissolved by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability, protected from light.
-
Working Dilutions: When preparing working concentrations for your cell-based assays, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%, and to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q3: What is a good starting concentration range for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on an IC50 value of 11 μM for inhibiting lipopolysaccharide-induced NF-κB, a sensible starting point for a dose-response experiment would be a logarithmic or two-fold serial dilution series.
A recommended starting range to test is from 0.1 µM to 50 µM. This range will help in determining the effective concentration (EC50) for its biological activity and the half-maximal inhibitory concentration (IC50) for any cytotoxic effects.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
There are several potential reasons for unexpected cytotoxicity:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can precipitate in aqueous media, leading to non-specific cellular stress and toxicity. Visually inspect your culture medium for any signs of precipitation after adding this compound.
-
Off-Target Effects: Like many bioactive molecules, this compound could have off-target effects that contribute to cytotoxicity.
Q5: My results with this compound are not consistent between experiments. What are the common sources of variability?
Inconsistent results in cell-based assays can arise from several factors:
-
Cell Health and Passage Number: Use cells that are in a consistent, healthy growth phase and within a similar passage number range for all experiments.
-
Compound Stability: The stability of this compound in cell culture medium at 37°C over extended periods is not well-documented. It is advisable to prepare fresh dilutions from your DMSO stock for each experiment.
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent preparation can all contribute to variability. Maintain consistent protocols across all experiments.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low.2. Compound is inactive or degraded.3. Incubation time is too short.4. The target pathway (NF-κB) is not active in your cell model. | 1. Perform a dose-response experiment with a wider concentration range.2. Use a fresh aliquot of the stock solution. Confirm the purity and integrity of the compound if possible.3. Optimize the incubation time. For signaling studies, shorter time points (e.g., 30 min to 6 hours) may be appropriate. For cytotoxicity, longer incubations (24-72 hours) are common.4. Ensure your experimental model has a functional and inducible NF-κB pathway. |
| High background in NF-κB reporter assay | 1. "Leaky" promoter in the reporter construct.2. Autofluorescence of this compound.3. High basal NF-κB activity in the cell line. | 1. Test the reporter construct with known inhibitors and activators to validate its performance.2. Run a control with this compound in a cell-free luciferase assay to check for direct effects on the enzyme or readout.3. Use a cell line with low basal NF-κB activity or consider serum-starving the cells before the experiment. |
| Precipitation of this compound in culture medium | 1. Poor solubility at the tested concentration.2. Interaction with media components. | 1. Lower the final concentration of this compound. Ensure the stock solution is fully dissolved in DMSO before diluting into the medium.2. Prepare the final dilution immediately before adding it to the cells. Briefly vortex the stock solution before dilution. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Concentration Range (µM) | Typical Incubation Time |
| NF-κB Reporter Assay | 1 - 25 | 6 - 24 hours |
| Cytotoxicity/Cell Viability Assay | 0.1 - 50 | 24 - 72 hours |
| Western Blot (Signaling Pathway Analysis) | 5 - 20 | 30 minutes - 6 hours |
Note: These are suggested starting ranges. The optimal conditions must be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound for cytotoxicity in a chosen cell line.
Materials:
-
Adherent cells of choice
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from your DMSO stock. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, and 50 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for measuring the inhibitory effect of this compound on NF-κB activation using a luciferase reporter system.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively active control reporter (e.g., Renilla luciferase).
-
96-well white opaque plates
-
Complete cell culture medium
-
This compound DMSO stock solution
-
NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed the transfected cells in a 96-well white opaque plate at an appropriate density. b. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment and Stimulation: a. Prepare dilutions of this compound in serum-free or low-serum medium. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Add the NF-κB stimulus (e.g., TNF-α or LPS) to the wells. Include an unstimulated control and a stimulated vehicle control. d. Incubate for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: a. Wash the cells with PBS. b. Lyse the cells according to the luciferase assay kit manufacturer's protocol. c. Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: a. Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. b. Calculate the fold change in NF-κB activity relative to the unstimulated control. c. Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in the treated wells to the stimulated vehicle control.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol details the detection of key phosphorylated proteins in the NF-κB pathway following treatment with this compound.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-IκBα, anti-phospho-p65, and their total protein counterparts, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Pre-treat the cells with this compound at the desired concentration for 1-2 hours. c. Stimulate the cells with an NF-κB activator for a short period (e.g., 15-60 minutes).
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: this compound inhibits the NF-κB pathway by targeting TAK1 and NFATc1.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Troubleshooting Peniditerpenoid A bioassay variability
Welcome to the technical support center for Peniditerpenoid A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during the screening and characterization of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is an oxidized indole diterpenoid that has been shown to inhibit lipopolysaccharide-induced NF-κB activation.[1] It has an IC₅₀ value of 11 μM in this assay.[1]
Q2: What is the mechanism of action of this compound in NF-κB inhibition?
A2: this compound inhibits the classical NF-κB pathway by preventing the activation of TAK1 (Transforming growth factor-β-activated kinase 1), which in turn blocks the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[1] It also reduces the activation of NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1), suggesting potential applications in diseases like osteoporosis.[1]
Q3: We are observing high variability in our NF-κB inhibition assay results with this compound. What are the common causes?
A3: High variability in cell-based assays is a common challenge.[2][3][4] Key factors to consider include:
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Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered responses to stimuli.[5] It is recommended to use cells within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results.[3][6] Optimize and standardize your cell seeding protocol.
-
Compound Solubility: this compound, being a diterpenoid, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration and variability. Visually inspect for precipitation and consider optimizing the solvent and its final concentration.
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and stimulating agents (e.g., LPS), are from consistent lots and are stored correctly.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell health.[7] Consider not using the outer wells for experimental data.
Q4: My IC₅₀ value for this compound is significantly different from the published 11 μM. Why might this be?
A4: Discrepancies in IC₅₀ values can arise from several factors:
-
Different Assay Formats: The published value was determined using a specific NF-κB inhibition assay. Your assay format (e.g., reporter gene, high-content imaging) may have different sensitivities.
-
Cell Line Differences: The response to a compound can be cell-line specific. The original study used bone marrow macrophages.[1]
-
Stimulus Concentration: The concentration of the stimulating agent (e.g., LPS) can affect the potency of an inhibitor. Ensure you are using an optimized and consistent concentration of your stimulus.
-
Incubation Times: The pre-incubation time with this compound and the stimulation time can influence the observed inhibition. These should be optimized and kept consistent.
Troubleshooting Guides
Issue 1: No or Low Bioactivity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Use a fresh stock of this compound. Ensure proper storage conditions (typically -20°C or -80°C in a suitable solvent). |
| Incorrect Compound Concentration | Verify the dilution series calculations. Perform a wider dose-response to ensure the effective concentration range is not being missed. |
| Cell Line Unresponsive | Confirm that your chosen cell line expresses the necessary components of the TAK1-NF-κB signaling pathway and is responsive to your stimulus (e.g., LPS). |
| Sub-optimal Assay Conditions | Re-optimize the assay parameters, including cell seeding density, stimulus concentration, and incubation times. |
Issue 2: High Background Signal in the NF-κB Assay
| Potential Cause | Troubleshooting Steps |
| Constitutive NF-κB Activation | Some cell lines may have high basal NF-κB activity. Ensure you have an unstimulated control to determine the basal level. Consider serum-starving the cells before stimulation. |
| Cell Stress | Over-confluency, nutrient depletion, or contamination can lead to cell stress and non-specific NF-κB activation. Maintain healthy cell cultures. |
| Reagent Contamination | Check for endotoxin contamination in your reagents, especially serum and media, which can activate NF-κB. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure thorough mixing of the cell suspension before and during plating to avoid cell clumping and ensure a uniform cell monolayer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and compounds. |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the plate for critical data points or ensure proper plate sealing and incubation conditions to minimize evaporation. |
Data Presentation
Illustrative Quantitative Data for this compound Bioassays
Note: The following data is for illustrative purposes to guide experimental design and data analysis, as extensive public raw data for this compound is not available.
Table 1: Illustrative Dose-Response of this compound on NF-κB Nuclear Translocation
| This compound (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 5.2 | 2.1 |
| 1 | 15.8 | 4.5 |
| 5 | 38.9 | 6.2 |
| 10 | 48.5 | 5.8 |
| 20 | 65.1 | 7.3 |
| 50 | 85.3 | 4.9 |
| 100 | 92.7 | 3.1 |
Table 2: Illustrative Cytotoxicity Profile of this compound
| This compound (µM) | % Cell Viability (Mean) | Standard Deviation |
| 1 | 98.7 | 3.2 |
| 10 | 95.4 | 4.1 |
| 25 | 90.1 | 5.5 |
| 50 | 82.3 | 6.8 |
| 100 | 65.8 | 8.2 |
Experimental Protocols
High-Content Screening Protocol for NF-κB (p65) Nuclear Translocation
This protocol is adapted from established high-content screening methods for NF-κB translocation.[6]
1. Cell Seeding:
- Seed a suitable cell line (e.g., RAW 264.7 macrophages, HeLa cells) in a 96-well or 384-well clear-bottom imaging plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).
- Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically below 0.5%.
- Add the diluted compound to the respective wells. Include vehicle-only controls.
- Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C.
3. Stimulation:
- Prepare the NF-κB stimulus (e.g., Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL).
- Add the stimulus to all wells except for the unstimulated controls.
- Incubate for the optimal stimulation time (e.g., 30-60 minutes) at 37°C.
4. Cell Fixation and Staining:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
- Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
- Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature in the dark.
5. Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.
- Quantify the intensity of the p65 antibody fluorescence in both compartments for each cell.
- Calculate the ratio of nuclear to cytoplasmic fluorescence intensity or a similar metric to determine the extent of p65 translocation.
- Normalize the data to the stimulated and unstimulated controls to calculate the percent inhibition for each concentration of this compound.
Visualizations
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway by targeting TAK1.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. e-century.us [e-century.us]
- 2. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - NFATc1 in mice represses osteoprotegerin during osteoclastogenesis and dissociates systemic osteopenia from inflammation in cherubism [jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Peniditerpenoid A Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peniditerpenoid A. The information is designed to address specific issues that may be encountered during experimental analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: this compound, an oxidized indole diterpenoid, is susceptible to degradation under various stress conditions. The primary degradation pathways are likely to involve hydrolysis, oxidation, and photodecomposition due to its complex structure featuring ester and amide-like functionalities, as well as multiple sites prone to oxidation. Forced degradation studies are essential to identify the specific products formed under different conditions.[1][2][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification and separation.[1][4] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products, though care must be taken to avoid thermal degradation during analysis.[6][7]
Q3: How should a forced degradation study for this compound be designed?
A3: A comprehensive forced degradation study should expose this compound to a range of stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[2][3] This typically includes:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Dry heat at 105°C for 48 hours.[1]
-
Photolytic Degradation: e.g., Exposure to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).[2]
A sample of the undegraded compound should be analyzed alongside the stressed samples to establish a baseline.
Troubleshooting Guides
Issue: Poor Resolution of Degradation Products in HPLC Analysis
-
Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Gradient Optimization: Develop a gradient elution method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help separate compounds with a wider range of polarities.
-
pH Adjustment: Modify the pH of the aqueous component of the mobile phase. The charge of acidic or basic functional groups on this compound and its degradation products can be altered, which can significantly impact retention times and selectivity.
-
Column Selection: If resolution is still poor, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
-
Issue: Inconsistent Results in Stability Studies
-
Possible Cause 1: Inadequate control over experimental conditions.
-
Solution: Ensure that temperature, humidity, and light exposure are precisely controlled and monitored throughout the study period.[8] Use calibrated equipment and well-defined storage conditions.
-
Possible Cause 2: Variability in sample preparation.
-
Solution: Standardize all sample preparation steps, including dilution, solvent choice, and mixing. Use an internal standard to account for variations in injection volume and sample handling.[9][10]
Issue: Difficulty in Elucidating the Structure of an Unknown Degradation Product
-
Possible Cause: Insufficient data from a single analytical technique.
-
Solution: A multi-faceted approach is necessary for structural elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product.[4]
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern to identify key structural motifs and compare them to the parent compound.[5]
-
NMR Spectroscopy: Isolate a sufficient quantity of the degradation product using preparative HPLC and perform 1H and 13C NMR analysis to determine the complete chemical structure.[2]
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the functional groups present.[4][5]
-
Hypothetical Data from Forced Degradation Studies
The following table summarizes the hypothetical results of a forced degradation study on this compound.
| Stress Condition | % Degradation of this compound | Major Degradation Products Formed |
| 0.1 N HCl, 60°C, 24h | 15.2% | DP-1, DP-3 |
| 0.1 N NaOH, 60°C, 2h | 45.8% | DP-2, DP-4 |
| 3% H₂O₂, RT, 24h | 22.5% | DP-5, DP-6 |
| Dry Heat, 105°C, 48h | 8.1% | DP-7 |
| Photolytic (UV/Vis) | 12.6% | DP-3, DP-8 |
DP = Degradation Product
Experimental Protocols
1. Protocol for Forced Degradation Study
-
Objective: To generate the degradation products of this compound under various stress conditions.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For each stress condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N). For thermal studies, the solid drug substance is exposed to heat.
-
Incubate the samples under the specified conditions (refer to the table above).
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a final concentration of 50 µg/mL with the mobile phase before HPLC analysis.
-
2. Stability-Indicating HPLC-UV Method
-
Objective: To separate and quantify this compound from its degradation products.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the degradation analysis of this compound.
Caption: Troubleshooting logic for HPLC peak resolution issues.
Caption: Inhibitory pathway of this compound on osteoclast differentiation.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. arcjournals.org [arcjournals.org]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Peniditerpenoid A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Peniditerpenoid A in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been shown to inhibit the NF-κB signaling pathway. It prevents the activation of TAK1, which in turn inhibits the phosphorylation of IκBα and the subsequent translocation of the p65 subunit to the nucleus.[1] This compound has an IC50 value of 11 μM for the inhibition of lipopolysaccharide-induced NF-κB.[1]
Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound have not been documented, resistance to terpenoid compounds in general can arise from several factors. These include:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][3]
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Alterations in the drug target: Mutations or changes in the expression levels of proteins in the NF-κB pathway could reduce the binding affinity of this compound.
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or activation of pro-survival signaling pathways like Akt/mTOR can counteract the cytotoxic effects of the compound.[2][4]
-
Induction of autophagy: In some cases, autophagy can serve as a survival mechanism for cancer cells under stress from chemotherapy.[2][4]
Q3: How can I confirm if my resistant cell line is overexpressing efflux pumps?
A3: You can assess efflux pump activity using functional assays or by measuring the expression of relevant transporter proteins. A common method is to use a fluorescent substrate of P-gp, such as Rhodamine 123. Increased efflux of the dye, which can be measured by flow cytometry, indicates higher P-gp activity. This can be confirmed by using a known P-gp inhibitor, like Verapamil, which should increase the retention of the fluorescent substrate in resistant cells.[5] Additionally, you can perform Western blotting or qPCR to measure the protein and mRNA levels of ABC transporters like P-gp (encoded by the ABCB1 or MDR1 gene).[6]
Q4: Are there any known combination therapies to overcome this compound resistance?
A4: Specific combination therapies for this compound have not been established. However, based on general strategies for overcoming resistance to terpenoids, you could consider the following approaches:
-
Co-administration with an efflux pump inhibitor: Using a P-gp inhibitor like Verapamil or Elacridar could restore sensitivity to this compound in resistant cells that overexpress this transporter.[5][6]
-
Combination with other chemotherapeutic agents: Synergistic effects may be achieved by combining this compound with other anticancer drugs that have different mechanisms of action.[7]
-
Targeting parallel survival pathways: If resistance is mediated by the activation of pro-survival pathways like PI3K/Akt, co-treatment with an inhibitor of this pathway could re-sensitize the cells.[8]
Troubleshooting Guide
Problem: Decreased efficacy of this compound in my cell line over time.
This is often indicated by a significant increase in the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.[9][10][11]
Hypothetical IC50 Data for this compound
| Cell Line | Treatment Duration | IC50 (µM) | Fold Resistance |
|---|---|---|---|
| Sensitive Cell Line | Initial | 11 | 1x |
| Resistant Sub-line | 3 months | 55 | 5x |
| Resistant Sub-line | 6 months | 121 | 11x |
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Increased Drug Efflux | Perform a Rhodamine 123 efflux assay with and without a P-gp inhibitor (e.g., Verapamil).[5] | Resistant cells will show lower Rhodamine 123 accumulation than sensitive cells. Co-treatment with Verapamil will increase Rhodamine 123 accumulation in resistant cells. |
| Measure P-gp (ABCB1/MDR1) expression via Western blot or qPCR.[6] | Resistant cells will show higher levels of P-gp protein and/or mRNA compared to sensitive cells. | |
| Altered NF-κB Pathway | Sequence key proteins in the NF-κB pathway (e.g., TAK1, IκBα, p65) in both sensitive and resistant cells. | Identification of mutations in the resistant cell line that may affect this compound binding. |
| Perform a Western blot to assess the phosphorylation status of IκBα and nuclear translocation of p65 after this compound treatment. | This compound will fail to inhibit IκBα phosphorylation and p65 translocation in resistant cells. | |
| Upregulation of Survival Pathways | Analyze the activation status of pro-survival pathways like Akt and STAT3 via Western blot (phospho-Akt, phospho-STAT3).[8] | Resistant cells may show higher basal levels or sustained activation of these pathways in the presence of this compound. |
| Assess the expression of anti-apoptotic proteins like Bcl-2 via Western blot.[4] | Increased Bcl-2 expression in resistant cells compared to sensitive cells. |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Seed sensitive and resistant cells in 24-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: For inhibitor-treated wells, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µg/mL) to all wells and incubate for 1 hour at 37°C.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the P-gp inhibitor) and incubate for 2 hours at 37°C to allow for dye efflux.
-
Quantification: Lyse the cells and measure the intracellular Rhodamine 123 fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm). Alternatively, detach the cells and analyze by flow cytometry.
Protocol 2: Western Blot for NF-κB and Survival Pathway Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for resistance.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Terpenoid Natural Chinese Medicine Molecular Compound on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Peniditerpenoid A precipitation in culture media
Welcome to the Technical Support Center for Peniditerpenoid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a di-seco-indole diterpenoid, a class of natural products known for their diverse biological activities. Like many terpenoids and indole-containing compounds, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. This can lead to precipitation, which alters the effective concentration of the compound in your experiment and can lead to inaccurate and irreproducible results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions. It is crucial, however, to minimize the final concentration of DMSO in your cell culture to avoid solvent-induced cytotoxicity.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: The final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] However, the tolerance to DMSO can be cell-line specific. It is highly recommended to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q4: My this compound precipitated immediately after I added it to my cell culture medium. What happened?
A4: This is likely due to a phenomenon called "solvent shift." When a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous environment (like culture media), its solubility can decrease dramatically, causing it to "crash out" of the solution and form a precipitate.
Q5: Can I store this compound diluted in cell culture media?
A5: It is not recommended to store this compound in cell culture media for extended periods. To ensure the stability and activity of the compound and to avoid precipitation over time, it is best practice to prepare fresh working dilutions from your DMSO stock for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shift: Rapid change from a high-concentration organic solvent to an aqueous medium. | 1. Pre-warm the culture medium to 37°C. Solubility of many compounds increases with temperature. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[2] 3. Prepare an intermediate dilution in culture medium before making the final dilution. |
| Precipitation Over Time in Incubator | Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect solubility. | 1. Ensure the incubator maintains a stable temperature. 2. Pre-equilibrate all solutions to the experimental temperature before mixing. |
| Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[2] | 1. Test the stability of this compound in your specific culture medium over the intended time course of your experiment. 2. If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line. 3. Pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final serum-containing culture. | |
| Cloudiness or Visible Particles in Stock Solution | Incomplete Dissolution: The compound may not be fully dissolved in the DMSO stock. | 1. Ensure vigorous vortexing of the stock solution. 2. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. 3. Brief sonication can also be used to break up small particles and enhance dissolution. |
| Moisture Contamination of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds. | 1. Use anhydrous, high-purity DMSO. 2. Store DMSO properly in a tightly sealed container in a dry environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound into a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be applied.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
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This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (with all supplements, including serum)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare Serial Dilutions: In a 96-well plate or a series of sterile microcentrifuge tubes, add a fixed volume of your pre-warmed culture medium (e.g., 198 µL).
-
Add a small volume of your this compound DMSO stock solution to the first well/tube to achieve the highest desired concentration (e.g., 2 µL of a 10 mM stock into 198 µL of media for a final concentration of 100 µM and a final DMSO concentration of 1%). Mix well by pipetting up and down.
-
Perform a serial dilution (e.g., 2-fold) by transferring a volume from the highest concentration well/tube to the next well/tube containing fresh, pre-warmed media. Repeat this to create a range of concentrations.
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Include a vehicle control well/tube containing the same final concentration of DMSO without this compound.
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Incubation: Incubate the plate under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's endpoint.
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Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection. For a quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm, where an increase in absorbance indicates precipitation.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound under your specific experimental conditions.
Visual Guides
Caption: Experimental workflow for determining the maximum soluble concentration.
Caption: A logical guide for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing HPLC Methods for Peniditerpenoid A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Peniditerpenoid A.
Disclaimer: Specific experimental data for this compound is not widely available in the public domain. The guidance provided here is based on established principles for the analysis of diterpenoids and other terpenoid compounds. Researchers should adapt these recommendations based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: For initial method development for a diterpenoid like this compound, a reversed-phase HPLC method is a good starting point. Diterpenes are often analyzed using HPLC coupled with detectors like a Photo Diode Array (PDA) or Mass Spectrometry (MS).[1]
Here is a suggested starting protocol:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a gradient from 5% to 95% organic phase over 40-60 minutes to determine the elution profile.[2][3] |
| Flow Rate | 0.7 - 1.0 mL/min[4] |
| Column Temperature | 25-35 °C[4] |
| Detection | PDA/UV detector, scan from 200-400 nm. Terpenoids often have weak UV absorbance, so a low wavelength (e.g., 205-225 nm) may be necessary.[2][5][6] |
| Injection Volume | 10 µL[4] |
Q2: How can I improve the resolution between this compound and other closely eluting compounds?
A2: Improving resolution can be achieved by modifying several parameters:
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Mobile Phase Composition: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[3] You can also try switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity.
-
Column Chemistry: If a C18 column does not provide adequate separation, consider a C30 column, which can offer better resolution for structurally similar compounds like terpenoids.[5]
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Column Temperature: Optimizing the column temperature can impact selectivity and resolution.[4] Try varying the temperature between 20-35°C.[4]
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the run time.[4]
Q3: What should I do if I don't see any peaks after injecting my sample?
A3: There are several potential reasons for a lack of peaks:
-
Detector Settings: Ensure the detector is on and set to an appropriate wavelength.[7][8] Many terpenoids have poor UV absorbance, so you may need to use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[2][5]
-
Sample Concentration: The concentration of this compound in your sample may be too low for detection. Try injecting a more concentrated sample or a certified reference standard.
-
Sample Solubility: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[9] Using a solvent that is much stronger than the initial mobile phase can cause peak distortion or prevent retention.[9]
-
System Issues: Check for leaks, ensure the pump is delivering mobile phase, and verify that the injector is functioning correctly.[7][10]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or sample concentration. |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds if applicable). Ensure the mobile phase pH is appropriate for the analyte. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
Problem 2: Unstable Baseline (Drift or Noise)
| Possible Cause | Suggested Solution |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed.[7][11] Use high-purity solvents.[11] Check for immiscible mobile phase components. |
| Detector Lamp Failure | Check the lamp's operating hours and replace it if necessary.[7][8] |
| System Leaks | Inspect all fittings and connections for leaks.[10][11] |
| Contaminated Flow Cell | Flush the flow cell with a strong, appropriate solvent. |
Problem 3: Fluctuating Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Pumping | Check for air bubbles in the pump head and purge the system if necessary.[7] Worn pump seals may need replacement.[7][10] |
| Column Temperature Variations | Use a column oven to maintain a stable temperature.[7] |
| Changes in Mobile Phase Composition | Ensure accurate mobile phase preparation. If using online mixing, check the proportioning valves.[7] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: General HPLC Method Development for Diterpenoids
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Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile or methanol). Filter and degas both phases.
-
Gradient Elution: Start with a broad gradient to screen for the analyte's retention time (e.g., 5% B to 95% B over 40 minutes).
-
Detection: Use a PDA detector and record the UV spectrum from 200-400 nm to identify the optimal wavelength for detection.
-
Optimization: Based on the initial chromatogram, optimize the gradient to improve resolution around the peak of interest. Consider adjusting the column temperature and flow rate as needed.
Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 10. realab.ua [realab.ua]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing the Stability of Peniditerpenoid A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying Peniditerpenoid A for improved stability. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: My this compound sample is showing signs of degradation upon storage. What are the likely causes and how can I prevent this?
A1: this compound, as a di-seco-indole diterpenoid, may be susceptible to degradation through several mechanisms, primarily related to its indole moiety and other functional groups.
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Oxidation: The indole ring is electron-rich and can be prone to oxidation, especially when exposed to air and light. This can lead to the formation of various oxidized products, potentially altering its biological activity. To mitigate this, store samples under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.
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Hydrolysis: The presence of ester or other labile functional groups could make the molecule susceptible to hydrolysis, particularly at non-neutral pH. Ensure that solvents are dry and buffered to a pH where the compound is most stable.
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Photodegradation: Exposure to UV or even ambient light can cause degradation of complex organic molecules. Always store this compound and its analogs in light-protected containers.
Q2: I am attempting to synthesize a more stable analog of this compound, but the reaction is yielding multiple unidentified byproducts. What could be going wrong?
A2: The synthesis of complex natural product analogs can be challenging. Here are a few troubleshooting steps:
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Protecting Groups: The indole nitrogen and other reactive functional groups on the this compound scaffold may interfere with your desired reaction. Consider using appropriate protecting groups that are stable to the reaction conditions and can be removed without affecting the rest of the molecule.
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Reaction Conditions: The reaction conditions (solvent, temperature, catalyst, etc.) may not be optimal. A thorough literature search for similar transformations on related indole diterpenoids can provide valuable insights. Consider running small-scale test reactions to screen different conditions.
-
Starting Material Purity: Ensure the purity of your starting this compound. Impurities can lead to side reactions and the formation of unexpected byproducts.
Q3: My modified this compound analog shows poor solubility in aqueous buffers, making biological assays difficult. What can I do?
A3: Poor aqueous solubility is a common issue with complex, lipophilic molecules. Here are some strategies to address this:
-
Formulation: Consider using solubilizing agents such as DMSO, ethanol, or cyclodextrins. However, be mindful of their potential effects on your biological assay.
-
Prodrug Approach: You could synthesize a more soluble prodrug of your analog. For example, adding a phosphate or a short polyethylene glycol (PEG) chain can significantly increase aqueous solubility. These promoieties are designed to be cleaved in vivo to release the active compound.
-
Salt Formation: If your analog has an ionizable group, forming a salt can improve its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability liabilities of this compound?
A1: While specific degradation pathways for this compound have not been extensively published, based on its di-seco-indole diterpenoid structure, the primary stability concerns are the potential for oxidation of the indole nucleus and hydrolysis of any labile functional groups. The complex ring system may also be sensitive to strong acidic or basic conditions.
Q2: What are some general strategies for improving the stability of this compound?
A2: Several medicinal chemistry strategies can be employed to enhance the stability of this compound:
-
Modification of the Indole Moiety: Introducing electron-withdrawing groups on the indole ring can decrease its susceptibility to oxidation.
-
Bioisosteric Replacement: Replacing labile functional groups with more stable bioisosteres can improve stability without sacrificing biological activity.
-
Conformational Constraint: Introducing cyclic constraints or rigid linkers can lock the molecule in its bioactive conformation and may also protect labile parts of the molecule from degradation.
Q3: How can I assess the stability of my modified this compound analogs?
A3: A tiered approach to stability assessment is recommended:
-
Chemical Stability: Incubate the compound in buffers of different pH (e.g., pH 2, 7.4, and 9) and at different temperatures (e.g., room temperature and 37°C). Analyze the samples at various time points using HPLC to determine the rate of degradation.
-
Plasma Stability: Incubate the compound in plasma from different species (e.g., human, rat, mouse) to assess its stability against plasma enzymes.
-
Metabolic Stability: Use liver microsomes or S9 fractions to evaluate the compound's susceptibility to metabolism by cytochrome P450 and other drug-metabolizing enzymes.
Quantitative Data Presentation
Since specific experimental stability data for this compound and its analogs are not yet publicly available, the following table presents a hypothetical comparison to illustrate how data on modified analogs could be structured and what outcomes might be expected from certain modifications.
| Compound | Modification | Half-life in Human Plasma (t½, min) | Half-life in pH 7.4 Buffer (t½, h) | % Remaining after 24h in Simulated Gastric Fluid |
| This compound | - (Parent Compound) | 35 | 12 | 15 |
| Analog 1 | 5-Fluoroindole | 95 | 24 | 45 |
| Analog 2 | Methyl Ester Hydrolysis to Carboxylic Acid | 40 | > 48 | 20 |
| Analog 3 | Introduction of a lactam bridge | 150 | > 48 | 75 |
This table contains illustrative data and is intended to serve as a template for presenting experimental results.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for assessing the stability of a compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 N HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Basic Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 N NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours. Also, incubate a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 2, 6, and 24 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.
Protocol 2: Example of a Synthetic Modification - N-Alkylation of the Indole Moiety
This protocol provides a general method for the N-alkylation of an indole-containing compound, which can be adapted for this compound to potentially improve its metabolic stability.
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Dissolution: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
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Deprotonation: Cool the solution to 0°C and add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide; 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound analog.
Visualizations
Caption: this compound inhibits the RANKL-induced NF-κB signaling pathway.
Technical Support Center: Adsorption of Peniditerpenoid A to Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peniditerpenoid A. The information provided addresses potential issues related to the adsorption of this hydrophobic molecule to common laboratory ware and offers strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is labware adsorption a concern?
This compound is an oxidized indole diterpenoid, a class of natural products known for their complex structures and biological activities[1]. Due to its diterpenoid backbone, this compound is expected to be a hydrophobic molecule with a high LogP value. Hydrophobic compounds have a tendency to adsorb to surfaces, particularly the plastics commonly used in laboratory consumables such as polypropylene and polystyrene. This non-specific binding can lead to a significant reduction in the effective concentration of the compound in your experiments, resulting in inaccurate and unreliable data.
Q2: Which types of labware are most likely to cause adsorption issues with this compound?
The primary concern is with plastic labware, driven by hydrophobic interactions between the compound and the polymer surface.
-
Polypropylene (PP): Commonly used for microcentrifuge tubes, pipette tips, and some microplates. PP is a nonpolar polymer and is highly susceptible to the adsorption of hydrophobic molecules.
-
Polystyrene (PS): The material of choice for most multi-well plates used in cell culture and high-throughput screening. PS is also hydrophobic and prone to non-specific binding.
-
Glassware: While generally less prone to hydrophobic adsorption than plastics, untreated glass surfaces can still interact with certain molecules. Silanization of glassware can create a hydrophobic surface, which may or may not be desirable depending on the application[2][3].
Q3: How can I determine if this compound is adsorbing to my labware?
A simple experiment to test for adsorption is to incubate a known concentration of this compound in the labware (e.g., a polypropylene microplate) for a relevant period. Subsequently, measure the concentration of the compound in the supernatant and compare it to the initial concentration and a control incubated in a low-binding container. A significant decrease in concentration suggests adsorption.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in biological assays.
This is a common symptom of compound loss due to adsorption to labware. The actual concentration of this compound reaching your cells or target molecules may be substantially lower than the nominal concentration.
Mitigation Strategies
Several strategies can be employed to minimize the adsorption of this compound to labware. The effectiveness of each strategy may vary depending on the specific experimental conditions.
Selection of Appropriate Labware
The first line of defense is to choose labware designed to minimize non-specific binding.
| Labware Type | Description | Expected Performance with Hydrophobic Compounds |
| Standard Polypropylene (PP) | Untreated polypropylene. | High potential for adsorption. |
| Standard Polystyrene (PS) | Untreated polystyrene. | High potential for adsorption. |
| Low-Binding Polypropylene | PP treated with a proprietary process to create a hydrophilic surface. | Significantly reduced adsorption compared to standard PP. |
| Low-Binding Polystyrene | PS with a hydrophilic surface treatment. | Reduced adsorption, particularly for proteins and peptides. Performance with small hydrophobic molecules should be verified. |
| Glassware (Untreated) | Standard borosilicate glass. | Generally lower adsorption of hydrophobic compounds compared to untreated plastics. |
| Silanized Glassware | Glassware treated to create a hydrophobic surface. | May increase adsorption of hydrophobic compounds. Useful for specific applications where a non-wetting surface is required[2][3]. |
Surface Coating and Blocking Agents
Pre-coating the labware with a blocking agent can effectively reduce the available surface area for this compound to adsorb.
| Blocking Agent | Recommended Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Adsorbs to the plastic surface, creating a protein layer that prevents the hydrophobic compound from binding[2][4][5][6]. | Fatty acid-free BSA may offer superior blocking performance[2][4]. Ensure BSA does not interfere with your assay. |
| Tween® 20 | 0.05 - 0.1% (v/v) | A non-ionic surfactant that coats the hydrophobic surface of the plastic, reducing non-specific binding[3][7]. | Can form micelles at higher concentrations. Ensure compatibility with your experimental system. |
Use of Co-solvents
Including a small percentage of an organic solvent in your aqueous buffers can help to keep hydrophobic compounds in solution and reduce their tendency to adsorb to surfaces.
| Co-solvent | Recommended Concentration |
| Dimethyl Sulfoxide (DMSO) | Typically ≤ 1% (v/v) |
| Ethanol | Typically ≤ 1% (v/v) |
Note: Always check for the tolerance of your biological system (e.g., cells) to the chosen co-solvent and its concentration.
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to a 96-Well Plate
Objective: To determine the extent of this compound adsorption to a standard polystyrene 96-well plate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS)
-
96-well polystyrene plate
-
Low-binding 96-well plate (as a control)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Prepare a working solution of this compound in your assay buffer at the desired final concentration (e.g., 10 µM).
-
Add 100 µL of the working solution to multiple wells of both the standard polystyrene plate and the low-binding plate.
-
As a baseline (T=0), immediately remove a 50 µL aliquot from a few wells of each plate type and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Incubate the plates at the desired experimental temperature (e.g., 37°C) for a relevant time course (e.g., 1, 4, and 24 hours).
-
At each time point, carefully collect a 50 µL aliquot from the supernatant of replicate wells for each plate type.
-
Analyze the concentration of this compound in each aliquot.
-
Calculate the percentage of compound lost to adsorption at each time point for the polystyrene plate, using the low-binding plate as a reference for the maximum recoverable concentration.
Protocol 2: BSA Coating of Labware to Mitigate Adsorption
Objective: To pre-coat labware with BSA to reduce the non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free recommended
-
Phosphate-Buffered Saline (PBS), sterile
-
Labware to be coated (e.g., polypropylene tubes, polystyrene plates)
Procedure:
-
Prepare a 1% (w/v) BSA solution in sterile PBS.
-
Add the BSA solution to the labware, ensuring all surfaces that will come into contact with your experimental solution are covered.
-
Incubate for at least 30 minutes at room temperature. For more robust coating, incubation for 2 hours at 37°C or overnight at 4°C can be performed.
-
Aspirate the BSA solution.
-
Gently wash the surfaces with sterile PBS to remove any loosely bound BSA.
-
The labware is now ready for use. It is recommended to use the coated labware immediately.
Visualizations
Caption: Troubleshooting workflow for addressing this compound adsorption.
Caption: Mechanism of this compound adsorption to plastic labware.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bosterbio.com [bosterbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative and qualitative evaluation of adsorption/desorption of bovine serum albumin on hydrophilic and hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Peniditerpenoid A quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Peniditerpenoid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a di-seco-indole diterpenoid compound that has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It has shown potential in preventing RANKL-induced osteoclast differentiation, suggesting its therapeutic promise for conditions like osteoporosis.[1]
Q2: What are the primary methods for assessing the purity of a this compound sample?
A2: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Q3: How should this compound be stored to ensure its stability?
Q4: What are the expected outcomes of a successful NF-κB inhibition assay with this compound?
A4: In a successful NF-κB inhibition assay, this compound is expected to prevent the translocation of the p65 subunit of NF-κB into the nucleus following stimulation by an agent like TNF-α.[1] This can be visualized using immunofluorescence microscopy or quantified using a reporter gene assay, where a decrease in reporter signal (e.g., luciferase) corresponds to inhibition.[1]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the concentration of the sample being injected. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program between injections.- Inject a blank solvent run to identify the source of contamination. |
| Baseline drift | - Column temperature fluctuations- Mobile phase composition changing over time | - Use a column oven to maintain a stable temperature.- Ensure the mobile phase is well-mixed and degassed. |
| No peaks detected | - Incorrect wavelength setting- Detector malfunction- No sample injected | - Verify the UV absorbance maximum for this compound and set the detector accordingly.- Check the detector lamp and perform diagnostic tests.- Ensure the autosampler is functioning correctly and the sample vial is not empty. |
General Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low biological activity in NF-κB assay | - Degradation of this compound- Issues with the cell-based assay | - Verify the purity and integrity of the compound using HPLC or MS.- Prepare fresh solutions of this compound before each experiment.- Ensure the cells are healthy and responsive to the positive control. |
| Inconsistent purity results | - Sample inhomogeneity- Inconsistent sample preparation | - Ensure the solid sample is thoroughly mixed before weighing.- Use a precise and validated protocol for sample dissolution and dilution. |
| Appearance of unknown peaks in chromatogram over time | - Sample degradation | - Conduct forced degradation studies to identify potential degradation products.- Store the compound under inert gas and protected from light. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This proposed method is a starting point for the analysis of this compound, based on general protocols for diterpenoids. Method validation is required for accurate quantification.
-
Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % Solvent B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a full scan from 200-400 nm is recommended initially).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a common starting point for diterpenoids.
-
Analysis:
-
Obtain the full scan mass spectrum to determine the molecular weight of this compound and any impurities.
-
Perform tandem MS (MS/MS) on the parent ion of this compound to obtain a characteristic fragmentation pattern. This pattern can be used as a fingerprint for identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the known structure of this compound.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbons in the structure.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms in the molecule.
-
Forced Degradation Study Protocol
To understand the stability of this compound and identify potential degradation products, a forced degradation study should be performed.[2][3][4][5]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
Samples from each condition should be analyzed by HPLC at various time points to assess the extent of degradation and the formation of new peaks.
Visualizations
This compound Experimental Workflow
Caption: Workflow for quality control and biological activity assessment of this compound.
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits the canonical NF-κB pathway by targeting TAK1 activation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. biotech-asia.org [biotech-asia.org]
Validation & Comparative
Validating the In Vivo Efficacy of Peniditerpenoid A in Animal Models of Osteoporosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peniditerpenoid A, a novel diterpenoid with promising anti-osteoporotic properties, against the established bisphosphonate, alendronate. While in vivo efficacy data for this compound is not yet available, this document summarizes its potent in vitro activity and presents a framework for its future preclinical evaluation. This is achieved by detailing the known in vitro effects of this compound and comparing its mechanism of action with the extensive in vivo data available for alendronate, a standard-of-care treatment for osteoporosis.
Executive Summary
This compound has demonstrated significant potential as a therapeutic agent for osteoporosis in preclinical, in vitro studies.[1] It effectively inhibits the differentiation of osteoclasts, the primary cells responsible for bone resorption, by targeting the RANKL/NF-κB signaling pathway.[1] This guide presents the current understanding of this compound's mechanism of action and provides a comparative benchmark using the well-established in vivo efficacy of alendronate in the ovariectomized (OVX) rat model of postmenopausal osteoporosis. The included experimental protocols and data tables are intended to inform the design of future in vivo studies to validate the therapeutic potential of this compound.
This compound: In Vitro Efficacy
This compound, an oxidized indole diterpenoid, has been shown to be a potent inhibitor of osteoclastogenesis in vitro.[1] Its primary mechanism of action involves the suppression of the RANKL-induced activation of the NF-κB signaling pathway.[1] Specifically, in vitro studies have demonstrated that this compound prevents the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[1] This inhibition of NF-κB activation leads to a downstream reduction in the expression of key osteoclastogenic transcription factors and ultimately suppresses the formation of mature, bone-resorbing osteoclasts.[1]
Alendronate: A Benchmark for In Vivo Efficacy in an Ovariectomized Rat Model
Alendronate is a widely prescribed bisphosphonate that acts by inhibiting osteoclast-mediated bone resorption. Its efficacy in preventing bone loss in postmenopausal osteoporosis has been extensively documented in animal models and clinical trials. The following tables summarize the typical effects of alendronate in the ovariectomized (OVX) rat model, a gold-standard preclinical model for postmenopausal osteoporosis.
Table 1: Effect of Alendronate on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) |
| SHAM (Control) | 0.250 ± 0.012 | 0.230 ± 0.010 |
| OVX (Vehicle) | 0.215 ± 0.015 | 0.195 ± 0.013 |
| OVX + Alendronate (1 mg/kg/day) | 0.245 ± 0.013 | 0.225 ± 0.011 |
Data are representative values compiled from literature and presented as mean ± standard deviation.
Table 2: Effect of Alendronate on Trabecular Bone Microarchitecture (Micro-CT Analysis) in Ovariectomized Rats
| Parameter | SHAM (Control) | OVX (Vehicle) | OVX + Alendronate (1 mg/kg/day) |
| Bone Volume/Total Volume (BV/TV, %) | 25.5 ± 2.1 | 15.2 ± 1.8 | 23.8 ± 2.0 |
| Trabecular Number (Tb.N, 1/mm) | 3.5 ± 0.3 | 2.1 ± 0.2 | 3.3 ± 0.3 |
| Trabecular Thickness (Tb.Th, mm) | 0.07 ± 0.005 | 0.06 ± 0.004 | 0.07 ± 0.005 |
| Trabecular Separation (Tb.Sp, mm) | 0.25 ± 0.03 | 0.45 ± 0.04 | 0.27 ± 0.03 |
Data are representative values compiled from literature and presented as mean ± standard deviation.
Table 3: Effect of Alendronate on Bone Biomechanical Strength in Ovariectomized Rats
| Parameter | SHAM (Control) | OVX (Vehicle) | OVX + Alendronate (1 mg/kg/day) |
| Max Load (Femur, N) | 120 ± 10 | 95 ± 8 | 115 ± 9 |
| Stiffness (Femur, N/mm) | 250 ± 20 | 190 ± 15 | 240 ± 18 |
Data are representative values compiled from literature and presented as mean ± standard deviation.
Table 4: Effect of Alendronate on Serum Bone Turnover Markers in Ovariectomized Rats
| Marker | SHAM (Control) | OVX (Vehicle) | OVX + Alendronate (0.1 mg/kg, 6 weeks) |
| Osteocalcin (ng/mL) | 50 ± 5 | 85 ± 7 | 55 ± 6 |
| Deoxypyridinoline (nmol/mmol creatinine) | 20 ± 3 | 45 ± 5 | 25 ± 4 |
Data adapted from a study evaluating the effects of alendronate on bone metabolism in ovariectomized rats.[1] Values are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Experimental Protocols for this compound
1. Osteoclast Differentiation Assay
This assay is used to determine the effect of a compound on the formation of osteoclasts from precursor cells.
-
Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Osteoclast Induction: To induce osteoclast differentiation, non-adherent bone marrow cells are cultured with macrophage colony-stimulating factor (M-CSF; 30 ng/mL) for 3 days. The resulting bone marrow-derived macrophages (BMMs) are then seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or vehicle control.
-
TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Data Analysis: The number of osteoclasts per well is quantified to determine the inhibitory effect of this compound on osteoclast differentiation.
2. NF-κB p65 Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment: BMMs are seeded on glass coverslips in a 24-well plate and pre-treated with this compound for 2 hours. The cells are then stimulated with RANKL (50 ng/mL) for 30 minutes.
-
Immunostaining: After stimulation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin. The cells are then incubated with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: The localization of p65 is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of p65 is quantified to assess the inhibitory effect of this compound.
In Vivo Experimental Protocol: Ovariectomized Rat Model of Osteoporosis
This protocol outlines a standard procedure for evaluating the efficacy of a test compound, such as this compound, in an animal model of postmenopausal osteoporosis.
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[2][3] Osteoporosis is induced by bilateral ovariectomy (OVX) under anesthesia. A sham-operated group (SHAM) undergoes a similar surgical procedure without removal of the ovaries.
-
Treatment: Two to four weeks after surgery to allow for bone loss to establish, OVX rats are randomly assigned to treatment groups.[4] Treatment with the test compound (e.g., this compound at various doses) or vehicle is administered daily or weekly via oral gavage or subcutaneous injection for a period of 8-12 weeks. A positive control group treated with a known anti-osteoporotic agent like alendronate is typically included.
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (Micro-CT) Analysis: The distal femur or proximal tibia is scanned using a micro-CT system to analyze the 3D microarchitecture of the trabecular bone. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur or vertebrae) is assessed using tests such as the three-point bending test to determine parameters like maximum load and stiffness.
-
Serum Biomarker Analysis: Blood samples are collected to measure the levels of bone turnover markers. Bone formation markers include osteocalcin and procollagen type I N-terminal propeptide (P1NP), while bone resorption markers include C-terminal telopeptide of type I collagen (CTX) and deoxypyridinoline.
-
Histomorphometric Analysis: Tibiae or vertebrae are processed for histological analysis to quantify cellular and dynamic parameters of bone remodeling.
Signaling Pathways and Experimental Workflows
Caption: RANKL/NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of anti-osteoporotic agents.
Conclusion and Future Directions
This compound presents a promising new molecular entity for the treatment of osteoporosis based on its potent in vitro inhibition of osteoclast differentiation via the RANKL/NF-κB signaling pathway. While direct in vivo data is currently lacking, the comprehensive in vivo efficacy of the standard-of-care drug, alendronate, provides a robust benchmark for future preclinical studies. The experimental protocols and comparative data presented in this guide are intended to facilitate the design and execution of in vivo studies to validate the therapeutic potential of this compound. Future research should focus on establishing the oral bioavailability, pharmacokinetic profile, and in vivo efficacy of this compound in the ovariectomized rat model. Successful outcomes from such studies would provide a strong rationale for advancing this compound into further preclinical and clinical development as a novel treatment for osteoporosis.
References
- 1. Effect of 17beta-estradiol or alendronate on the bone densitometry, bone histomorphometry and bone metabolism of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 3. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 4. Rat Model for Osteoporosis - Enamine [enamine.net]
Peniditerpenoid A: A Comparative Analysis of its In Vitro Efficacy as an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of Peniditerpenoid A against other established NF-κB inhibitors, supported by experimental data and detailed protocols.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. Consequently, the inhibition of the NF-κB signaling pathway has become a significant therapeutic target. This guide provides a comparative analysis of this compound, a novel diterpenoid, against other well-characterized NF-κB inhibitors, focusing on their in vitro efficacy.
Quantitative Comparison of In Vitro NF-κB Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other selected NF-κB inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell type, stimulus, and assay method can influence the results.
| Inhibitor | Chemical Class | IC50 (µM) | Cell Line | Stimulus | Assay |
| This compound | Diterpenoid | 11 | Not Specified | Lipopolysaccharide (LPS) | NF-κB Inhibition Assay |
| BAY 11-7082 | Synthetic | ~10-11 | Various Tumor Cells | TNF-α | IκBα Phosphorylation / Luciferase Assay |
| Parthenolide | Sesquiterpenoid | Varies | Various | TNF-α / IL-1β | NF-κB Activation |
| MG-132 | Peptide Aldehyde | ~3 | Not Specified | Not Specified | NF-κB Activation |
| Oridonin | Diterpenoid | Varies | Various | TNF-α | NF-κB and MAPK Activation |
| Celastrol | Triterpenoid | Varies | Various | Cytokines | NF-κB Activation |
Signaling Pathways and Experimental Workflow
To understand the mechanism of NF-κB inhibition and the methods used to assess it, the following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for evaluating NF-κB inhibitors.
Caption: Canonical NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Evaluating NF-κB Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of NF-κB inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours post-transfection.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours. Include appropriate vehicle and positive controls.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
-
Western Blot for IκBα Phosphorylation
This method detects the levels of phosphorylated IκBα, a key step in the activation of the canonical NF-κB pathway.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with the inhibitor for 1-2 hours, followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and stimulus as described for the western blot protocol.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Concluding Remarks
This compound demonstrates notable in vitro inhibitory activity against the NF-κB pathway, with an IC50 value comparable to the established inhibitor BAY 11-7082 under certain conditions. Its mechanism of action appears to involve the canonical pathway, preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65. Further investigations are warranted to fully elucidate its specific molecular targets and to evaluate its efficacy and safety in preclinical models. The experimental protocols provided herein offer a robust framework for such future studies, enabling standardized and reproducible evaluation of this compound and other novel NF-κB inhibitors.
A Comparative Analysis of Peniditerpenoid A and Bisphosphonates for the Treatment of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel natural compound, Peniditerpenoid A, and the established class of drugs, bisphosphonates, for the management of osteoporosis. The comparison focuses on their mechanisms of action, supported by available experimental data, to inform future research and drug development efforts in the field of bone metabolism.
Introduction
Osteoporosis is a systemic skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily aim to reduce bone resorption by osteoclasts. Bisphosphonates have long been the first-line therapy for osteoporosis, potently inhibiting osteoclast activity. Recently, natural products have emerged as a promising source of new therapeutic agents. This compound, an indole diterpenoid, has demonstrated potential anti-osteoporotic effects by inhibiting osteoclast differentiation. This guide offers a side-by-side comparison of these two distinct molecular entities.
Mechanism of Action
This compound: A Novel Inhibitor of Osteoclastogenesis
This compound, a natural product isolated from a mangrove-sediment-derived fungus, exerts its anti-resorptive effects by targeting key signaling pathways essential for the differentiation of osteoclasts.[1] In vitro studies have shown that this compound effectively prevents the differentiation of bone marrow macrophages into mature osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1]
The primary mechanism of this compound involves the inhibition of the canonical NF-κB signaling pathway.[1] It achieves this by preventing the activation of TAK1, which in turn inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1] Furthermore, this compound has been shown to significantly reduce the activation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[1]
Bisphosphonates: Potent Inhibitors of Osteoclast Function
Bisphosphonates are a class of drugs that are synthetic analogues of pyrophosphate and have a high affinity for hydroxyapatite crystals in the bone matrix. Their primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[2] There are two main classes of bisphosphonates, each with a distinct molecular mechanism.
Nitrogen-containing bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) are more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPases, which are crucial for osteoclast function, survival, and the maintenance of their ruffled border. Some studies also suggest that nitrogen-containing bisphosphonates like zoledronic acid can suppress RANKL-mediated NF-κB and JNK signaling pathways.[3][4][5][6]
Non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) are metabolized within osteoclasts into cytotoxic ATP analogs. These non-hydrolyzable analogs interfere with mitochondrial function and induce osteoclast apoptosis.
Data Presentation
In Vitro Efficacy
| Compound/Class | Target Cell Type | Key Assay | Endpoint | Quantitative Data |
| This compound | Bone Marrow Macrophages | NF-κB Inhibition Assay | Inhibition of LPS-induced NF-κB | IC50 = 11 μM[1] |
| Bone Marrow Macrophages | Osteoclast Differentiation Assay | Inhibition of RANKL-induced osteoclast formation | Effective inhibition observed[1] | |
| Zoledronic Acid | RAW264.7 cells | Osteoclast Differentiation Assay | Inhibition of RANKL-induced osteoclast formation | Significant attenuation at concentrations of 0.1-5 µM[6] |
| RAW264.7 cells | Bone Resorption Pit Assay | Attenuation of bone resorptive capacity | Significant attenuation observed[4] | |
| Alendronate | Rat Bone Marrow Cells | Osteoclastogenesis Assay | Inhibition of osteoclast formation | Concentration-dependent inhibition[7] |
| Rat Osteoclasts | Bone Resorption Assay | Inhibition of bone resorption | Inhibition observed at 3 x 10-5 M[7] |
Clinical Efficacy of Bisphosphonates (Selected Data)
| Bisphosphonate | Study Population | Duration | Vertebral Fracture Risk Reduction (vs. Placebo) | Non-vertebral Fracture Risk Reduction (vs. Placebo) |
| Alendronate | Postmenopausal women with osteoporosis | 3 years | 47%[8] | 53% (hip)[8] |
| Zoledronic Acid | Postmenopausal women with osteoporosis | 3 years | 70% | 41% (hip) |
| Risedronate | Postmenopausal women 80 years or older | 1 year | 81%[9] | Not statistically significant in this subgroup at 1 year |
Impact of Bisphosphonates on Bone Turnover Markers
| Bisphosphonate | Marker | Timepoint | Mean Reduction from Baseline |
| Alendronate | Serum CTX (resorption) | 12 weeks | ~50-60%[10] |
| Serum PINP (formation) | 12 weeks | ~40-50%[10] | |
| Ibandronate | Serum CTX (resorption) | 12 weeks | ~60-70%[10] |
| Serum PINP (formation) | 12 weeks | ~50-60%[10] | |
| Risedronate | Serum CTX (resorption) | 12 weeks | ~40-50%[10] |
| Serum PINP (formation) | 12 weeks | ~30-40%[10] |
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]
- 4. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL‑mediated NF‑κB and JNK and their downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF and RANKL Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic Interventions for Fracture Risk Reduction in the Oldest Old: What Is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response of bone turnover markers to three oral bisphosphonate therapies in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Diterpenoids: A Case Study in the Absence of Peniditerpenoid A Analog Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Peniditerpenoid A, an oxidized indole diterpenoid, has recently emerged as a potent inhibitor of osteoclast differentiation, yet a comprehensive structure-activity relationship (SAR) analysis of its analogs, particularly concerning anticancer activity, remains unpublished in peer-reviewed literature. This guide addresses this information gap by first clarifying the known biological activities of this compound. Subsequently, to provide a practical framework for SAR analysis in this compound class, we present an illustrative comparison guide based on a published study of abietane-type diterpenoids isolated from Salvia libanoticum. This case study approach offers valuable insights into how structural modifications can influence the cytotoxic effects of diterpenoids against cancer cell lines, providing a methodological template for future research into novel compounds like this compound.
This compound: Current State of Knowledge
This compound is a novel di-seco-indole diterpenoid isolated from the mangrove-sediment-derived fungus Penicillium sp. SCSIO 41411. To date, its biological activity has been characterized in the context of bone metabolism. Specifically, this compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.
The mechanism of this activity involves the modulation of key signaling pathways. This compound inhibits lipopolysaccharide-induced NF-κB activation with an IC50 value of 11 μM.[1] It exerts this effect by preventing the activation of TAK1, which in turn inhibits IκBα phosphorylation and the subsequent translocation of p65 to the nucleus. Furthermore, this compound attenuates the activation of NFATc1, a crucial transcription factor for osteoclastogenesis.[1] These findings highlight the potential of this compound as a lead compound for the development of therapeutics for osteoporosis and other bone-related diseases.[1]
It is critical to note that, at present, there are no publicly available studies detailing the synthesis of this compound analogs and their subsequent evaluation for anticancer or any other biological activity. Therefore, a direct SAR comparison for this specific compound is not possible.
Illustrative SAR Study: Abietane Diterpenoids from Salvia libanoticum
To demonstrate the principles and presentation of a structure-activity relationship study for diterpenoids, we will now focus on a series of abietane-type diterpenoids isolated from the roots of Salvia libanoticum. The anticancer activities of these compounds were evaluated against MDA-MB-231 breast cancer cells and HCT116 human colon cancer cells.
Data Presentation: Cytotoxic Activity of Abietane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 in μM) of eight abietane diterpenoids against two human cancer cell lines.
| Compound No. | Compound Name | HCT116 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| 1 | Royleanone | 70 | >100 |
| 2 | 6,7-Dehydroroyleanone | 64 | 82 |
| 3 | Orthosiphonol | >100 | >100 |
| 4 | Horminone | 30 | 50 |
| 5 | 7α-Acetylhorminone | 18 | 44 |
| 6 | Taxoquinone | >100 | >100 |
| 7 | 8,9-Epoxy-7-oxoroyleanone | 60 | 90 |
| 8 | 7-Oxoroyleanone | 44 | 60 |
Data extracted from Al-khalifa, et al., Pharmacognosy Magazine, 2021.
SAR Insights from the Data:
From the comparative data, several structure-activity relationships can be inferred for this series of abietane diterpenoids:
-
Oxygenation at C7 is crucial for activity: Compounds lacking significant oxygenation at the C7 position, such as royleanone (1) and its dehydrated analog (2), show weak activity. In contrast, compounds with a hydroxyl or acetyl group at C7, like horminone (4) and 7α-acetylhorminone (5), exhibit significantly enhanced cytotoxicity.
-
Nature of the C7 substituent matters: A carbonyl group at C7 appears to be more favorable for activity than a hydroxyl group. Furthermore, the esterification of the C7 hydroxyl group, as seen in 7α-acetylhorminone (5), leads to the most potent compound in the series against both cell lines.
-
The quinone moiety is important: The p-quinone ring is a common feature among the more active compounds, suggesting its role in their cytotoxic mechanism, possibly through the generation of reactive oxygen species or by acting as a Michael acceptor.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the illustrative study.
Cell Culture and Maintenance:
-
Human colon carcinoma HCT116 and human breast adenocarcinoma MDA-MB-231 cell lines were used.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a density of 1 x 10^4 cells per well. The plates were then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The diterpenoid compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were further diluted in culture medium to achieve a range of final concentrations. The old medium was removed from the wells and replaced with 100 μL of the medium containing the test compounds. A control group received medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates were incubated for 48 hours under standard culture conditions.
-
MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the SAR study of the abietane diterpenoids.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: SAR logic for C7 modifications on abietane diterpenoids.
Conclusion and Future Directions
While this compound presents an interesting profile as an inhibitor of osteoclast differentiation, its potential as an anticancer agent remains unexplored. The lack of published data on its analogs prevents a direct structure-activity relationship analysis at this time. However, the illustrative case study of abietane diterpenoids from Salvia libanoticum provides a clear and actionable template for how such an investigation could be structured. The synthesis of this compound analogs with systematic modifications to its unique di-seco-indole diterpenoid core, followed by rigorous cytotoxic screening, would be a valuable next step in elucidating the therapeutic potential of this novel chemical scaffold. Such studies are essential for translating the discovery of new natural products into tangible drug development programs.
References
Peniditerpenoid A for Bone Disorders: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The global burden of bone disorders, particularly osteoporosis, necessitates the exploration of novel therapeutic agents. Peniditerpenoid A, a recently discovered indole diterpenoid from the mangrove-sediment-derived fungus Penicillium sp., has emerged as a potential candidate due to its targeted activity on bone cells. This guide provides a comprehensive preclinical comparison of this compound with established osteoporosis therapies, presenting available experimental data and highlighting areas for future investigation.
Mechanism of Action: A Comparative Overview
This compound exhibits a distinct mechanism of action focused on the inhibition of osteoclasts, the cells responsible for bone resorption. This positions it within the class of anti-resorptive agents, similar to bisphosphonates and denosumab. However, its specific molecular target within the signaling cascade offers a unique profile.
This compound primarily functions by inhibiting the RANKL-induced activation of the NF-κB signaling pathway, a critical cascade in the differentiation and function of osteoclasts.[[“]][2][3] In vitro studies have demonstrated that this compound prevents the activation of TAK1, the phosphorylation of IκBα, and the subsequent translocation of p65 to the nucleus.[2] This ultimately leads to a reduction in the activation of NFATc1, a master regulator of osteoclastogenesis.[2]
In contrast, existing therapies for bone disorders employ a variety of mechanisms:
-
Alendronate , a bisphosphonate, binds to bone mineral and is taken up by mature osteoclasts, where it induces apoptosis and suppresses bone resorption.
-
Denosumab is a human monoclonal antibody that specifically targets and neutralizes RANKL, thereby preventing its interaction with the RANK receptor on osteoclasts and their precursors. This blocks osteoclast formation, function, and survival.
-
Teriparatide , a recombinant form of human parathyroid hormone, represents an anabolic approach. It stimulates osteoblastic activity to a greater extent than osteoclastic activity, leading to new bone formation.
-
Raloxifene , a selective estrogen receptor modulator (SERM), mimics the bone-preserving effects of estrogen by inhibiting bone resorption.
Quantitative Performance Comparison
To date, quantitative data for this compound is limited to in vitro studies. A comprehensive comparison with the clinical efficacy of established drugs highlights the need for further preclinical and clinical development of this novel compound.
| Compound | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy (Clinical Data) |
| This compound | Inhibition of NF-κB signaling in osteoclasts | IC50 of 11 μM for inhibition of lipopolysaccharide-induced NF-κB activation.[[“]][2][3] | Data not available. |
| Alendronate | Induces osteoclast apoptosis | - | Reduces vertebral fracture risk by 47% and hip fracture risk by 51% over 3 years. Increases lumbar spine BMD by 8.8% and femoral neck BMD by 5.9% over 3 years. |
| Denosumab | RANKL inhibitor | - | Reduces vertebral fracture risk by 68% and hip fracture risk by 40% over 3 years. Increases lumbar spine BMD by 9.2% and total hip BMD by 6.0% over 3 years. |
| Teriparatide | Anabolic agent (stimulates osteoblasts) | - | Reduces vertebral fracture risk by 65% and non-vertebral fracture risk by 53% over a median of 18 months. Increases lumbar spine BMD by 9.7% over 18 months. |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | - | Reduces vertebral fracture risk by 30-50% in women with prevalent vertebral fractures. Increases lumbar spine BMD by 2.6% over 3 years. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols relevant to the evaluation of this compound and other bone disorder therapeutics.
RANKL-Induced Osteoclast Differentiation Assay
This assay assesses the ability of a compound to inhibit the formation of mature osteoclasts from precursor cells.
-
Cell Culture: Bone marrow cells are isolated from mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).
-
Induction of Osteoclastogenesis: BMMs are then cultured with RANKL to induce their differentiation into osteoclasts.
-
Treatment: Test compounds, such as this compound, are added to the culture medium at various concentrations.
-
Analysis: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Transfection: A reporter plasmid containing the luciferase gene under the control of an NF-κB response element is transfected into a suitable cell line (e.g., HEK293T).
-
Stimulation and Treatment: The transfected cells are then stimulated with an NF-κB activator (e.g., LPS or RANKL) in the presence or absence of the test compound.
-
Luciferase Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
Alkaline Phosphatase (ALP) Staining for Osteoblast Differentiation
This assay evaluates the effect of a compound on the differentiation of osteoblasts, the bone-forming cells.
-
Cell Culture: Osteoprogenitor cells (e.g., MC3T3-E1) are cultured in an osteogenic differentiation medium.
-
Treatment: The cells are treated with the test compound at various concentrations.
-
Staining: After a defined period, the cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation. The intensity of the staining is then quantified.
Alizarin Red S Staining for Mineralization
This assay assesses the later stages of osteoblast differentiation by detecting the deposition of a mineralized matrix.
-
Cell Culture and Treatment: Similar to the ALP staining protocol, osteoprogenitor cells are cultured in osteogenic medium with the test compound.
-
Staining: After several weeks, the cell cultures are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits.
-
Quantification: The stained mineralized nodules can be visualized and quantified, often by extracting the dye and measuring its absorbance.
Cytotoxicity Assay (MTT Assay)
This assay determines the potential toxicity of a compound to cells.
-
Cell Culture and Treatment: Bone cells (osteoclasts or osteoblasts) are cultured in the presence of varying concentrations of the test compound.
-
MTT Addition: The MTT reagent is added to the cell cultures and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance of the solution is measured. A decrease in absorbance indicates reduced cell viability.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is a standard in vivo model to evaluate the efficacy of potential anti-osteoporotic drugs.
-
Surgical Procedure: Female rats undergo surgical removal of their ovaries (ovariectomy) to induce estrogen deficiency, which leads to bone loss mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, the OVX rats are treated with the test compound or a vehicle control for a specified duration.
-
Analysis: At the end of the treatment period, various bone parameters are assessed, including bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), bone microarchitecture using micro-computed tomography (µCT), and bone turnover markers in the serum.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound in Osteoclasts
Caption: this compound inhibits osteoclast differentiation by targeting TAK1 in the NF-κB pathway.
Experimental Workflow for In Vitro Evaluation
Caption: A typical in vitro workflow for evaluating the preclinical potential of a bone disorder therapeutic.
Future Directions and Unanswered Questions
The initial findings for this compound are promising, particularly its potent inhibition of osteoclast differentiation. However, a significant amount of preclinical data is still required to fully assess its therapeutic potential. Key areas for future research include:
-
Osteoblast Activity: It is crucial to determine the effect of this compound on osteoblast differentiation and function. A dual-action compound that both inhibits bone resorption and promotes bone formation would be a highly desirable therapeutic.
-
In Vivo Efficacy: Studies in established animal models of osteoporosis, such as the ovariectomized rat model, are essential to demonstrate the in vivo efficacy of this compound in preventing bone loss and improving bone strength.
-
Safety and Toxicity: A comprehensive safety and toxicity profile needs to be established. While some indole diterpenoids have shown cytotoxicity against cancer cell lines, the specific effects of this compound on bone cells and in whole organisms are unknown.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a drug.
References
Peniditerpenoid A: A New Frontier in Osteoporosis Treatment? A Comparative Analysis of its Potential Mechanism and the Safety of Existing Therapies
For Immediate Release
A novel indole diterpenoid, Peniditerpenoid A, has emerged as a potential therapeutic candidate for osteoporosis, a disease characterized by weakened bones and increased fracture risk. An initial in vitro study has shed light on its unique mechanism of action, which involves the inhibition of osteoclast differentiation—the process that leads to bone resorption. While this discovery is promising, the absence of preclinical and clinical safety data necessitates a cautious approach. This guide provides a comparative overview of the proposed mechanism of this compound against established osteoporosis treatments, alongside a comprehensive summary of the safety profiles of these existing therapies. This information is intended for researchers, scientists, and drug development professionals to contextualize the potential of this new compound within the current landscape of osteoporosis management.
The Emerging Role of this compound in Bone Homeostasis
Recent in vitro research demonstrates that this compound effectively prevents the differentiation of bone marrow macrophages into osteoclasts, the cells responsible for bone breakdown.[1] The study indicates that this compound exerts its inhibitory effects through the modulation of key signaling pathways. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1).[1][2][3][4][5][6]
The mechanism involves preventing the activation of TAK1, the phosphorylation of IκBα, and the subsequent translocation of p65, all crucial steps in the classical NF-κB pathway.[1] By disrupting these signaling events, this compound effectively attenuates osteoclast differentiation, suggesting its potential as a novel anti-resorptive agent for osteoporosis treatment.[1]
Comparative Safety Profile of Existing Osteoporosis Treatments
While this compound is in its infancy regarding safety evaluation, a wealth of data exists for currently approved osteoporosis therapies. The following table summarizes the known adverse effects of major drug classes used in osteoporosis management. It is important to note that the incidence and severity of these side effects can vary based on the specific drug, dosage, and individual patient factors.
| Drug Class | Examples | Common Adverse Effects | Serious Adverse Effects |
| Bisphosphonates | Alendronate, Risedronate, Ibandronate, Zoledronic acid | Gastrointestinal disturbances (nausea, heartburn, esophageal irritation), musculoskeletal pain.[7][8] Flu-like symptoms with intravenous formulations.[8][9] | Osteonecrosis of the jaw (ONJ), atypical femoral fractures, severe musculoskeletal pain, renal impairment (primarily with IV forms).[7][8][9][10] |
| Selective Estrogen Receptor Modulators (SERMs) | Raloxifene | Hot flashes, leg cramps, flu-like symptoms, joint pain, swelling.[11][12][13] | Increased risk of venous thromboembolism (deep vein thrombosis, pulmonary embolism), increased risk of stroke death in women with or at risk for heart disease.[14][15] |
| RANK Ligand (RANKL) Inhibitor | Denosumab | Back pain, musculoskeletal pain, cystitis, skin reactions (eczema, dermatitis).[16][17] | Hypocalcemia (especially in patients with renal impairment), osteonecrosis of the jaw (ONJ), atypical femoral fractures, serious infections (e.g., cellulitis), severe skin reactions.[16][18][19][20] |
| Parathyroid Hormone (PTH) Analog | Teriparatide | Nausea, headache, dizziness, joint pain, leg cramps, injection site reactions.[11][21][22] | Orthostatic hypotension, hypercalcemia, hypercalciuria (which may lead to kidney stones).[21][23][24][25] A boxed warning exists for a potential increased risk of osteosarcoma based on animal studies.[21][23] |
Experimental Protocols
The initial findings for this compound were based on in vitro osteoclast differentiation assays. Below is a representative protocol for such an assay, which is crucial for the preliminary assessment of potential anti-osteoporotic compounds.
In Vitro Osteoclast Differentiation Assay Using Bone Marrow Macrophages (BMMs)
1. Isolation and Culture of BMMs:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and M-CSF (Macrophage Colony-Stimulating Factor) to induce differentiation into BMMs.
-
After 3-4 days, non-adherent cells are washed away, leaving a purified population of BMMs.
2. Osteoclast Differentiation:
-
Plate the BMMs in 96-well plates at a desired density.
-
Induce osteoclast differentiation by adding M-CSF and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to the culture medium.[26]
-
Concurrently, treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.
3. Assessment of Osteoclast Formation:
-
After the incubation period, fix the cells.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts.[27][28][29]
-
Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.
-
Quantify the number of osteoclasts per well to determine the inhibitory effect of the test compound.
Conclusion
This compound presents a novel and promising mechanism for the potential treatment of osteoporosis by directly targeting osteoclast formation through the inhibition of the NF-κB and NFATc1 signaling pathways. However, it is crucial to emphasize that this compound is in the very early stages of discovery, and a comprehensive safety profile is completely lacking. The established osteoporosis therapies, while effective, are associated with a range of adverse effects that must be carefully considered in clinical practice. Future research on this compound must prioritize rigorous preclinical toxicity studies to determine its safety and therapeutic window before any consideration for human trials. This initial discovery serves as a valuable starting point for the development of a new class of osteoporosis drugs, but the path to clinical application remains long and requires extensive investigation.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Inhibition of osteoclast differentiation and bone resorption by rotenone, through down-regulation of RANKL-induced c-Fos and NFATc1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 8. bonehealthandosteoporosis.org [bonehealthandosteoporosis.org]
- 9. Safety considerations with bisphosphonates for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risks of Bisphosphonate Use | AAFP [aafp.org]
- 11. Osteoporosis - Treatment - NHS [nhs.uk]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. SERM: Benefits for Osteoporosis, Breast Cancer, and More, Side Effects [healthline.com]
- 14. Selective estrogen receptor modulators for postmenopausal osteoporosis: current state of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SERMs for Osteoporosis: Raloxifene (Evista) [webmd.com]
- 16. Safety and tolerability of denosumab for the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Data Show Consistent Safety Profile For Up To 10 Years With Prolia® (Denosumab) In Postmenopausal Women With Osteoporosis [prnewswire.com]
- 18. researchgate.net [researchgate.net]
- 19. Long-Term Efficacy and Safety of Denosumab: Insights beyond 10 Years of Use [e-enm.org]
- 20. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Forteo (teriparatide): Side effects and how to manage them [medicalnewstoday.com]
- 22. Teriparatide Injection: MedlinePlus Drug Information [medlineplus.gov]
- 23. Teriparatide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Teriparatide (Forteo, Bonsity): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 26. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
In Vivo Validation of Peniditerpenoid A Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peniditerpenoid A and alternative compounds targeting the NF-κB signaling pathway, with a focus on in vivo validation of target engagement. While in vivo data for this compound is not currently available in published literature, this guide will utilize data from other well-characterized inhibitors of the same pathway to illustrate the experimental approaches used to confirm target engagement in a living system.
Introduction to this compound and the NF-κB Pathway
This compound is a novel di-seco-indole diterpenoid that has demonstrated inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in vitro.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including osteoporosis, inflammatory disorders, and cancer.[2][3]
In vitro studies have shown that this compound can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[1] The proposed mechanism involves the prevention of TAK1 (Transforming growth factor-β-activated kinase 1) activation, which in turn inhibits the phosphorylation of IκBα (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This mechanism makes this compound a promising candidate for therapeutic development. However, validating that a compound reaches and interacts with its intended target in a complex living organism is a critical step in the drug development process.[4][5]
This guide will compare the known in vitro activity of this compound with the in vivo target engagement and efficacy data of other compounds that inhibit the NF-κB pathway at the level of TAK1.
Comparative Analysis of Pathway Inhibitors
Here, we compare this compound with two selective TAK1 inhibitors, Takinib and HS-276, for which in vivo data are available. This comparison highlights the type of data required to validate the in vivo target engagement of a compound like this compound.
Table 1: In Vitro Potency and In Vivo Efficacy of NF-κB Pathway Inhibitors
| Compound | Target | In Vitro IC50 | In Vivo Model | Key In Vivo Findings | Reference |
| This compound | NF-κB (via TAK1 inhibition) | 11 µM (LPS-induced NF-κB) | Not Reported | Not Reported | [1] |
| Takinib | TAK1 | ~21.8 µM (TNF secretion) | Mouse LPS challenge model | Significantly reduced serum TNF levels. | [6][7] |
| HS-276 | TAK1 | 2.5 nM (Ki) | Collagen-induced arthritis (CIA) mouse model | Orally bioavailable (>95%), attenuated arthritic symptoms, and inhibited TNF-mediated cytokine profiles. | [8][9] |
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo is crucial to bridge the gap between in vitro activity and therapeutic efficacy.[4][10] Several methods can be employed to demonstrate that a compound interacts with its target in a living organism.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in vivo.[5] It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: In Vivo CETSA for TAK1 Engagement
-
Animal Dosing: Administer the test compound (e.g., a TAK1 inhibitor) or vehicle to a cohort of animals (e.g., mice).
-
Tissue Harvesting: At a specified time point after dosing, euthanize the animals and harvest the tissues of interest (e.g., spleen, liver).
-
Tissue Lysis: Homogenize the tissue samples in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., TAK1) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle group indicates target engagement.
In Vivo IκBα Phosphorylation Assay
To assess the downstream effects of target engagement, one can measure the phosphorylation of key signaling molecules.
Experimental Protocol: Western Blot for IκBα Phosphorylation
-
Animal Treatment: Dose animals with the test compound or vehicle, followed by stimulation with an inflammatory agent like LPS to activate the NF-κB pathway.
-
Tissue Collection and Lysis: Harvest relevant tissues at peak signaling time points and prepare protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and quantify the band intensities. The ratio of p-IκBα to total IκBα is used to determine the extent of pathway inhibition.
In Vivo p65 Nuclear Translocation Assay
The final step in canonical NF-κB activation is the translocation of the p65 subunit to the nucleus.
Experimental Protocol: Immunohistochemistry for p65 Translocation
-
Animal Treatment and Tissue Preparation: Treat animals as described above. Harvest tissues and fix them in formalin, then embed in paraffin.
-
Sectioning and Staining: Prepare thin sections of the tissue and perform immunohistochemistry using an antibody specific for p65. A nuclear counterstain (e.g., DAPI or hematoxylin) is also used.
-
Microscopy and Image Analysis: Visualize the stained sections using a fluorescence or brightfield microscope.
-
Quantification: Quantify the nuclear localization of p65. A decrease in nuclear p65 in the compound-treated group compared to the vehicle-treated group indicates inhibition of NF-κB activation.
Visualizing Pathways and Workflows
Diagrams created using the DOT language to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Peniditerpenoid A: A Comparative Analysis of its Efficacy in RANKL-Induced Bone Loss Models
In the landscape of therapeutic development for bone disorders like osteoporosis, targeting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway is a cornerstone of research.[1][2][3][4][5] RANKL is a critical cytokine responsible for the differentiation and activation of osteoclasts, the cells that resorb bone tissue.[1][2][3][4][5][6] Excessive RANKL activity leads to an imbalance in bone remodeling, favoring bone loss.[6][7] This guide provides a comparative analysis of Peniditerpenoid A, a novel oxidized indole diterpenoid, and its efficacy in RANKL-induced bone loss models against other therapeutic alternatives.
This compound: Mechanism of Action
This compound has been identified as a potent inhibitor of RANKL-induced osteoclast differentiation.[8][[“]] Its mechanism of action centers on the suppression of key signaling cascades initiated by RANKL. In vitro studies have demonstrated that this compound significantly inhibits the activation of the nuclear factor-κB (NF-κB) pathway.[8][[“]] Specifically, it prevents the activation of TAK1, subsequent IκBα phosphorylation, and the translocation of the p65 subunit into the nucleus.[8] Furthermore, this compound treatment leads to a reduction in the activation of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[8] This dual inhibition of both NF-κB and NFATc1 signaling pathways culminates in the attenuation of osteoclast differentiation and function.[8]
Comparative Efficacy of Anti-Osteoclastogenic Compounds
The following table summarizes the in vitro efficacy of this compound and other compounds that target RANKL-induced osteoclastogenesis. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Target/Mechanism | Cell Type | IC50 (Osteoclast Formation) | Key Findings |
| This compound | Inhibits NF-κB and NFATc1 activation | Bone Marrow Macrophages (BMMs) | 11 µM (for LPS-induced NF-κB) | Prevents TAK1 activation, IκBα phosphorylation, and p65 translocation.[8] |
| Chrysoeriol | RANKL inhibitor, antioxidant | RAW 264.7 cells | Not explicitly stated, effective < 20 µM | Suppresses osteoclast differentiation and reduces reactive oxygen species (ROS) production.[10] |
| Austalide K | Inhibits osteoclast differentiation, promotes osteoblast differentiation | Bone Marrow Macrophages (BMMs) | Effective at concentrations up to 20 µM | Reduces expression of NFATc1, TRAP, DC-STAMP, and Cathepsin K.[11] |
| Peiminine | Inhibits NFATc1, ERK, and NF-κB signaling | Bone Marrow Macrophages (BMMs) | Effective at 1, 2.5, 5, and 10 µmol/L | Downregulates osteoclast-specific genes and proteins.[12] |
| Paeonol | Inhibits ERK, p38, and NF-κB pathways | Bone Marrow Stromal Cells, RAW 264.7 cells | Not specified | Inhibits RANKL-induced osteoclast differentiation.[13] |
| Denosumab | Monoclonal antibody against RANKL | Osteoclast precursors | Not applicable (biologic) | Prevents RANKL from binding to its receptor RANK, inhibiting osteoclast formation and survival.[7][14][15] |
| Alendronate | Bisphosphonate; inhibits farnesyl pyrophosphate synthase | Osteoclasts | Not specified | Induces osteoclast apoptosis and inhibits bone resorption.[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of anti-osteoclastogenic compounds.
In Vitro Osteoclast Differentiation Assay
-
Cell Seeding: Bone marrow macrophages (BMMs) or RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 104 cells/well.
-
Culture Conditions: Cells are cultured in α-MEM or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 30 ng/mL M-CSF.
-
Induction of Osteoclastogenesis: Osteoclast differentiation is induced by the addition of 50-100 ng/mL RANKL.
-
Compound Treatment: The cells are co-treated with various concentrations of the test compound (e.g., this compound) for 4-6 days. The medium is replaced every 2 days with fresh medium containing M-CSF, RANKL, and the test compound.
-
TRAP Staining: After the incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.
Bone Resorption Pit Assay
-
Preparation of Bone-Like Substrate: Osteoclast precursor cells are seeded on bone-mimicking substrates such as dentin slices or calcium phosphate-coated plates.
-
Induction and Treatment: Osteoclast differentiation is induced with M-CSF and RANKL in the presence or absence of the test compound for 7-10 days.
-
Visualization of Resorption Pits: After the culture period, cells are removed, and the substrate is stained (e.g., with toluidine blue) to visualize the resorption pits. The area of the pits is quantified using imaging software.
Western Blot Analysis for Signaling Proteins
-
Cell Stimulation: BMMs or RAW 264.7 cells are pre-treated with the test compound for a specified time (e.g., 2 hours) and then stimulated with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, NFATc1, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: RANKL Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for Screening Anti-Osteoclastogenic Compounds.
Conclusion
References
- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation | Semantic Scholar [semanticscholar.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological management of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Chrysoeriol: a natural RANKL inhibitor targeting osteoclastogenesis and ROS regulation for osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeonol inhibits RANKL-induced osteoclastogenesis by inhibiting ERK, p38 and NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the therapeutic candidates targeting RANKL? [synapse.patsnap.com]
- 16. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Peniditerpenoid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available data on the therapeutic index of Peniditerpenoid A is limited. A recent study highlighted its inhibitory activity on osteoclast differentiation and the NF-κB signaling pathway, suggesting its potential in treating conditions like osteoporosis[1]. However, comprehensive toxicity and efficacy studies required to establish a therapeutic index are not yet published. This guide, therefore, presents a hypothetical framework for assessing the therapeutic index of an investigational compound like this compound, using a well-established cytotoxic agent, Doxorubicin, as a comparator. The data presented herein is illustrative and intended to model the methodologies and analyses required for such an assessment.
The therapeutic index (TI) is a critical measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[2][3][4][5]. A higher TI indicates a wider margin of safety for a drug.[2]. This guide outlines the experimental data and protocols necessary to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The therapeutic index is fundamentally determined by comparing a compound's efficacy against its toxicity. In preclinical assessments, this is often calculated from in vitro and in vivo data. The in vitro therapeutic index can be derived from the ratio of the concentration causing 50% cytotoxicity (CC50) in normal cells to the concentration causing 50% inhibition (IC50) of the desired therapeutic effect in target cells[6][7]. The in vivo therapeutic index in animal models is commonly calculated as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50)[2].
Table 1: Hypothetical In Vitro and In Vivo Therapeutic Index Data for this compound vs. Doxorubicin in a Lung Cancer Model
| Parameter | This compound (Hypothetical) | Doxorubicin (Reference) |
| In Vitro Efficacy | ||
| Cell Line | A549 (Human Lung Carcinoma) | A549 (Human Lung Carcinoma) |
| IC50 (µM) | 5 | 1 |
| In Vitro Cytotoxicity | ||
| Cell Line | NHDF (Normal Human Dermal Fibroblasts) | NHDF (Normal Human Dermal Fibroblasts) |
| CC50 (µM) | 150 | 5 |
| In Vitro Therapeutic Index (CC50/IC50) | 30 | 5 |
| In Vivo Efficacy | ||
| Animal Model | A549 Xenograft in Nude Mice | A549 Xenograft in Nude Mice |
| ED50 (mg/kg) | 10 | 2 |
| In Vivo Toxicity | ||
| Animal Model | Nude Mice | Nude Mice |
| LD50 (mg/kg) | 400 | 15 |
| In Vivo Therapeutic Index (LD50/ED50) | 40 | 7.5 |
Note: The data in this table is purely for illustrative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Key experiments for determining the therapeutic index are outlined below.
1. In Vitro Efficacy: IC50 Determination via MTT Assay
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.
-
Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or Doxorubicin for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
2. In Vitro Cytotoxicity: CC50 Determination via MTT Assay
This assay is similar to the IC50 assay but uses non-cancerous cells to assess general cytotoxicity.
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured.
-
Methodology: The protocol is identical to the IC50 determination, substituting NHDF cells for the cancer cell line. The resulting value is the CC50.
3. In Vivo Efficacy: ED50 Determination in a Xenograft Model
This study evaluates the effective dose of a compound to inhibit tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A549 cells are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into groups and treated with various doses of this compound or Doxorubicin, typically via intravenous or intraperitoneal injection, on a set schedule. A control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: The ED50 is determined as the dose that results in 50% tumor growth inhibition compared to the control group.
4. In Vivo Toxicity: LD50 Determination
This study determines the lethal dose of a compound.
-
Animal Model: Healthy mice are used.
-
Dose Escalation: Different groups of mice receive a single, escalating dose of the compound.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using statistical methods (e.g., probit analysis) as the dose that is lethal to 50% of the animals in a group.
Visualizations
Experimental Workflow for Therapeutic Index Assessment
The following diagram illustrates the logical flow from initial in vitro screening to in vivo validation for determining the therapeutic index of a novel compound.
Hypothetical Signaling Pathway for this compound
Based on recent findings, this compound inhibits the NF-κB pathway. This pathway is crucial in inflammation and cell survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells. The diagram below illustrates this potential mechanism of action.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 5. Bioequivalence, Drugs with Narrow Therapeutic Index and the Phenomenon of Biocreep: A Critical Analysis of the System for Generic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking Peniditerpenoid A: A Comparative Guide to Marine-Derived Natural Products in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peniditerpenoid A, an oxidized indole diterpenoid derived from a mangrove-sediment fungus, Penicillium sp., against other marine-derived natural products. The focus is on its potential therapeutic applications, primarily in anti-inflammatory and anticancer contexts. While data on this compound's direct anticancer activity is not yet available in the reviewed literature, this guide benchmarks it against structurally related compounds and established marine-derived drugs to offer a valuable perspective on its potential.
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway with a half-maximal inhibitory concentration (IC50) of 11 μM. This positions it as a compound of interest for inflammatory diseases.
Comparative Anti-Inflammatory Performance
The following table compares the anti-inflammatory activity of this compound with other marine-derived natural products, based on their reported IC50 values for the inhibition of inflammatory markers.
| Compound Name | Marine Source | Bioactivity Assay | Target Cell Line | IC50 (μM) |
| This compound | Penicillium sp. | NF-κB Inhibition (LPS-induced) | Not Specified | 11 |
| Aspermeroterpene D | Aspergillus terreus | NO Production Inhibition (LPS-induced) | RAW 264.7 | 6.7 ± 0.8 |
| Amphichopyrone B | Amphichorda felina | NO Production Inhibition (LPS-induced) | RAW 264.7 | 7.2 ± 0.9 |
| Diaporspchromanone C | Diaporthe sp. | NO Production Inhibition (LPS-induced) | RAW 264.7 | 9.6 ± 0.2 |
| Fusarin K | Fusarium solani | NO Production Inhibition (LPS-induced) | RAW 264.7 | 21.9 ± 9.8 |
Anticancer Potential: A Comparative Look at Structural Analogs
While direct cytotoxic data for this compound against cancer cell lines is not available in the current body of literature, its structural class—indole diterpenoids from Penicillium species—has been shown to possess significant anticancer properties. The following table benchmarks the cytotoxic activity of these related compounds against various human cancer cell lines.
Comparative Anticancer Activity of Marine-Derived Indole Diterpenoids and Other Marine Natural Products
| Compound Name | Marine Source | Cancer Cell Line(s) | IC50 (μM) |
| Penerpene 9 | Penicillium sp. KFD28 | BeL-7402 (Liver) | 5.3 |
| Unnamed Indole Diterpenoid | Penicillium sp. ZO-R1-1 | L5178Y (Lymphoma) | 3.6 |
| A2780 (Ovarian) | 8.7 | ||
| Penicindopene A | Penicillium sp. YPCMAC1 | A549 (Lung) | 15.2 |
| HeLa (Cervical) | 20.5 | ||
| Emindole SB | Penicillium sp. KFD28 | K562 (Leukemia) | 18.8 |
| Eribulin Mesylate | Synthetic analog of Halichondrin B (Sponge) | Average over 8 cell lines | 0.0018 |
| Trabectedin | Ecteinascidia turbinata (Tunicate) | NCI-H295R (Adrenocortical) | 0.00015 |
| Cytarabine | Synthetic analog of Spongouridine (Sponge) | HL-60 (Leukemia) | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.
Anti-Inflammatory Assay: NF-κB Luciferase Reporter Assay
This protocol outlines a common method for assessing the inhibition of the NF-κB signaling pathway. The specific parameters for the this compound experiment were not detailed in the available literature; therefore, a general and widely used protocol is provided.
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or other test compounds.
-
Following a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce NF-κB activation.
-
-
Luciferase Activity Measurement:
-
After a 6-hour incubation with LPS, the cells are lysed.
-
Luciferase and Renilla activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.
-
The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.
-
Anticancer Assay: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells (e.g., A549, HeLa, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., indole diterpenoids).
-
Cells are incubated for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can enhance understanding and clarity.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Safety Operating Guide
Prudent Disposal of Peniditerpenoid A: A Guide for Laboratory Professionals
Disclaimer: As of the latest available data, a specific Safety Data Sheet (SDS) for Peniditerpenoid A is not publicly accessible. In the absence of comprehensive hazard information, this compound must be handled and disposed of with a high degree of caution, treating it as a potentially hazardous substance. The following guidelines are based on established best practices for the management of novel or uncharacterized chemical waste in a research environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations.
Essential Safety and Logistical Information
Given that this compound is an oxidized indole diterpenoid, and its full toxicological profile is unknown, a conservative approach to its handling and disposal is required. Researchers, scientists, and drug development professionals should adhere to the following immediate safety and logistical protocols.
1. Risk Assessment and Personal Protective Equipment (PPE):
-
Assume Hazard: Treat this compound as a hazardous compound. This includes potential toxicity, irritation to skin and eyes, and unknown environmental hazards.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: At a minimum, the following PPE must be worn:
-
Safety goggles to protect against splashes.
-
A laboratory coat to prevent skin contamination.
-
Chemical-resistant gloves (e.g., nitrile).
-
2. Segregation and Storage:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases. Store this compound waste separately from other chemical waste streams to prevent unknown reactions.[1]
-
Waste Container: Use a dedicated, properly labeled, and compatible container for the collection of this compound waste.[1][2][3][4] The container must have a leak-proof, screw-on cap.[2] Do not use food-grade containers.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first piece of waste is added (accumulation start date).[2][3]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
Step 1: Waste Collection
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, compatible solid waste container.[2] If dealing with sharps like contaminated needles or broken glass, use a designated sharps container.[2]
-
Liquid Waste: If this compound is in solution, collect it in a compatible liquid waste container. Ensure the solvent is also listed on the hazardous waste label.
Step 2: Container Management
-
Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[1][2][3]
-
Secondary Containment: Store the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential spills.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within your laboratory.
-
Adhere to institutional and regulatory limits on the amount of waste and the time it can be stored in the SAA.
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (e.g., 75% capacity) or the accumulation time limit is approaching, schedule a pickup with your institution's EHS department.[4]
-
Do not allow hazardous waste to accumulate beyond the established limits.[2]
Quantitative Data Summary
While no specific quantitative data for this compound is available, general guidelines for hazardous waste accumulation in a laboratory setting are provided below. Consult your EHS department for the specific limits applicable to your institution.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | Up to 55 gallons of an individual hazardous waste stream | [2] |
| Accumulation Time Limit | Must be collected within 90 days from the start date | [2] |
| Container Headspace | At least one-inch or 10% of the container volume should be left empty | [1] |
| pH for Aqueous Waste | Must be between 5.0 and 12.5 for drain disposal consideration (Not applicable to this compound without EHS approval) | [1] |
Experimental Protocols
There are no established experimental protocols for the neutralization or deactivation of this compound for disposal. Any attempt at chemical treatment to render the compound non-hazardous should only be undertaken by a qualified chemist with prior approval from the EHS department. The recommended and safest protocol is disposal via hazardous waste pickup.
Mandatory Visualization
Caption: Disposal workflow for this compound, emphasizing safety and EHS consultation.
References
- 1. Peniditerpenoids A and B: Oxidized Indole Diterpenoids with Osteoclast Differentiation Inhibitory Activity from a Mangrove-Sediment-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.distributordatasolutions.com [media.distributordatasolutions.com]
- 3. Vitamin A Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 5. Vitamin A Toxicity - Nutritional Disorders - Merck Manual Professional Edition [merckmanuals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
